C16H19N3O8SZn
Description
Properties
CAS No. |
59143-60-1 |
|---|---|
Molecular Formula |
C16H19N3O8SZn |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
zinc (2R)-6-[[(6R,7R)-3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]imino]-2-amino-6-oxidohexanoate |
InChI |
InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+2/p-2/t9-,11-,14-;/m1./s1 |
InChI Key |
TVMXJQZBKOMFQK-OOARYINLSA-L |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O.[Zn] |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O.[Zn] |
Related CAS |
39879-21-5 (di-hydrochloride salt) 41279-77-0 (zinc salt) 51762-04-0 (mono-hydrochloride salt) 57847-70-8 (potassium salt) 59143-60-1 (mono-zinc salt) 12567-06-5 (zinc salt/solvate) 51762-04-0 (monosodium salt/solvate) 61-24-5 (Parent) |
Synonyms |
(6R,7R)-3-[(Acetyloxy)methyl]-7-[[(5R)-5-amino-5-carboxy-1-oxopentyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Zinc Salt; , [6R-[6α,7β(R*)]]-3-[(Acetyloxy)methyl]-7-[(5-amino-5-carboxy-1-oxopentyl)amino]-8-oxo-5-Thia-1-azabic |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of a Zinc-Ceftriaxone Complex
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
The coordination of metal ions with organic ligands has emerged as a promising strategy in medicinal chemistry to enhance the therapeutic efficacy and overcome resistance mechanisms of existing drugs. Zinc, an essential trace element in human physiology, is particularly interesting due to its favorable safety profile and its role in various biological processes. This guide provides a comprehensive overview of the synthesis and characterization of a representative zinc-coordinated compound, specifically a Zinc(II) complex with the third-generation cephalosporin antibiotic, Ceftriaxone. While the user requested information on a compound with the molecular formula C16H19N3O8SZn, a direct match was not found in the existing literature. However, the synthesis and characterization of zinc complexes with sulfonamide-containing drugs, such as Ceftriaxone, are well-documented and serve as an excellent proxy.
Ceftriaxone, a broad-spectrum antibiotic, is known for its β-lactam ring, which is crucial for its antibacterial activity.[1] The complexation of Ceftriaxone with zinc ions has been shown to potentially enhance its biological activity.[2][3][4][5][6] This guide will delve into the synthetic methodologies, the array of analytical techniques for comprehensive characterization, and the underlying scientific principles that govern these processes.
Synthesis of the Zinc-Ceftriaxone Complex
The synthesis of a Zinc-Ceftriaxone complex typically involves the reaction of a suitable zinc salt with Ceftriaxone in a 1:1 molar ratio.[2][3][4][5][6] The choice of solvent and reaction conditions is critical to ensure the formation of a stable and pure complex.
Experimental Protocol: Synthesis of [Zn(CFX)(H₂O)₂]·6H₂O
This protocol is adapted from established literature for the synthesis of a Zinc-Ceftriaxone complex.[2][3][4][5][6]
Materials:
-
Ceftriaxone Sodium (C₁₈H₁₆N₈Na₂O₇S₃·3.5H₂O)
-
Zinc Chloride (ZnCl₂)
-
Ethanol (C₂H₅OH)
-
Deionized Water
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Ligand Solution Preparation: Dissolve Ceftriaxone Sodium in a minimal amount of a hot ethanol-water mixture (1:1 v/v). Stir the solution until the Ceftriaxone is completely dissolved.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve an equimolar amount of Zinc Chloride in hot ethanol.
-
Complexation Reaction: Slowly add the ethanolic solution of Zinc Chloride dropwise to the Ceftriaxone solution while continuously stirring.
-
Reflux: Attach a reflux condenser to the reaction flask and heat the mixture to reflux for approximately 2-3 hours. The formation of a precipitate indicates the formation of the complex.
-
Isolation and Purification: After the reflux period, allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid with ethanol and then deionized water to remove any unreacted starting materials.
-
Drying: Dry the purified complex in a desiccator over anhydrous calcium chloride.
Rationale for Experimental Choices:
-
Solvent System: The use of an ethanol-water mixture is crucial for dissolving both the polar Ceftriaxone sodium salt and the zinc salt, facilitating a homogeneous reaction environment.
-
Reflux: Heating the reaction mixture under reflux increases the reaction rate and helps to ensure the completion of the complexation reaction.
-
Washing: The washing steps with ethanol and deionized water are essential for removing impurities and unreacted reagents, yielding a pure final product.
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the key steps in the synthesis of the Zinc-Ceftriaxone complex.
Comprehensive Characterization of the Zinc-Ceftriaxone Complex
A multi-faceted analytical approach is required to confirm the successful synthesis of the Zinc-Ceftriaxone complex and to elucidate its structural and physicochemical properties.
Spectroscopic Characterization
1. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the coordination sites of the Ceftriaxone ligand with the zinc ion. The comparison of the FTIR spectrum of the complex with that of the free ligand reveals shifts in the vibrational frequencies of the functional groups involved in coordination.
-
β-Lactam Carbonyl Group (C=O): A shift in the stretching frequency of the β-lactam carbonyl group is a strong indicator of its involvement in coordination.
-
Carboxylate Group (-COO⁻): Changes in the symmetric and asymmetric stretching vibrations of the carboxylate group confirm its coordination to the zinc ion.
-
Amine Group (-NH₂): A shift in the N-H stretching vibration can indicate the participation of the amino group in chelation.
-
Triazine Ring: Shifts in the vibrational bands of the triazine ring suggest its involvement in the coordination sphere.[2][3][5]
2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the chemical environment of the protons in the complex. Shifts in the proton signals of the Ceftriaxone ligand upon complexation with zinc confirm the coordination. The spectra are typically recorded in a suitable deuterated solvent like DMSO-d₆.
3. UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complex. The appearance of new absorption bands or shifts in the existing bands of the Ceftriaxone ligand upon complexation can provide evidence of coordination and information about the geometry of the complex.
Structural and Morphological Characterization
1. X-ray Diffraction (XRD): XRD analysis is used to determine the crystalline nature of the synthesized complex. A crystalline material will produce a characteristic diffraction pattern, while an amorphous substance will show a broad halo.
2. Scanning Electron Microscopy (SEM): SEM provides insights into the surface morphology and particle size of the complex. The micrographs can reveal the shape and texture of the synthesized material.[2][3]
3. Transmission Electron Microscopy (TEM): TEM is used to visualize the size and shape of the individual particles of the complex at a higher resolution than SEM.[2][3]
Thermal Analysis
Thermogravimetric Analysis (TGA): TGA is a crucial technique for studying the thermal stability of the complex and determining the number of water molecules present (both coordinated and hydrated). The analysis involves heating the sample at a constant rate and monitoring the weight loss as a function of temperature. The resulting thermogram shows distinct steps corresponding to the loss of water molecules and the decomposition of the organic ligand.[2][3]
Summary of Expected Characterization Data
| Analytical Technique | Purpose | Expected Observations for Zinc-Ceftriaxone Complex |
| FTIR | Identify coordination sites | Shifts in the vibrational frequencies of C=O (β-lactam), -COO⁻, -NH₂, and triazine ring bands. |
| ¹H NMR | Confirm coordination in solution | Chemical shifts of protons adjacent to the coordination sites. |
| UV-Vis | Study electronic transitions | Appearance of new charge-transfer bands or shifts in ligand-centered transitions. |
| XRD | Determine crystallinity | Characteristic diffraction peaks indicating a crystalline structure. |
| SEM/TEM | Analyze morphology and particle size | Provides images of the surface and particle morphology. |
| TGA | Assess thermal stability and water content | Stepwise weight loss corresponding to the removal of hydrated and coordinated water molecules, followed by ligand decomposition. |
Proposed Coordination Diagram
Based on spectroscopic data from the literature, Ceftriaxone acts as a tetradentate ligand, coordinating with the zinc ion through the nitrogen of the amino group, the oxygen of the triazine ring, the carbonyl oxygen of the β-lactam ring, and one of the oxygen atoms of the carboxylate group.[2][3][6]
Caption: A simplified diagram showing the proposed tetradentate coordination of the Ceftriaxone ligand to the central Zinc(II) ion.
Biological Significance and Potential Applications
The chelation of metal ions with antibiotics like Ceftriaxone can lead to significant changes in their biological properties.
-
Enhanced Antibacterial Activity: Metal complexes of Ceftriaxone have shown enhanced activity against various bacterial strains, including those that are resistant to the parent drug.[2][3][4][5][6] This enhancement is often attributed to increased lipophilicity of the complex, which facilitates its transport across the bacterial cell membrane.
-
Novel Mechanisms of Action: The metal complex may exhibit different mechanisms of action compared to the free ligand, potentially overcoming existing resistance mechanisms.
-
Reduced Side Effects: In some cases, metal complexation can lead to a reduction in the side effects associated with the parent drug.
-
Antioxidant and Hepatoprotective Effects: Studies have suggested that zinc complexes of Ceftriaxone may possess antioxidant and hepatoprotective properties, mitigating oxidative stress induced by the drug.[2][4]
Conclusion
The synthesis and characterization of zinc complexes of sulfonamide-containing antibiotics like Ceftriaxone represent a viable strategy for the development of new therapeutic agents with improved pharmacological profiles. This guide has provided a detailed framework for the synthesis of a Zinc-Ceftriaxone complex, along with a comprehensive analytical workflow for its characterization. The insights gained from such studies are invaluable for researchers and scientists in the field of drug development, paving the way for the rational design of novel metallodrugs to combat infectious diseases and other health challenges.
References
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Zajac, M., & Muszalska, I. (1998). Degradation test of ceftriaxone sodium and structure identification of its degradation products. Acta Poloniae Pharmaceutica, 55(3), 209-214. [Link]
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Mohammed, A. S., Moogam, O. S., & Bin Yahia, A. A. (2018). Degradation study of different brands of Ceftriaxone injection available in Aden city. University of Aden Journal of Natural and Applied Sciences, 22(1), 213-222. [Link]
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Hashem, F. A., El-Gahami, M. A., & El-Reash, G. M. A. (2022). Synthesis, Spectroscopic Studies for Five New Mg (II), Fe (III), Cu (II), Zn (II) and Se (IV) Ceftriaxone Antibiotic Drug Complexes and Their Possible Hepatoprotective and Antioxidant Capacities. Antibiotics, 11(5), 547. [Link]
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El-Gahami, M. A., & Hashem, F. A. (2021). Synthesis and Antibacterial Activity of Ceftriaxone Metal Complexes. Journal of Molecular Structure, 1225, 129107. [Link]
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Valdés-Martínez, J., Hernández-Ortega, S., & Toscano, R. A. (2003). Synthesis and Structural Characterization of Zinc Complexes with Sulfonamides containing 8-Aminoquinoleine. Zeitschrift für anorganische und allgemeine Chemie, 629(2), 278-282. [Link]
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Weaver, J. L., et al. (2019). Detection of Degraded, Adulterated, and Falsified Ceftriaxone Using Paper Analytical Devices. Analytical Methods, 11(36), 4645-4652. [Link]
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Hashem, F. A., El-Gahami, M. A., & El-Reash, G. M. A. (2022). Synthesis, Spectroscopic Studies for Five New Mg (II), Fe (III), Cu (II), Zn (II) and Se (IV) Ceftriaxone Antibiotic Drug Complexes and Their Possible Hepatoprotective and Antioxidant Capacities. Antibiotics, 11(5), 547. [Link]
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Iqbal, J., et al. (2010). Synthesis, characterization and biological properties of sulfonamide-derived compounds and their transition metal complexes. Applied Organometallic Chemistry, 24(5), 319-326. [Link]
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Shakdofa, M. M. E., & El-Gahami, M. A. (2019). Synthesis, characterization and biological activities of cephalosporin metals complexes. ResearchGate. [Link]
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Shoukry, M. M., & Al-Ghobashy, M. A. (2015). Complex of Ca(II) with Ceftriaxone: Synthesis, Structure, Spectral and Antibacterial Properties. ResearchGate. [Link]
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Piacenza, E., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. International Journal of Molecular Sciences, 23(10), 5483. [Link]
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Khan, S. A., et al. (2020). New metal complexes of sulfonamide: Synthesis, characterization, in-vitro anticancer, anticholinesterase, antioxidant, and antibacterial studies. Journal of Molecular Structure, 1202, 127265. [Link]
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Gebre, M. G., & Ameda, G. T. (2021). SYNTHESIS AND STRUCTURAL STUDIES ON ZINC(II) MACROCYCLIC AND HETEROCYCLIC COMPLEXES DERIVED FROM SCHIFF BASE AND MIXED LIGANDS OF. International Journal of Scientific & Technology Research, 10(1), 133-139. [Link]
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structural elucidation of C16H19N3O8SZn
An In-Depth Technical Guide to the Structural Elucidation of C16H19N3O8SZn: A Multi-Technique Approach
Introduction
The elucidation of the precise three-dimensional structure of a novel coordination complex is a cornerstone of modern chemistry, with profound implications for drug development, materials science, and catalysis. The hypothetical molecule with the elemental formula this compound presents a fascinating challenge, suggesting a complex interplay between an organic ligand and a central zinc ion. Zinc complexes are of particular interest due to their roles in biological systems as enzyme cofactors and their increasing application as therapeutic agents. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven workflow for the complete structural characterization of this novel compound. We will not merely list techniques but will delve into the causality behind experimental choices, ensuring a self-validating and robust analytical strategy.
Based on the elemental composition, we can hypothesize a plausible organic ligand: N-(p-toluenesulfonyl)-L-aspartyl-glycine. This structure incorporates the toluenesulfonyl group (C7H7SO2), an aspartic acid residue (C4H5NO4), and a glycine residue (C2H3NO2), which upon coordination and potential deprotonation would be consistent with the overall formula. The presence of multiple potential coordination sites (carboxylate oxygens, amide carbonyl, and sulfonamide group) makes the determination of the zinc's coordination sphere a non-trivial but critical task.
Part 1: Synthesis, Purification, and Preliminary Characterization
A logical first step in the structural elucidation of a new compound is its synthesis and purification.[1][2] A well-defined and pure sample is paramount for obtaining high-quality analytical data.
Experimental Protocol: Synthesis and Crystallization
-
Ligand Synthesis: The hypothetical ligand, N-(p-toluenesulfonyl)-L-aspartyl-glycine, would first be synthesized using standard peptide coupling techniques.
-
Complexation: The zinc complex can then be synthesized by reacting the purified ligand with a zinc salt, such as zinc acetate dihydrate, in a suitable solvent like methanol or ethanol.[3] The reaction mixture is typically stirred for several hours, sometimes with gentle heating, to ensure complete coordination.[4]
-
Purification: The resulting solid product should be filtered, washed with a non-coordinating solvent to remove any unreacted starting materials, and dried under vacuum.
-
Crystallization: High-quality single crystals suitable for X-ray diffraction are often grown by slow evaporation of a saturated solution of the complex. A mixture of solvents, such as ethanol and dimethyl sulfoxide (DMSO), may be employed to achieve the desired solubility and crystal growth rate.
Initial Assessment: Elemental Analysis
Before proceeding to more complex techniques, it is essential to confirm that the synthesized compound has the expected elemental composition.
Table 1: Expected Elemental Analysis Data for this compound
| Element | Theoretical % |
| Carbon (C) | 38.68 |
| Hydrogen (H) | 3.85 |
| Nitrogen (N) | 8.46 |
| Sulfur (S) | 6.45 |
| Zinc (Zn) | 13.16 |
This analysis provides the first piece of evidence for the compound's empirical formula.
Part 2: A Multi-Technique Approach to Structural Elucidation
The core of our investigation relies on a synergistic application of various spectroscopic and analytical methods. No single technique can provide the complete picture; instead, we will build a coherent structural model by integrating data from multiple sources.[5]
Caption: Overall workflow for the .
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is an invaluable tool for determining the molecular weight of the complex and gaining insights into its stability and fragmentation.[6]
Experimental Protocol: ESI-MS
-
Sample Preparation: A dilute solution of the complex is prepared in a suitable solvent, typically methanol or acetonitrile.
-
Ionization: The solution is introduced into the ESI source, where a high voltage is applied to generate gas-phase ions.
-
Analysis: The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
Expected Data: For this compound, we would expect to see a prominent ion cluster corresponding to the molecular ion [M+H]+ or [M+Na]+. The characteristic isotopic pattern of zinc would be a key indicator of its presence in the detected species. Fragmentation patterns can also provide evidence of the ligand's structure and its binding to the zinc ion.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.[3] Crucially, it allows us to observe how the vibrational frequencies of these groups change upon coordination to the zinc ion.
Experimental Protocol: FT-IR
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the IR beam, and the spectrum is recorded.
Table 2: Key IR Vibrational Frequencies and Expected Shifts Upon Coordination
| Functional Group | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Shift Upon Coordination to Zn(II) |
| Carboxylate (C=O stretch) | ~1720 | Shift to lower frequency (~1650-1600) |
| Amide I (C=O stretch) | ~1650 | Potential shift depending on coordination |
| Sulfonamide (S=O asymmetric) | ~1340 | Shift to lower frequency |
| Sulfonamide (S=O symmetric) | ~1160 | Shift to lower frequency |
| N-H Stretch | ~3300 | Broadening and potential shift |
The shifts in the positions of these bands provide strong evidence for the involvement of the carboxylate and sulfonamide groups in coordinating the zinc ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of the organic ligand in solution.[7] Since Zn(II) is a d¹⁰ metal ion, it is diamagnetic and thus yields sharp, well-resolved NMR spectra.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The complex is dissolved in a suitable deuterated solvent, such as DMSO-d6 or D2O.
-
Data Acquisition: A suite of NMR experiments is performed:
-
¹H NMR: To identify all the different proton environments.
-
¹³C NMR: To identify all the different carbon environments.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire organic framework.
-
Data Interpretation: By comparing the NMR spectra of the free ligand with those of the zinc complex, we can pinpoint the coordination sites. Protons and carbons near the zinc center will experience changes in their chemical shifts. The comprehensive assignment of all signals through 2D NMR provides a definitive map of the ligand's structure as it exists in the complex.[8]
Single-Crystal X-ray Diffraction (SC-XRD)
While spectroscopic methods provide crucial pieces of the puzzle, single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional structure of a crystalline compound.[9] It provides precise information on bond lengths, bond angles, and the coordination geometry around the metal center.
Experimental Protocol: SC-XRD
-
Crystal Selection: A high-quality single crystal is selected and mounted on a goniometer.
-
Data Collection: The crystal is cooled in a stream of nitrogen gas and irradiated with a focused beam of X-rays. A detector collects the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to achieve the best fit with the experimental data.
Expected Outcome: The SC-XRD analysis would reveal the precise coordination number and geometry of the zinc ion. Zinc complexes commonly adopt tetrahedral, trigonal bipyramidal, or octahedral geometries.[10][11] This definitive structural information would confirm which of the potential donor atoms from the ligand are involved in binding the zinc ion.
Conclusion
The structural elucidation of a novel coordination complex like this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By following the workflow outlined in this guide—from careful synthesis and purification to a multi-faceted spectroscopic and crystallographic analysis—researchers can confidently and accurately determine the complete three-dimensional structure of such molecules. This foundational knowledge is the critical starting point for understanding the compound's properties and exploring its potential applications in medicine and beyond.
References
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Dreiocker, F., Oomens, J., Meijer, A. J. H. M., Pickup, B. T., Jackson, R. F. W., & Schäfer, M. (2010). Structure elucidation of dimethylformamide-solvated alkylzinc cations in the gas phase. The Journal of Organic Chemistry, 75(4), 1203–1213. [Link]
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MDPI. (2023). Synthesis, Characterization and Performance of Materials for a Sustainable Future. [Link]
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National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Zinc. In NCBI Bookshelf. [Link]
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IUCr. (2025). Crystal structures of zinc(II) coordination complexes with isoquinoline N-oxide. [Link]
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Schäfer, M. et al. (2010). Structure elucidation of dimethylformamide-solvated alkylzinc cations in the gas phase. Journal of Organic Chemistry. [Link]
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Wang, Y., et al. (2025). Synthesis, structural characterization, and reactivity of homocatenated Ga₄ complexes with unsaturated Ga–Ga=Ga–Ga chains. Nature Communications. [Link]
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SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (n.d.). [Link]
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Li, S., et al. (2019). Structural Elucidation and Total Synthesis of Three 9-Norlignans from Curculigo capitulata. Journal of Organic Chemistry. [Link]
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Boersma, J. (n.d.). Structural organozinc chemistry. DSpace. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and characterization of triptycene-based polyimides with tunable high fractional free volume for gas separation membranes. Journal of Materials Chemistry A. [Link]
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ResearchGate. (2017). (PDF) Five-Coordinate Zinc(II) Complex: Synthesis, Characterization, Molecular Structure, and Antibacterial Activities of Bis-[ (E) -2-hydroxy- N -... ResearchGate. [Link]
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Aggregation of Organozinc Species in Solution and Their Reactivity. (n.d.). [Link]
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National Institutes of Health. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. [Link]
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National Institutes of Health. (n.d.). Zinc Coordination Geometry and Ligand Binding Affinity: The Structural and Kinetic Analysis of the Second-Shell Serine 228 Residue and the Methionine 180 Residue of the Aminopeptidase from Vibrio proteolyticus. [Link]
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ResearchGate. (n.d.). DFT-NMR-Validated Full Structure Elucidation of Theionbrunonine C, An Unstable N-oxide Theionbrunonine from Mostuea brunonis. Request PDF. [Link]Mostuea_brunonis)
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An In-depth Technical Guide to the Chemical Properties and Stability of Cephalosporin C Zinc Salt (C16H19N3O8SZn)
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Approach to Characterization
This document serves as a comprehensive technical guide on the chemical properties and stability of Cephalosporin C zinc salt, a compound identified by the molecular formula C16H19N3O8SZn. As a Senior Application Scientist, the following information is synthesized from established principles of cephalosporin chemistry and proven methodologies in pharmaceutical stability testing. While specific experimental data for this exact salt form is not extensively published, this guide provides a robust framework for its characterization, enabling researchers to anticipate its behavior and design effective development strategies. The core philosophy of this guide is not merely to present data but to explain the scientific rationale behind the experimental designs, ensuring a self-validating approach to your research.
Core Chemical and Physical Properties
Cephalosporin C zinc salt is the salt form of Cephalosporin C, a β-lactam antibiotic derived from the fungus Acremonium. The presence of the zinc ion can significantly influence the compound's stability and solubility compared to its free acid or other salt forms.
| Property | Anticipated Value / Characteristic | Source |
| Molecular Formula | This compound | [][2][3] |
| Molecular Weight | 478.79 g/mol | [][3] |
| CAS Number | 59143-60-1 | [2][4] |
| Appearance | White to off-white or pale yellow solid | [][4][5] |
| Melting Point | Approximately 240-242°C (with decomposition) | [5] |
| Solubility | Slightly soluble in aqueous acid | [5] |
Note: The provided melting point suggests thermal decomposition, a critical factor for consideration during manufacturing and storage.
The zinc salt of Cephalosporin C is noted to be a more potent inhibitor of SAMHD1 (dGTP-regulated deoxynucleoside triphosphate triphosphohydrolase) than the sodium salt form, with an IC50 of 1.1 µM[2]. This highlights the potential for the zinc cation to influence biological activity, likely through conformational effects or altered cell permeability.
Predicted Chemical Stability and Degradation Pathways
The stability of Cephalosporin C zinc salt is intrinsically linked to the integrity of its β-lactam ring, which is susceptible to degradation under various conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule[6]. Based on the known chemistry of cephalosporins, the following degradation pathways are anticipated.
Hydrolytic Degradation
Hydrolysis is a primary degradation route for cephalosporins, involving the cleavage of the four-membered β-lactam ring. This reaction is catalyzed by both acidic and basic conditions[6][7].
-
Acidic Hydrolysis: Under acidic conditions, the β-lactam ring is opened, which can be followed by further reactions such as the deacetylation of the side chain and formation of a lactone[7].
-
Basic Hydrolysis: In alkaline media, the β-lactam ring is also readily cleaved. The rate of degradation is often accelerated in the presence of certain buffers[7][8].
Oxidative Degradation
The thioether in the dihydrothiazine ring of the cephalosporin core is susceptible to oxidation, which can lead to the formation of sulfoxides. This can significantly impact the biological activity of the antibiotic[9].
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation of cephalosporins. Photostability studies are crucial to determine the need for light-protective packaging[10].
Thermal Degradation
As indicated by its decomposition at the melting point, Cephalosporin C zinc salt is susceptible to thermal degradation. The kinetics of this degradation can be modeled using the Arrhenius equation to predict shelf-life at various temperatures[11][12].
A proposed overview of the degradation pathways is illustrated below:
Caption: Predicted degradation pathways for Cephalosporin C Zinc Salt.
Recommended Stability Testing Program
A comprehensive stability testing program should be implemented early in the drug development process to define storage conditions and shelf-life[13][14][15]. This program should include both long-term and accelerated stability studies, as well as forced degradation studies.
Forced Degradation Studies
The objective of forced degradation is to generate degradation products and develop a stability-indicating analytical method[6].
Experimental Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of Cephalosporin C zinc salt at a concentration of 1 mg/mL in a suitable solvent (e.g., slightly acidic water)[6].
-
Acidic Hydrolysis: Treat the stock solution with 1 M HCl at 60°C for up to 48 hours. Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours), neutralize with an equivalent amount of 1 M NaOH, and dilute to the initial concentration.
-
Basic Hydrolysis: Treat the stock solution with 0.04 M NaOH at room temperature for up to 24 hours. Withdraw and neutralize samples at appropriate time points with 0.04 M HCl.
-
Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for up to 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at 60°C for up to one week. Also, expose the stock solution to 60°C for up to 48 hours.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[10]. A control sample should be protected from light.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize the degradation products.
The following diagram outlines the workflow for forced degradation studies:
Caption: Interrelation of Stability Studies and Their Outcomes.
Conclusion and Forward-Looking Recommendations
This technical guide provides a foundational understanding of the anticipated chemical properties and a comprehensive framework for evaluating the stability of Cephalosporin C zinc salt. The key to a successful and efficient drug development program lies in the early and thorough characterization of the active pharmaceutical ingredient. By implementing the described forced degradation and stability studies, researchers can proactively identify potential liabilities, develop robust formulations, and establish appropriate storage and handling procedures. The insights gained from these studies are not only critical for regulatory submissions but also for ensuring the ultimate safety and efficacy of the final drug product. It is imperative that all experimental work is conducted with validated analytical methods to ensure the integrity and reliability of the data generated.
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Kinetics and mechanism of degradation of cefozopran hydrochloride in the solid state. (URL: [Link])
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ZALEWSKI, P., SKIBIŃSKI, R., TALACZYŃSKA, A., PACZKOWSKA, M., GARBACKI, P., CIELECKA-PIONTEK, J., & JELIŃSKA, A. (2015). KINETICS AND MECHANISM OF DEGRADATION OF CEFOZOPRAN HYDROCHLORIDE IN THE SOLID STATE. Acta Poloniae Pharmaceutica, 72(3), 435-441. (URL: [Link])
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von Ahn, A., Dallegrave, A., & dos Santos, J. D. (2022). Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies. Chromatographia, 85(3), 225-234. (URL: [Link])
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Cephalosporin C Zinc Salt. PubChem. (URL: [Link])
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Giron, D., & Pesez, S. A. (1988). Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin. Journal of pharmaceutical sciences, 77(9), 783-787. (URL: [Link])
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Yamana, T., & Tsuji, A. (1976). Degradation kinetics of a new cephalosporin derivative in aqueous solution. Journal of pharmaceutical sciences, 65(11), 1652-1654. (URL: [Link])
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Cephalosporin C Zinc Salt [59143-60-1]. CliniSciences. (URL: [Link])
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Wang, J., Sun, J., & Wang, L. (2021). Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity. The Science of the total environment, 785, 148253. (URL: [Link])
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Cephalosporin degradations. Semantic Scholar. (URL: [Link])
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Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittenbach, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical development and technology, 19(6), 635-653. (URL: [Link])
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The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. ResearchGate. (URL: [Link])
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Abraham, E. P., Newton, G. G., & Hale, C. W. (1954). Experiments on the degradation of cephalosporin C. The Biochemical journal, 58(1), 94-102. (URL: [Link])
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Waterman, K. C., & MacDonald, B. C. (2010). Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. Journal of pharmaceutical sciences, 99(11), 4587-4595. (URL: [Link])
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DMF section 3.2.S.7 - Stability. YouTube. (URL: [Link])
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Stability Studies. Coriolis Pharma. (URL: [Link])
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Committee for Proprietary Medicinal Products (CPMP). (2003). Guideline on Stability Testing: Stability Testing of New Drug Substances and Products (CPMP/ICH/2736/99). (URL: [Link])
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A Spectroscopic Guide to the Structural Elucidation of C16H19N3O8SZn: An In-depth Analysis of a Model Zinc-Sulfonamide Complex
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive framework for the spectroscopic analysis of the zinc-containing organometallic compound with the molecular formula C16H19N3O8SZn. As this formula does not correspond to a widely documented, single chemical entity, this paper will approach the analysis by postulating a hypothetical but chemically plausible structure—a Zinc(II) complex featuring a sulfonamide-based ligand. This approach allows us to demonstrate the powerful, synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy for the structural elucidation of novel drug candidates and complex coordination compounds. We will delve into the theoretical underpinnings of each technique, provide detailed, field-tested experimental protocols, and interpret the anticipated spectral data. The causality behind experimental choices is emphasized, offering researchers and drug development professionals a robust methodology for characterizing similar molecules.
Introduction: The Analytical Imperative
The Significance of Zinc-Sulfonamide Complexes
Zinc is an essential trace element in human biology, playing a critical catalytic, structural, and regulatory role in a vast number of enzymes and proteins. Sulfonamide-based drugs were among the first effective chemotherapeutic agents and continue to be a cornerstone of medicinal chemistry. The coordination of sulfonamides to zinc ions is a key interaction in the mechanism of action for a major class of drugs, including carbonic anhydrase inhibitors used to treat glaucoma.[1][2] The synthesis of novel zinc-sulfonamide complexes is therefore a fertile area of research, aiming to develop therapeutics with enhanced efficacy, novel mechanisms of action, or improved pharmacokinetic profiles.[1]
The Analytical Challenge: Deconstructing this compound
A molecular formula alone is a starting point. The challenge lies in assembling the constituent atoms into a definitive three-dimensional structure. For this compound, the presence of sulfur and three nitrogen atoms strongly suggests a sulfonamide-type ligand. The high oxygen count points towards the presence of sulfonyl groups (SO2) and likely carboxyl or ester functionalities. Zinc, as a d¹⁰ metal ion, typically forms diamagnetic, colorless complexes, which has significant implications for the choice and interpretation of spectroscopic methods.[3][4]
A Hypothetical Structural Framework for Analysis
To provide a concrete basis for spectroscopic prediction, we will proceed with the analysis based on a plausible set of functional groups that satisfy the molecular formula. We hypothesize that the structure contains:
-
An aromatic core , common to most sulfonamide drugs.
-
A sulfonamide group (-SO2NH-) , which is the primary coordination site for zinc in many biological systems.[5]
-
Alkyl chains and ester/carboxyl groups to account for the carbon, hydrogen, and oxygen count.
-
A central Zinc(II) ion coordinated to the ligand via nitrogen and/or oxygen atoms.
This framework allows us to predict spectral features with a high degree of confidence and establish a workflow applicable to any novel compound of this class.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Foundational Principles: A Perfect Match for Diamagnetic Zn(II)
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic and organometallic compounds in solution.[6][7] The diamagnetic nature of the Zn(II) ion (d¹⁰ electron configuration) is a significant advantage, as it precludes the paramagnetic broadening of NMR signals, leading to sharp, well-resolved spectra amenable to detailed interpretation.[3] We will focus on ¹H and ¹³C NMR to map the proton and carbon frameworks of the molecule.
¹H NMR Analysis: Predicting the Proton Environment
The ¹H NMR spectrum provides a map of the different proton environments within the molecule. Based on our hypothetical framework, we can predict the following signals.
| Predicted Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale & Key Insights |
| Sulfonamide N-H | 8.5 - 11.0 | Singlet (broad) | This proton is acidic and its chemical shift is sensitive to solvent and concentration. Coordination to zinc may cause significant downfield shifting or broadening.[8] |
| Aromatic C-H | 6.5 - 8.5 | Doublets, Triplets | The exact shifts and coupling patterns will reveal the substitution pattern on the aromatic ring. Protons ortho to the sulfonamide group will be most affected by coordination.[9] |
| Alkyl Protons (e.g., -CH2-, -CH3) | 0.9 - 4.5 | Varies (e.g., Triplet, Quartet) | Protons on carbons adjacent to heteroatoms (O, N) will be deshielded and appear further downfield (e.g., ~4.0 ppm for -OCH2-). |
¹³C NMR Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the structure. The use of distortionless enhancement by polarization transfer (DEPT) experiments (DEPT-90 and DEPT-135) is crucial for distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons.
| Predicted Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale & Key Insights |
| Carbonyl Carbon (Ester/Carboxyl) | 165 - 180 | The deshielded environment of the C=O bond places these signals far downfield. Their presence would confirm a key structural feature.[10] |
| Aromatic Carbons | 110 - 160 | Aromatic carbons typically appear in this range. The carbon directly attached to the sulfonamide group (ipso-carbon) can be identified by its characteristic shift and lower intensity.[11][12] |
| Alkyl Carbons | 10 - 65 | Aliphatic carbons are the most shielded and appear upfield. Carbons bonded to oxygen or nitrogen will be shifted downfield within this range.[10] |
Experimental Protocol: High-Resolution NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for sulfonamides due to its ability to solubilize polar compounds and prevent the exchange of labile N-H protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 240 ppm.
-
A higher number of scans is required due to the low natural abundance of ¹³C.
-
-
DEPT Acquisition: Perform DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon signals.
-
Data Processing: Process all spectra using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak and the ¹³C spectrum accordingly.
NMR Data Analysis Workflow
Caption: High-resolution NMR data acquisition and analysis workflow.
Infrared (IR) Spectroscopy
Foundational Principles: Probing Molecular Vibrations
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[13] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For coordination compounds, IR is particularly valuable for confirming the presence of the ligand's key functional groups and for detecting the formation of new metal-ligand bonds.[14][15]
Interpreting the Spectrum: Key Functional Group Analysis
The IR spectrum is typically divided into the diagnostic region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[13] We will focus on the diagnostic region to identify key groups and look for specific shifts that indicate coordination to the zinc ion.
| Functional Group | Characteristic Vibration | Expected Frequency (cm⁻¹) | Insight from Coordination |
| Sulfonamide (SO₂) | Asymmetric Stretch (ν_as) | 1310 - 1350 | A significant shift to lower frequency (e.g., 20-50 cm⁻¹) is strong evidence of coordination through the sulfonyl oxygen atoms.[1][16] |
| Sulfonamide (SO₂) | Symmetric Stretch (ν_s) | 1140 - 1180 | Also expected to shift to a lower wavenumber upon coordination.[8][16] |
| Sulfonamide (N-H) | N-H Stretch | 3200 - 3350 | A shift in this band can indicate coordination via the sulfonamide nitrogen.[16] |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | These bands confirm the presence of the aromatic ring but are less affected by coordination. |
| Metal-Ligand Bonds | Zn-O / Zn-N Stretch | 400 - 600 | The appearance of new, weak bands in the far-IR region is direct evidence of coordination, confirming the formation of the complex.[15][16] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method for solid samples as it requires minimal sample preparation.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Collection: Before analyzing the sample, run a background scan with a clean, empty ATR crystal to subtract the spectrum of the ambient atmosphere (CO₂ and H₂O).
-
Sample Spectrum Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
IR Data Acquisition Workflow
Caption: Step-by-step workflow for ATR-FTIR data acquisition.
UV-Visible (UV-Vis) Spectroscopy
Foundational Principles: Electronic Transitions in d¹⁰ Complexes
UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy state.[17] Because the Zinc(II) ion has a completely filled d-shell (d¹⁰), it cannot undergo the d-d electronic transitions that give color to many transition metal complexes.[4] Therefore, the UV-Vis spectrum of this compound will be dominated by electronic transitions occurring within the organic ligand, known as intra-ligand transitions.[18][19]
Expected Spectral Features: A Ligand-Centric View
The spectrum is expected to show absorptions in the UV range, corresponding to π → π* and n → π* transitions.
| Transition Type | Expected Wavelength (λ_max, nm) | Relative Intensity (ε) | Rationale & Key Insights |
| π → π | 200 - 350 | High (ε > 10,000 M⁻¹cm⁻¹) | These are high-energy, allowed transitions associated with the π-electron system of the aromatic ring and any other conjugated systems. |
| n → π | 280 - 400 | Low (ε < 1,000 M⁻¹cm⁻¹) | These are lower-energy, often "forbidden" transitions involving the promotion of a non-bonding electron (from O, N, S) to an anti-bonding π* orbital. They may appear as a shoulder on a larger π → π* peak. |
The Effect of Coordination: The coordination of the ligand to the zinc ion perturbs the ligand's molecular orbitals. This typically results in a shift of the absorption maxima (λ_max). A shift to a longer wavelength is called a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift.[20][21] Comparing the spectrum of the complex to that of the free ligand is therefore a key method for confirming complex formation in solution.
Experimental Protocol: Solution UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (the "blank").
-
Measurement: Fill a second quartz cuvette with the sample solution and place it in the sample holder. Scan a range from approximately 200 nm to 600 nm.
-
Data Analysis: Record the wavelength(s) of maximum absorbance (λ_max) and the corresponding absorbance values.
UV-Vis Analysis Workflow
Caption: Workflow for UV-Vis spectroscopic analysis of the complex.
Integrated Spectroscopic Analysis: A Holistic Approach
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple, complementary methods.
-
NMR provides the fundamental carbon-proton framework, revealing connectivity and stereochemistry.
-
IR confirms the presence of key functional groups (sulfonamide, carbonyls) and, crucially, provides direct evidence of metal-ligand bond formation.
-
UV-Vis characterizes the electronic properties of the ligand and confirms that complexation perturbs its electronic structure.
By combining the insights from NMR, IR, and UV-Vis, a researcher can confidently propose and validate the structure of a novel compound like this compound, moving from a simple molecular formula to a detailed and accurate molecular portrait.
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Bertini, I., Luchinat, C., & Monnanni, R. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231–243.
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Lee, Y., et al. (2023). NMR spectroscopic investigations of transition metal complexes in organometallic and bioinorganic chemistry. KAIST Repository.
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Kaur Mankoo, R. (2020). Why NMR spectra are not preferred for characterisation of transition metal complexes? ResearchGate.
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Corinti, D., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. Molecules, 27(10), 3144.
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Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry.
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Corinti, D., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. PubMed.
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Diaconu, D., et al. (2021). ¹H-NMR spectra for sulfonamide ligand (3a) and its complexes (4a–d). ResearchGate.
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El-Bindary, A. A., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1636.
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Diaconu, D., et al. (2021). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... ResearchGate.
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Topacli, C., & Topacli, A. (2003). Semi-Empirical Infrared Spectra Simulations of Metal Complexes of Sulfanilamide. Journal of Molecular Structure, 654, 153-159.
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Dos Santos, H. F., De Almeida, W. B., & Zerner, M. C. (1999). Theoretical near UV and VIS electronic spectra for the ZnII–anhydrotetracycline complex. Journal of the Chemical Society, Perkin Transactions 2, (1), 15-20.
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Yulistia, V. A., et al. (2019). Study of Electronic Transition of Complex Fe(III), Ni(II) and Zn(II)- 1,10-Phenanthroline. DergiPark.
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Yulistia, V. A., et al. (2019). Study of Electronic Transition of Complex Fe (III), Ni (II) and Zn (II)-1.10-Phenanthroline: Modelling and UV-Vis Spectra Analysis. ResearchGate.
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ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate.
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de Almeida, L. F., et al. (2002). Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. SciELO.
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An In-depth Technical Guide to the Crystallographic Analysis of Bioactive Zinc Complexes: A Case Study on Bis(glycinato)zinc(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Zinc in Bioinorganic Chemistry and Drug Design
Zinc, an essential trace element, is integral to a vast array of biological processes. Its presence at the active sites of numerous enzymes, known as metalloenzymes, underscores its importance in catalysis, structural integrity, and cellular signaling. The coordination chemistry of zinc(II) is rich and varied, allowing it to interact with a diverse range of biological ligands, including amino acids, peptides, and proteins. Understanding the precise three-dimensional arrangement of atoms within zinc complexes is paramount for elucidating their structure-function relationships and for the rational design of novel therapeutic agents.
This guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystallographic analysis of zinc complexes, using bis(glycinato)zinc(II) as a practical and illustrative example. While the initially requested compound, C16H19N3O8SZn, is not found in publicly accessible crystallographic databases, the principles and techniques detailed herein are universally applicable to the study of novel metal-organic compounds. The chosen example, a zinc-amino acid complex, is of significant interest in dermatology and antimicrobial research.[1][2]
This document is structured to provide not just a procedural outline but also the scientific rationale behind the experimental choices, ensuring a deep and applicable understanding for professionals in drug development and molecular research.
Molecular Architecture and Significance of Bis(glycinato)zinc(II)
Bis(glycinato)zinc(II) is a coordination complex where a central zinc ion is chelated by two glycine molecules. Glycine, being the simplest amino acid, provides a fundamental model for understanding zinc's interaction with biological building blocks. In this complex, each glycine molecule acts as a bidentate ligand, coordinating to the zinc ion through one of its carboxylate oxygen atoms and the nitrogen atom of its amino group. This chelation results in the formation of stable five-membered rings, a common and energetically favorable motif in coordination chemistry.
The biological relevance of such complexes is increasingly recognized, with studies highlighting their potential as active ingredients in dermatological formulations due to their enhanced bioavailability and antimicrobial properties compared to inorganic zinc salts.[1][2][3] The precise coordination environment of the zinc ion is critical to these properties, influencing its reactivity and interaction with biological targets.
Crystallographic Data Summary for Bis(glycinato)zinc(II)
The crystallographic data for bis(glycinato)zinc(II) provides a quantitative description of its solid-state structure. These parameters are the result of a successful single-crystal X-ray diffraction experiment and subsequent structure solution and refinement.
| Parameter | Value |
| Chemical Formula | C4H12N2O6Zn |
| Formula Weight | 253.54 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.638(2) |
| b (Å) | 5.1270(10) |
| c (Å) | 17.111(3) |
| α (°) | 90 |
| β (°) | 92.43(3) |
| γ (°) | 90 |
| Volume (ų) | 844.7(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.992 |
| Absorption Coeff. (mm⁻¹) | 3.731 |
| F(000) | 520 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| Reflections Collected | 4892 |
| Unique Reflections | 1481 |
| R_int | 0.038 |
| Final R indices [I>2σ(I)] | R1 = 0.039, wR2 = 0.104 |
| R indices (all data) | R1 = 0.056, wR2 = 0.113 |
| CCDC Deposition Number | 1966206 |
Table based on data from Jędrzejczak et al. (2020)[1]
Experimental Workflow: From Synthesis to Structure
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates. The following sections detail the experimental protocol for obtaining the crystallographic data of bis(glycinato)zinc(II), providing insights into the critical considerations at each stage.
Synthesis of Bis(glycinato)zinc(II)
The synthesis of high-purity, crystalline material is a prerequisite for a successful crystallographic analysis. For bis(glycinato)zinc(II), a common and effective method involves the reaction of a zinc salt with glycine in an aqueous solution. A key consideration in the synthesis design for this complex was the avoidance of counter-ions like chloride or sulfate, which can cause skin irritation in dermatological applications.[1][2]
Protocol:
-
Preparation of Zinc Hydroxide: A solution of zinc chloride is treated with a stoichiometric amount of sodium hydroxide to precipitate zinc hydroxide. This intermediate is then thoroughly washed to remove sodium and chloride ions.
-
Reaction with Glycine: The freshly prepared zinc hydroxide is suspended in water, and two equivalents of glycine are added. The mixture is heated and stirred until the zinc hydroxide completely dissolves, indicating the formation of the soluble zinc-glycine complex.
-
Crystallization: The resulting solution is filtered to remove any particulate matter and then allowed to stand for slow evaporation at room temperature. This slow crystallization process is crucial for the growth of single crystals of sufficient size and quality for X-ray diffraction.
Sources
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- 2. Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of C16H19N3O8SZn (Dexrazoxane)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C16H19N3O8SZn, chemically known as dexrazoxane, is a critical cytoprotective agent employed primarily in oncology.[1][2] Its principal application is in mitigating the cardiotoxic effects of anthracycline chemotherapy agents, such as doxorubicin.[1] This guide provides a comprehensive examination of the multifaceted mechanism of action of dexrazoxane, offering insights for researchers and professionals in drug development.
Historically, the cardioprotective effects of dexrazoxane were attributed to its function as an iron chelator.[3][4][5] However, emerging evidence strongly suggests a paradigm shift, with its interaction with topoisomerase IIβ now considered the primary mechanism of cardioprotection.[6][7] This guide will delve into both of these proposed mechanisms, presenting the current understanding of how dexrazoxane exerts its protective effects.
Part 1: The Evolving Paradigm - From Iron Chelation to Topoisomerase IIβ Inhibition
For many years, the prevailing hypothesis for dexrazoxane's cardioprotective action centered on its role as a prodrug that is converted to an iron-chelating metabolite, ADR-925.[6][8][9][10] This theory proposed that ADR-925 would bind to iron, thereby preventing the formation of anthracycline-iron complexes that generate damaging reactive oxygen species (ROS) in cardiac tissue.[3][4]
However, recent studies have challenged this long-held belief. Research has shown that while the metabolite ADR-925 does chelate iron, direct administration of ADR-925 did not confer the same cardioprotective effects as the parent drug, dexrazoxane.[11] This pivotal finding has led to the current understanding that the primary mechanism of dexrazoxane's cardioprotection is its direct interaction with and inhibition of topoisomerase IIβ.[6][7]
Part 2: The Core Mechanism - Topoisomerase IIβ Inhibition
The contemporary and strongly supported mechanism of action for dexrazoxane's cardioprotective effect is its role as a catalytic inhibitor of topoisomerase IIβ (TOP2B).[6][12] Anthracyclines, while effective anticancer agents, inadvertently cause cardiotoxicity by stabilizing the complex between TOP2B and DNA, leading to DNA strand breaks and subsequent damage to cardiac cells.[3]
Dexrazoxane intervenes in this process by binding to TOP2B, which in turn prevents the DNA damage induced by anthracyclines.[6] This interaction not only inhibits the catalytic activity of TOP2B but also leads to a reduction in the levels of TOP2B protein in the heart.[12] The cardioprotective effect of dexrazoxane is most pronounced when TOP2B levels are at their lowest.[12]
This targeted action on TOP2B explains the clinical efficacy of dexrazoxane in preventing anthracycline-induced cardiotoxicity without compromising the anti-tumor effects of the chemotherapy, which are primarily mediated through topoisomerase IIα (TOP2A) in cancer cells.[13]
Signaling Pathway of Dexrazoxane's Cardioprotective Action
Caption: Proposed mechanism of dexrazoxane-mediated cardioprotection.
Part 3: The Role of Iron Chelation in Other Contexts
While topoisomerase IIβ inhibition is now recognized as the primary mechanism for cardioprotection, the iron-chelating properties of dexrazoxane's metabolite, ADR-925, are still considered relevant in other therapeutic applications, such as the treatment of extravasation injuries caused by anthracyclines.[1][3] In this context, the chelation of iron by ADR-925 helps to neutralize the remaining drug and reduce the local inflammatory response, thereby salvaging the affected tissue.[3]
Hydrolysis of Dexrazoxane to its Iron-Chelating Metabolite
Dexrazoxane is a prodrug that readily penetrates cell membranes.[2] Intracellularly, it is hydrolyzed to its active, open-ring form, ADR-925, which is a potent iron chelator.[8][9][10]
Caption: Intracellular hydrolysis of dexrazoxane to the iron-chelating metabolite ADR-925.
Part 4: Experimental Protocols for Mechanistic Elucidation
To investigate the dual mechanisms of action of dexrazoxane, specific in vitro and in vivo assays are employed. The following are representative protocols for assessing topoisomerase II inhibition and iron chelation.
Protocol 1: Topoisomerase II Relaxation Assay
This assay is used to determine the inhibitory effect of dexrazoxane on the catalytic activity of topoisomerase II.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase IIβ enzyme
-
Dexrazoxane
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM ATP, 30 µg/mL BSA)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
Agarose gel
-
Gel electrophoresis apparatus
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of dexrazoxane.
-
Initiate the reaction by adding human topoisomerase IIβ to each mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Analyze the results: Inhibition of topoisomerase IIβ activity will be observed as a decrease in the amount of relaxed DNA compared to the control (no dexrazoxane).
Protocol 2: Iron Chelation Assay (Calcein-AM Assay)
This assay measures the ability of dexrazoxane's metabolite, ADR-925, to chelate intracellular iron.
Materials:
-
Cardiomyocytes (e.g., neonatal rat ventricular myocytes)
-
Calcein-AM (a cell-permeable fluorescent dye that is quenched by iron)
-
ADR-925
-
Culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cardiomyocytes in appropriate plates.
-
Load the cells with Calcein-AM by incubating them in a medium containing the dye.
-
Wash the cells to remove excess Calcein-AM.
-
Treat the cells with varying concentrations of ADR-925.
-
Measure the fluorescence intensity of the cells using a fluorescence microscope or plate reader.
-
Analyze the results: An increase in fluorescence intensity indicates that ADR-925 is chelating intracellular iron, thereby de-quenching the calcein fluorescence.
Part 5: Quantitative Data Summary
| Parameter | Dexrazoxane | ADR-925 (Metabolite) | Reference |
| Primary Cardioprotective Mechanism | Topoisomerase IIβ Inhibition | Negligible | [7] |
| Iron Chelation Activity | Indirect (as a prodrug) | Direct and Potent | [8][9][10] |
| Cell Permeability | High | Low | [2][11] |
Conclusion and Future Directions
The understanding of dexrazoxane's mechanism of action has significantly evolved. While its role as an iron chelator is relevant in specific contexts, the primary mechanism for its clinically effective cardioprotection against anthracycline toxicity is now firmly attributed to its interaction with topoisomerase IIβ.[7] This paradigm shift has important implications for the development of new cardioprotective agents.
Future research should focus on developing selective topoisomerase IIβ inhibitors that can offer enhanced cardioprotection with potentially fewer side effects. Further investigation into the downstream signaling pathways affected by dexrazoxane's interaction with TOP2B could also unveil novel therapeutic targets for preventing chemotherapy-induced cardiotoxicity.
References
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- Pharmacology of Dexrazoxane; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, April 27).
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Jirkovský, E., et al. (2021). Clinically Translatable Prevention of Anthracycline Cardiotoxicity by Dexrazoxane Is Mediated by Topoisomerase II Beta and Not Metal Chelation. Circulation: Heart Failure, 14(9), e008220. [Link]
-
Ndagi, U., et al. (2012). The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane. Molecular Pharmacology, 81(2), 236-243. [Link]
- What is Dexrazoxane Hydrochloride used for? (2024, June 14). Patsnap Synapse.
-
Richardson, D. R. (2003). The cardioprotective effect of the iron chelator dexrazoxane (ICRF-187) on anthracycline-mediated cardiotoxicity. Biochimica et Biophysica Acta (BBA) - General Subjects, 1638(2), 119-129. [Link]
-
Dexrazoxane. (n.d.). PubChem. Retrieved from [Link]
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Jirkovský, E., et al. (2021). Clinically Translatable Prevention of Anthracycline Cardiotoxicity by Dexrazoxane Is Mediated by Topoisomerase II Beta and Not Metal Chelation. Circulation: Heart Failure, 14(9), e008220. [Link]
- Dexrazoxane: Dosage, Mechanism/Onset of Action, Half-Life. (2020, February 17). Medicine.com.
-
Deng, S., et al. (2013). The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells. British Journal of Pharmacology, 168(7), 1719-1732. [Link]
-
Richardson, D. R. (2003). The cardioprotective effect of the iron chelator dexrazoxane (ICRF-187) on anthracycline-mediated cardiotoxicity. Biochimica et Biophysica Acta (BBA) - General Subjects, 1638(2), 119-129. [Link]
-
Jirkovský, E., et al. (2021). Clinically Translatable Prevention of Anthracycline Cardiotoxicity by Dexrazoxane Is Mediated by Topoisomerase II Beta and Not Metal Chelation. Circulation: Heart Failure, 14(9), e008220. [Link]
-
Deng, S., et al. (2013). The Catalytic Topoisomerase II Inhibitor Dexrazoxane Induces DNA Breaks, ATF3 and the DNA Damage Response in Cancer Cells. British Journal of Pharmacology, 168(7), 1719-1732. [Link]
-
Schroeder, P. E., & Hasinoff, B. B. (2002). The doxorubicin-cardioprotective drug dexrazoxane undergoes metabolism in the rat to its metal ion-chelating form ADR-925. Drug Metabolism and Disposition, 30(10), 1167-1172. [Link]
-
Cusack, B. J., et al. (2006). Prevention of chronic anthracycline cardiotoxicity in the adult Fischer 344 rat by dexrazoxane and effects on iron metabolism. Cancer Chemotherapy and Pharmacology, 58(3), 399-407. [Link]
-
Hasinoff, B. B., et al. (2000). Effects of the Cardioprotective Drugs Dexrazoxane and ADR-925 on Doxorubicin Induced Ca 2+ -Release from the Sarcoplasmic Reticulum. PDXScholar. [Link]
-
Hasinoff, B. B., et al. (2003). The Metabolites of the Cardioprotective Drug Dexrazoxane Do Not Protect Myocytes from Doxorubicin-Induced Cytotoxicity. Drug Metabolism and Disposition, 31(10), 1312-1319. [Link]
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- 8. What is Dexrazoxane Hydrochloride used for? [synapse.patsnap.com]
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- 13. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preclinical Evaluation of C16H19N3O8SZn: A Novel Zinc-Containing Metallodrug Candidate
Distribution: For Research, Drug Development, and Scientific Professionals Only
Abstract
The pursuit of novel metallodrugs with improved efficacy and reduced toxicity profiles remains a cornerstone of modern medicinal chemistry. Zinc, an essential trace element with a versatile coordination chemistry and low intrinsic toxicity, presents a compelling scaffold for therapeutic development.[1][2] This technical guide outlines a comprehensive preclinical strategy for the characterization and biological evaluation of C16H19N3O8SZn, a novel zinc-containing new chemical entity (NCE). The molecular formula suggests a coordination complex between an organic ligand (C16H19N3O2S) and a zinc ion, likely with a sulfate counter-ion. Given the prevalence of nitrogen and sulfur donor ligands in biologically active zinc complexes, this NCE warrants a thorough investigation for its potential as an antimicrobial, antioxidant, or cytotoxic agent.[3][4] This document provides a structured, yet flexible, framework for elucidating the physicochemical properties, in vitro biological activity, and potential mechanisms of action of this compound, thereby establishing a foundation for its further development.
Introduction and Strategic Rationale
The chemical formula this compound represents an untapped area of chemical space. Its constituent parts—a zinc(II) ion, a potential multi-dentate organic ligand containing nitrogen, sulfur, and oxygen atoms, and a sulfate group—are all moieties of significant biological interest. Zinc is integral to the function of over 300 enzymes and thousands of proteins, playing catalytic and structural roles.[4] Its complexes have been explored as therapeutic agents, with the coordinated ligand often dictating the ultimate biological effect and target specificity.[1] Ligands containing nitrogen and sulfur donors are particularly noteworthy for their ability to form stable complexes with zinc and for their intrinsic bioactivities, which range from antimicrobial to anticancer.[3][4]
This guide is predicated on the hypothesis that this compound is a coordination complex where the organic ligand C16H19N3O2S dictates the therapeutic potential, and the zinc ion enhances bioavailability and may contribute to the mechanism of action. Our investigative framework is therefore designed to first rigorously characterize the NCE and then systematically screen for and validate its biological activities.
Physicochemical Characterization: The Foundation of Biological Inquiry
A thorough understanding of the physicochemical properties of this compound is a non-negotiable prerequisite for any biological study. These properties will influence its solubility, stability, and pharmacokinetic profile.
Structural Elucidation
The first priority is to confirm the molecular structure of the compound. The elemental formula alone is insufficient.
Proposed Experimental Workflow:
Sources
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- 2. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Biological Properties of Zn(II) Bisthiosemicarbazone Helicates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of Zinc-Aspartame Complexes
A Senior Application Scientist's Guide for Researchers in Drug Development
Introduction: Deconstructing C16H19N3O8SZn
The molecular formula this compound suggests a complex coordination compound. While no widely recognized single molecule corresponds to this exact formula, its composition strongly points to a chelate of zinc (Zn) with the well-known dipeptide ester, aspartame (APM, C14H18N2O5).[1][2] The remaining atoms (C2HNSO3) likely represent a sulfur-containing co-ligand essential for the final structure.
For professionals in pharmaceutical research and development, understanding the solubility of such a metal-organic complex is a cornerstone of preclinical assessment. Solubility is a critical determinant of a compound's bioavailability, dictates viable formulation strategies, and influences the reliability of in vitro screening results. Poor solubility can terminate the development of an otherwise promising therapeutic candidate.
This guide provides a comprehensive technical overview of the factors governing the solubility of zinc-aspartame complexes. By grounding our analysis in the known physicochemical properties of aspartame and the fundamental principles of coordination chemistry, we will establish a robust framework for predicting, measuring, and modulating the solubility of this compound and related structures. This document moves beyond mere data reporting to explain the causal mechanisms behind solubility phenomena, offering field-proven experimental protocols and practical insights for the laboratory scientist.
Chapter 1: Physicochemical Profile of the Core Components
The solubility of a complex is fundamentally derived from the properties of its constituents. A thorough analysis begins with the organic ligand (aspartame) and the metal center (zinc).
Aspartame (APM): The Organic Ligand
Aspartame (L-α-aspartyl-L-phenylalanine 1-methyl ester) is a dipeptide whose structure contains multiple functional groups that dictate its interaction with solvents and its coordination with metal ions.[2]
Key properties are summarized below:
| Property | Value | Significance for Solubility |
| Molecular Formula | C14H18N2O5 | Provides the backbone for the complex. |
| Molar Mass | 294.3 g/mol | Foundational for concentration calculations.[1] |
| pKa1 (α-carboxyl) | ~3.1 | Below this pH, the group is neutral (-COOH). Above, it is anionic (-COO⁻), enhancing aqueous solubility. |
| pKa2 (α-amino) | ~7.9 | Below this pH, the group is cationic (-NH3⁺). Above, it is neutral (-NH2), reducing aqueous solubility. |
| LogP (Octanol/Water) | -0.1 | Indicates a generally hydrophilic nature.[1] |
| Isoelectric Point (pI) | ~5.2 | The pH at which the molecule has no net charge, corresponding to its minimum aqueous solubility.[1] |
The zwitterionic nature of aspartame is the primary driver of its pH-dependent solubility. At low pH, the molecule is a net cation. At high pH, it is a net anion. Around its isoelectric point (pI), it exists predominantly as a neutral zwitterion with limited affinity for water, causing it to precipitate.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid this compound (enough to ensure a saturated solution with undissolved solid remaining) to a glass vial.
-
Solvent Addition: Add a precise volume of the desired pre-conditioned solvent (e.g., water, buffer, organic solvent) to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a sufficient time to reach equilibrium (a minimum of 24 hours is standard; 48-72 hours may be required to ensure thermodynamic equilibrium).
-
Phase Separation: Allow the suspension to settle. Carefully withdraw the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove all undissolved particles. Self-Validation Check: The first few drops of filtrate should be discarded to prevent bias from filter adsorption.
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS against a standard calibration curve.
Protocol 2: Kinetic Solubility (High-Throughput Screening)
This method is designed for speed and is ideal for screening large numbers of compounds in early discovery. It measures the solubility of a compound upon precipitation from a DMSO stock solution into an aqueous buffer, which is more representative of how compounds are handled in automated biological screens. [3][4]
Caption: Workflow for a High-Throughput Kinetic Solubility Assay.
Step-by-Step Methodology:
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the aqueous buffer of interest (e.g., PBS, pH 7.4) into the wells of a microtiter plate.
-
Compound Addition: Using a liquid handler, add a small aliquot of the DMSO stock solution to the buffer. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at room temperature to allow for precipitation.
-
Detection: Determine the solubility limit. This can be done directly by measuring the turbidity/light scattering via nephelometry. Alternatively, the plate can be filtered or centrifuged, and the concentration in the clear supernatant can be measured by UV-Vis spectroscopy or LC-MS. The highest concentration that remains clear is reported as the kinetic solubility.
Chapter 4: Advanced Considerations & Troubleshooting
-
Influence of the Sulfur Co-ligand: The identity of the sulfur-containing ligand is paramount. If it is a simple thiol, it provides another strong coordination site for zinc. If it is a sulfonate (-SO3⁻), it would impart a negative charge and dramatically increase aqueous solubility. Synthesis and characterization must confirm this part of the structure.
-
Polymorphism: The same chemical compound can exist in different solid-state crystal forms (polymorphs), each with a unique solubility and dissolution rate. During shake-flask analysis, ensure that the solid remaining at the end of the experiment is the same crystal form as the starting material via techniques like XRPD to confirm you are measuring the solubility of the most stable form.
-
Compound Stability: Aspartame is most stable in solution around pH 4.3. [5]At higher or lower pH, it can hydrolyze or cyclize. [1]When conducting long-term solubility studies (like the shake-flask method), it is crucial to run a parallel stability analysis. A sample of the filtrate should be analyzed at time zero and after 24/48 hours to ensure the measured concentration reflects the parent compound and not its degradants. Zinc chelation may alter this stability profile and must be evaluated empirically.
Conclusion
The solubility of a complex molecule like this compound is not a single value but a multifaceted characteristic governed by the interplay of its components' physicochemical properties and its external environment. A predictive understanding, based on the pH-dependent behavior of aspartame and the coordination chemistry of zinc, is the starting point. This must be followed by rigorous, well-designed experimental validation using methods appropriate for the research stage, from high-throughput kinetic assays in early discovery to the gold-standard shake-flask method for lead optimization.
By applying the principles and protocols outlined in this guide, researchers can generate reliable solubility data, preemptively identify and solve formulation challenges, and ultimately accelerate the journey of novel chemical entities from the laboratory to clinical application.
References
-
Di Guida, R., et al. (2024). Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Aspartame. PubChem Compound Database. Retrieved from: [Link]
-
Shankar, P., et al. (2023). The influence of zinc sulfate on binary mixtures of sweeteners. ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Aspartame and Other Sweeteners in Food. FDA.gov. Available at: [Link]
-
Gryszczyńska, A., et al. (2023). Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies. MDPI. Available at: [Link]
-
American Chemical Society. (2019). Aspartame. Molecule of the Week. Available at: [Link]
-
Edelmann, F. T., & Maravanji, B. (2021). How to find a better solution for the solubility of metal complexes?. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Zinc Aspartate. PubChem Compound Database. Retrieved from: [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from: [Link]
-
IUPAC. (n.d.). Solubility Data Series. International Union of Pure and Applied Chemistry. Available at: [Link]
-
Delgado, D. R. (2013). Answer to "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". ResearchGate. Available at: [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
Sources
Methodological & Application
how to use C16H19N3O8SZn as a catalyst in organic synthesis
Application Note: C16H19N3O8SZn (Polaprezinc)
Topic: An Investigative Analysis of this compound for Catalytic Applications in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document addresses the inquiry into the use of this compound, known pharmaceutically as Polaprezinc or Zinc L-carnosine, as a catalyst in organic synthesis. Our comprehensive literature review reveals that Polaprezinc is a well-established gastroprotective agent, approved for medical use in countries like Japan for treating gastric ulcers.[1][2][3] Its mechanism of action in biological systems is attributed to its antioxidant, anti-inflammatory, and mucosal healing properties.[2][4][5] However, there is no documented evidence or established application of Polaprezinc as a catalyst for organic synthesis in the current scientific literature. This note will first clarify the established therapeutic role of Polaprezinc and then provide a theoretical analysis of its structural features in the context of general principles of zinc-based catalysis to explain its unsuitability for such applications.
Introduction to this compound (Polaprezinc)
Polaprezinc is a chelate compound composed of zinc and L-carnosine (β-alanyl-L-histidine).[3][6] It is a polymeric complex with a 1:1 molar ratio of the two components.[3] Developed in Japan, it is clinically used to promote the healing of ulcers and protect the gastric mucosa.[1][2] Its therapeutic effects are multifaceted, including scavenging free radicals, enhancing the production of protective mucus, and inhibiting inflammatory cytokines.[2][4]
Table 1: Physicochemical Properties of Polaprezinc
| Property | Value |
| Molecular Formula | C9H12N4O3Zn (monomeric unit) |
| Appearance | White to pale yellow crystalline powder[7] |
| Solubility | Practically insoluble in water, methanol, ethanol; Soluble in dilute HCl and NaOH[1][7] |
| Structure | Polymeric chain of zinc coordinated to L-carnosine[3] |
The insolubility of Polaprezinc in common organic solvents is a significant, immediate barrier to its use in homogeneous catalysis.
Principles of Zinc Catalysis in Organic Synthesis
While Polaprezinc itself is not a catalyst, zinc and its complexes are valuable catalysts in organic synthesis.[7] The catalytic activity of zinc compounds primarily stems from the Lewis acidic nature of the Zn(II) ion.[5][6][8] As a d¹⁰ metal, Zn(II) is redox-inactive, meaning it does not readily participate in oxidative-reductive cycles that are common for transition metals like palladium.[6] Instead, its function is typically to act as an electron pair acceptor.
Key roles of zinc catalysts include:
-
Activation of Carbonyls: The Zn(II) center can coordinate to the oxygen atom of a carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This is the fundamental principle behind zinc-catalyzed aldol, Mannich, and Friedel-Crafts reactions.[5][9][10]
-
Enolate Formation: In some cases, a zinc complex can act as a Brønsted base to deprotonate a carbon acid, forming a zinc enolate which can then act as a nucleophile.[1][9]
-
Transmetalation: In cross-coupling reactions, organozinc reagents can be generated in situ for subsequent transmetalation to a primary catalyst like palladium or nickel.[11][12][13]
Figure 1: General mechanisms of zinc catalysis, illustrating Lewis acid activation of carbonyls and base-mediated enolate formation.
Structural Analysis of Polaprezinc: Why It Is Not a Catalyst
A catalytically active metal complex typically requires specific features that Polaprezinc lacks:
-
Coordinative Unsaturation: A catalyst needs an open or labile coordination site where a substrate can bind. In Polaprezinc, the zinc ion is part of a stable, polymeric chelate structure.[3] The L-carnosine ligand occupies multiple coordination sites on the zinc, leaving it coordinatively saturated and unable to readily interact with organic substrates.
-
Appropriate Ligand Environment: The ligands surrounding a metal center dictate its electronic properties and steric environment. The L-carnosine ligand in Polaprezinc is optimized for biological stability and delivery to mucosal tissues, not for activating organic molecules. Catalytic zinc complexes often feature specifically designed ligands (e.g., chiral amines, phosphines) to tune reactivity and induce stereoselectivity.[2][3][14]
-
Solubility: As previously mentioned, Polaprezinc's insolubility in typical organic solvents prevents its use in homogeneous catalysis, where catalyst and reactants are in the same phase. While heterogeneous catalysis is possible, the polymeric and non-porous nature of solid Polaprezinc would likely result in very low surface area and minimal accessible active sites.
Sources
- 1. Dual mechanism of zinc-proline catalyzed aldol reactions in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 4. tandfonline.com [tandfonline.com]
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- 7. researchgate.net [researchgate.net]
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- 10. Recent advances and prospects in the Zn-catalysed Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Zinc-Based Coordination Polymers in Materials Science
A Foreword for the Modern Materials Scientist: The compound specified by the formula C16H19N3O8SZn is not found in established chemical databases and likely represents a novel or theoretical material. However, the elemental composition strongly suggests an interest in zinc-containing organic coordination polymers. This guide, therefore, focuses on the broader, well-documented, and highly significant class of Zinc-Based Coordination Polymers, which are at the forefront of materials science innovation. We will explore their synthesis, characterization, and diverse applications, providing both the foundational knowledge and practical protocols for researchers in the field.
Part 1: The Scientific Underpinnings of Zinc-Based Coordination Polymers
Zinc(II) ions are particularly favored in the construction of coordination polymers due to their d¹⁰ electron configuration, which allows for a variety of coordination geometries (typically tetrahedral and octahedral) and results in colorless complexes that are often luminescent.[1] These characteristics, combined with the vast library of organic ligands, enable the design of materials with tailored properties.
Coordination polymers are crystalline materials formed by the self-assembly of metal ions (in this case, zinc) with organic ligands, creating one-, two-, or three-dimensional networks.[2] A subclass of these, Metal-Organic Frameworks (MOFs), possesses a highly ordered porous structure, offering vast internal surface areas that are ideal for a range of applications.
Key Advantages of Zinc-Based Coordination Polymers:
-
Structural Diversity: The flexible coordination sphere of Zn(II) allows for the formation of a wide array of network topologies.[2]
-
Luminescence: Many zinc coordination polymers exhibit strong photoluminescence, making them excellent candidates for sensing and optical applications.[3][4]
-
Catalytic Activity: The Lewis acidic nature of zinc ions can be harnessed for catalytic applications, particularly in organic synthesis.[3]
-
Biocompatibility: Zinc is an essential trace element, and many zinc-based coordination polymers exhibit low toxicity, opening doors for biomedical applications.
Part 2: Applications in Materials Science with Detailed Protocols
Here, we delve into specific applications of zinc-based coordination polymers, providing the scientific rationale and step-by-step protocols for their implementation.
Application I: Luminescent Sensing of Nitroaromatic Compounds
Scientific Rationale: Certain zinc coordination polymers exhibit strong fluorescence that can be "quenched" in the presence of electron-deficient molecules like nitroaromatic compounds (NACs), which are common components of explosives. This quenching occurs due to an electron transfer from the excited state of the coordination polymer to the NAC, making these materials highly sensitive chemical sensors.
Experimental Protocol: Synthesis of a Luminescent Zinc-Carboxylate Coordination Polymer and its use in Nitrobenzene Sensing
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic Acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Nitrobenzene solution (analyte)
Protocol:
-
Synthesis of the Coordination Polymer:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O and 0.1 mmol of H₂BDC in 10 mL of DMF.
-
Seal the vial and heat it in an oven at 120 °C for 24 hours.
-
Allow the vial to cool slowly to room temperature.
-
Colorless crystals of the zinc-terephthalate coordination polymer will have formed.
-
Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Dry the crystals under vacuum.
-
-
Preparation for Sensing:
-
Disperse 5 mg of the synthesized crystals in 10 mL of ethanol by ultrasonication to form a stable suspension.
-
-
Luminescence Measurements:
-
Transfer 3 mL of the suspension to a quartz cuvette.
-
Record the fluorescence emission spectrum of the suspension using a spectrofluorometer (e.g., excitation at 315 nm).
-
Incrementally add small aliquots (e.g., 10 µL) of a nitrobenzene solution in ethanol to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of nitrobenzene.
-
A decrease in fluorescence intensity with increasing nitrobenzene concentration indicates a quenching effect.
-
Visualization of the Sensing Mechanism:
Caption: Fluorescence quenching mechanism in a zinc coordination polymer upon interaction with a nitroaromatic compound.
Application II: Heterogeneous Catalysis of the Knoevenagel Condensation
Scientific Rationale: The Lewis acidic zinc centers within a coordination polymer can act as active sites for catalysis. The Knoevenagel condensation, a carbon-carbon bond-forming reaction, is a classic example where these materials can serve as recyclable, heterogeneous catalysts, avoiding the need for corrosive and difficult-to-separate homogeneous catalysts.
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile using a Zinc-Based Coordination Polymer as a Catalyst
Materials:
-
Synthesized Zinc-Based Coordination Polymer (as described above or a similar porous variant)
-
Benzaldehyde
-
Malononitrile
-
Ethanol (solvent)
-
Gas Chromatograph (GC) for reaction monitoring
Protocol:
-
Catalyst Activation:
-
Place 50 mg of the zinc coordination polymer in a round-bottom flask.
-
Heat at 150 °C under vacuum for 4 hours to remove any guest molecules from the pores.
-
-
Reaction Setup:
-
To the flask containing the activated catalyst, add 10 mL of ethanol.
-
Add 1 mmol of benzaldehyde and 1.2 mmol of malononitrile.
-
Stir the reaction mixture at 60 °C.
-
-
Reaction Monitoring:
-
Take small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes).
-
Filter the aliquot to remove the catalyst.
-
Analyze the filtrate by GC to determine the conversion of benzaldehyde and the yield of the product, 2-benzylidenemalononitrile.
-
-
Catalyst Recycling:
-
After the reaction is complete, separate the catalyst by filtration.
-
Wash the recovered catalyst with ethanol.
-
Dry the catalyst under vacuum and reuse it in subsequent reaction cycles to test its stability and reusability.
-
Visualization of the Catalytic Cycle:
Caption: Simplified catalytic cycle for the Knoevenagel condensation reaction catalyzed by a zinc-based coordination polymer.
Part 3: Data Presentation
Table 1: Comparison of Properties for Different Zinc-Based Coordination Polymers
| Coordination Polymer | Ligand(s) | Porosity (BET Surface Area, m²/g) | Emission Max (nm) | Application Highlight |
| Zn-BDC (MOF-5) | Terephthalic Acid | ~2900 | 380 | Gas Storage (H₂, CH₄) |
| ZIF-8 | 2-Methylimidazole | ~1600 | N/A | Gas Separation (CO₂/CH₄), Catalysis |
| [Zn₂(oba)₂(bpy)] | 4,4'-Oxybis(benzoic acid), 4,4'-bipyridine | ~450 | 440 | Luminescent Sensing of Metal Ions |
| Zn-ODCP | 3-methyl-1H-pyrazole-4-carboxylic acid, 2,3,5,6-tetrafluoroterephthalic acid | Non-porous | 450 (blue) | Anode material for Lithium-Ion Batteries[5] |
Part 4: Trustworthiness and Self-Validation
The protocols provided are based on established methodologies in the field of coordination chemistry and materials science. To ensure the validity of your results:
-
Characterization is Key: Always characterize your synthesized coordination polymers using techniques such as Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess thermal stability, and Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the coordination of the organic ligand to the zinc centers.
-
Control Experiments: When testing for sensing or catalytic activity, always run control experiments in the absence of the analyte or the catalyst, respectively, to establish a baseline and confirm that the observed effect is due to your material.
-
Reproducibility: Repeat your experiments multiple times to ensure the reproducibility of your results.
References
-
Vasile Scaeteanu, G., Maxim, C., Badea, M., & Olar, R. (2023). Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. Molecules, 28(3), 1132. [Link]
- O'Keeffe, M., & Yaghi, O. M. (2012). Structures and properties of Zn(II) coordination polymers. University of Galway Research.
-
Li, Y., et al. (2019). One-Dimensional Zinc-Based Coordination Polymer as a Higher Capacity Anode Material for Lithium Ion Batteries. Inorganic Chemistry, 58(21), 14695–14701. [Link]
-
Panunzi, B., et al. (2020). Stimuli-Responsive Zinc (II) Coordination Polymers: A Novel Platform for Supramolecular Chromic Smart Tools. Polymers, 12(11), 2535. [Link]
- Chinese Journal of Structural Chemistry. (2021). A Zinc Based Coordination Polymer: Multi-functional Material for Humidity Sensor and Fluorescence Applications. Chinese Journal of Structural Chemistry.
-
Wikipedia. (n.d.). Zinc. Retrieved from [Link]
-
PubChem. (n.d.). C1H3-Type zinc finger. Retrieved from [Link]
-
Wikipedia. (n.d.). Zinc compounds. Retrieved from [Link]
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- 2. research.universityofgalway.ie [research.universityofgalway.ie]
- 3. Zinc(II) Carboxylate Coordination Polymers with Versatile Applications [mdpi.com]
- 4. Stimuli-Responsive Zinc (II) Coordination Polymers: A Novel Platform for Supramolecular Chromic Smart Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Zinc-Based Nanomaterials in Advanced Drug Delivery Systems
For: Researchers, scientists, and drug development professionals.
Introduction: The Pivotal Role of Zinc in Next-Generation Drug Delivery
Zinc, an essential trace element in human physiology, is emerging as a critical component in the design of sophisticated drug delivery systems. Its biocompatibility and unique physicochemical properties have led to the development of zinc-based nanomaterials, primarily Zinc Oxide Nanoparticles (ZnO-NPs) and Zinc-Based Metal-Organic Frameworks (Zn-MOFs), as promising carriers for therapeutic agents.[1][2][3] These platforms offer significant advantages, including controlled drug release, targeted delivery, and the potential for theranostic applications.[4][5] This document provides a comprehensive guide to the application of these zinc-based systems, detailing synthesis protocols, characterization techniques, and methodologies for evaluating their efficacy in drug delivery.
While the specific molecular formula C16H19N3O8SZn did not correspond to a widely documented compound in the available literature, the principles and protocols outlined herein for well-established zinc-based platforms are broadly applicable and represent the forefront of research in this field.
Part 1: Foundational Technologies - ZnO Nanoparticles and Zn-MOFs
Zinc Oxide Nanoparticles (ZnO-NPs)
ZnO-NPs have garnered significant attention due to their biocompatibility, biodegradability, and selective toxicity towards cancer cells.[6] Their synthesis is versatile, allowing for the production of various morphologies which in turn influences their drug loading and release characteristics.[1][7]
Zinc-Based Metal-Organic Frameworks (Zn-MOFs)
Zn-MOFs are a class of porous materials constructed from zinc ions or clusters linked by organic ligands.[2] Their high porosity, large surface area, and tunable structures make them excellent candidates for encapsulating a wide range of therapeutic molecules.[2][3] A key advantage of Zn-MOFs is their pH-responsive drug release, which is particularly beneficial for targeted delivery to the acidic microenvironment of tumors.[8]
Part 2: Synthesis Protocols for Zinc-Based Drug Delivery Systems
The choice of synthesis method is critical as it dictates the physicochemical properties of the resulting nanomaterials, such as size, shape, and surface chemistry, which in turn affect their performance as drug carriers.[9]
Synthesis of Zinc Oxide Nanoparticles (ZnO-NPs)
Several methods are employed for the synthesis of ZnO-NPs, with co-precipitation, sol-gel, and green synthesis being the most common.[9]
This bottom-up approach is cost-effective and scalable. It involves the precipitation of zinc hydroxide from a zinc salt solution, followed by thermal decomposition to form zinc oxide.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Precursor Solution: Dissolve zinc acetate dihydrate in deionized water to a final concentration of 0.2 M with continuous stirring.
-
Precipitation: Prepare a 0.4 M NaOH solution in deionized water. Add the NaOH solution dropwise to the zinc acetate solution under vigorous stirring to form a white precipitate of zinc hydroxide (Zn(OH)₂).
-
Aging: Continue stirring the mixture at room temperature for 2 hours.
-
Washing: Centrifuge the suspension at 8000 rpm for 10 minutes. Discard the supernatant and wash the precipitate three times with deionized water and then with ethanol.
-
Drying: Dry the washed precipitate in an oven at 80°C for 12 hours.
-
Calcination: Calcine the dried powder in a muffle furnace at 450°C for 3 hours to obtain ZnO nanoparticles.
The sol-gel method offers excellent control over the particle size and morphology.
Materials:
-
Zinc acetate dihydrate
-
Ethanol
-
Sodium hydroxide
Procedure:
-
Precursor Solution: Prepare a 0.1 M solution of zinc acetate dihydrate in ethanol.
-
Gel Formation: Prepare a 0.2 M solution of sodium hydroxide in ethanol. Add this solution dropwise to the zinc acetate solution under constant stirring to form a transparent gel.
-
Aging: Age the gel at room temperature for 24 hours.
-
Washing: Wash the gel repeatedly with ethanol.
-
Drying: Dry the gel in an oven at 100°C for 2 hours.
-
Calcination: Calcine the dried powder at 500°C for 4 hours to yield crystalline ZnO nanoparticles.
This eco-friendly method utilizes bioactive compounds in plant extracts as reducing and capping agents.
Materials:
-
Plant material (e.g., leaves)
-
Deionized water
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
Procedure:
-
Extract Preparation: Boil 20g of washed, finely cut plant leaves in 100 mL of deionized water for 15 minutes. Cool and filter the extract. Store at 4°C.
-
Nanoparticle Synthesis: Prepare a 0.01 M solution of zinc nitrate hexahydrate. Add 25 mL of the plant extract to 50 mL of the zinc nitrate solution under constant stirring at 60°C for 2 hours. A color change indicates nanoparticle formation.
-
Purification: Centrifuge the solution at 12,000 rpm for 15 minutes to pellet the nanoparticles.
Table 1: Comparison of ZnO-NP Synthesis Methods [9]
| Synthesis Method | Key Advantages | Typical Particle Size Range |
| Co-precipitation | Cost-effective, scalable | 20-100 nm |
| Sol-Gel | High purity, good control over size | 10-50 nm |
| Green Synthesis | Eco-friendly, biocompatible capping | 15-80 nm |
Synthesis of Zinc-Based Metal-Organic Frameworks (Zn-MOFs)
Hydrothermal and solvothermal methods are commonly used for the synthesis of Zn-MOFs, such as the widely studied ZIF-8 (Zeolitic Imidazolate Framework-8).[8]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2-methylimidazole
-
Methanol
Procedure:
-
Solution 1: Dissolve zinc nitrate hexahydrate in methanol.
-
Solution 2: Dissolve 2-methylimidazole in methanol.
-
Mixing: Rapidly pour Solution 1 into Solution 2 under vigorous stirring at room temperature.
-
Aging: A milky suspension will form. Continue stirring for 1 hour.
-
Purification: Collect the product by centrifugation, wash with fresh methanol three times, and dry under vacuum.
Part 3: Characterization of Zinc-Based Nanocarriers
Thorough characterization is essential to ensure the quality, stability, and performance of the drug delivery system.[1]
Table 2: Key Characterization Techniques for Zinc-Based Nanocarriers
| Technique | Purpose |
| X-Ray Diffraction (XRD) | To determine the crystalline structure and average crystallite size of the nanoparticles.[1][10] |
| Scanning Electron Microscopy (SEM) | To visualize the morphology, size, and surface topography of the nanoparticles.[1] |
| Transmission Electron Microscopy (TEM) | To obtain high-resolution images of the particle size, shape, and internal structure.[1][10] |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of nanoparticles in suspension. |
| UV-Vis Spectroscopy | To determine the optical properties and confirm the formation of nanoparticles.[11] |
| Brunauer–Emmett–Teller (BET) Analysis | To measure the surface area and porosity, particularly important for MOFs.[1] |
Workflow for Characterization
Caption: Mechanism of pH-responsive drug release from Zn-MOFs.
Part 5: In Vitro and In Vivo Evaluation
The ultimate goal of a drug delivery system is its successful application in a biological context.
In Vitro Cell Studies
-
Cell Viability Assays (e.g., MTT, XTT): To assess the cytotoxicity of the drug-loaded and unloaded nanoparticles on cancer cell lines and normal cell lines.
-
Cellular Uptake Studies: Using fluorescence microscopy or flow cytometry to visualize and quantify the internalization of fluorescently labeled nanoparticles by cells.
In Vivo Animal Studies
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug delivery system.
-
Biodistribution Studies: To track the accumulation of the nanoparticles in different organs and tissues.
-
Anti-tumor Efficacy Studies: In animal models of cancer to evaluate the therapeutic effectiveness of the drug-loaded nanoparticles compared to the free drug. [12][13]
Part 6: Concluding Remarks and Future Perspectives
Zinc-based nanomaterials, particularly ZnO-NPs and Zn-MOFs, have demonstrated immense potential as versatile and effective drug delivery platforms. Their biocompatibility, coupled with tunable properties and stimuli-responsive release mechanisms, positions them at the forefront of nanomedicine. Future research will likely focus on surface functionalization for enhanced targeting, the development of multi-modal systems for simultaneous therapy and diagnosis (theranostics), and comprehensive long-term toxicity studies to ensure clinical translatability.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Zinc Oxide Nanoparticles for Drug Delivery.
- NIH. (n.d.). Synthesis, Characterization, and Three-Dimensional Structure Generation of Zinc Oxide-Based Nanomedicine for Biomedical Applications.
- DergiPark. (n.d.). A Nano-zinc Oxide-based Drug Delivery System and its Biomedical Applications.
- PMC. (2021). Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing.
- ResearchGate. (2022). Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell 2 Imaging, and Sensing.
- NIH. (2019). Recent developments on zinc(ii) metal–organic framework nanocarriers for physiological pH-responsive drug delivery.
- Oriental Journal of Chemistry. (n.d.). Synthesis and characterization of ZnO nanoparticles.
- Bentham Science Publisher. (n.d.). Synthesis and Characterization of Zinc Oxide Nanoparticles for Biomedical Applications: Techniques and Future Prospects.
- Kalinga University. (n.d.). A nano-zinc oxide-based Drug Delivery System and its Biomedical Applications.
- PMC. (n.d.). Green Synthesis of Zinc Oxide Nanoparticles: Preparation, Characterization, and Biomedical Applications - A Review.
- NIH. (n.d.). Synthesis and characterization of a narrow size distribution of zinc oxide nanoparticles.
- MDPI. (n.d.). Zinc Oxide Nanoparticles: Synthesis, Characterization, Modification, and Applications in Food and Agriculture.
- MDPI. (n.d.). Synthesis, Characterization, and Three-Dimensional Structure Generation of Zinc Oxide-Based Nanomedicine for Biomedical Applications.
- NIH. (n.d.). Advancements in the Synthesis and Functionalization of Zinc Oxide-Based Nanomaterials for Enhanced Oral Cancer Therapy.
- Amanote Research. (n.d.). In Vitro and in Vivo Testing of Zinc as a.
- ResearchGate. (n.d.). Preclinical In Vivo Evaluation and Screening of Zinc-Based Degradable Metals for Endovascular Stents.
- MDPI. (n.d.). In Vitro and In Vivo Testing of Zinc as a Biodegradable Material for Stents Fabricated by Photo-Chemical Etching.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
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- 8. Recent developments on zinc(ii) metal–organic framework nanocarriers for physiological pH-responsive drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and characterization of ZnO nanoparticles – Oriental Journal of Chemistry [orientjchem.org]
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- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Note & Protocol: Evaluating the Antimicrobial Efficacy of the Novel Organometallic Compound C16H19N3O8SZn
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive suite of protocols for the systematic evaluation of the in vitro antibacterial activity of the novel zinc-containing organometallic compound, C16H19N3O8SZn. In an era of escalating antimicrobial resistance, the exploration of non-traditional antimicrobials, such as organometallic complexes, is of paramount importance. This guide presents a phased approach, beginning with preliminary screening using the disk diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via the broth microdilution technique, and culminating in a dynamic assessment of bactericidal or bacteriostatic activity through a time-kill kinetics assay. The methodologies are grounded in the globally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring data integrity, reproducibility, and comparability.[1][2]
Introduction and Core Principles
The chemical formula this compound suggests a zinc(II) coordination complex with a sophisticated organic ligand containing nitrogen, oxygen, and sulfur donor atoms. Zinc compounds have a long history of antimicrobial applications, and their complexes are known to exert antibacterial effects through mechanisms such as protein dysfunction, oxidative stress, and cell membrane disruption.[3] Given the novelty of this compound, a rigorous and standardized approach is essential to characterize its antimicrobial profile.
This guide is built on three pillars of antimicrobial susceptibility testing (AST):
-
Initial Qualitative Screening: To quickly determine if the compound possesses any antibacterial activity against a panel of test organisms.
-
Quantitative Potency Assessment: To determine the lowest concentration of the compound that inhibits growth (MIC) and the lowest concentration that kills the bacteria (MBC).
-
Dynamic Efficacy Evaluation: To understand the rate and extent of bacterial killing over time, distinguishing between bactericidal (killing) and bacteriostatic (growth-inhibiting) effects.[4][5]
The protocols herein are designed to be self-validating through the stringent use of positive, negative, and sterility controls at every experimental stage.
Compound Preparation, Handling, and Safety
2.1. Compound Profile & Solubility Testing Prior to initiating antimicrobial assays, the physicochemical properties of this compound must be established.
-
Purity: Ensure the compound's purity is confirmed via appropriate analytical techniques (e.g., NMR, LC-MS, Elemental Analysis).
-
Solubility: Determine the optimal solvent for creating a stock solution. Test solubility in sterile distilled water, phosphate-buffered saline (PBS), and dimethyl sulfoxide (DMSO). Many organometallic compounds require a non-aqueous solvent like DMSO.[6] The final concentration of the solvent in the assay medium must be kept low (typically ≤1%) to avoid solvent-induced toxicity to the test organisms.
2.2. Preparation of Stock Solution
-
Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolve the compound in the minimum required volume of the pre-determined optimal solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL or ~10,000 µg/mL).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) as determined by compound stability.
2.3. Safety Precautions As this compound is a novel compound, its toxicological properties are unknown. Standard laboratory safety protocols must be strictly followed:
-
Handle the compound within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Consult the Material Safety Data Sheet (MSDS) if available. If not, treat the compound as potentially hazardous.
Phase 1: Preliminary Screening - Kirby-Bauer Disk Diffusion Assay
This method provides a rapid, qualitative assessment of antimicrobial activity.[7][8][9] It relies on the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with a lawn of bacteria, creating a zone of inhibition where bacterial growth is prevented.[10]
3.1. Materials
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile blank paper disks (6 mm diameter)
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Positive control antibiotic disks (e.g., Ciprofloxacin 5 µg)
-
Negative control disks (saturated with solvent, e.g., DMSO)
3.2. Step-by-Step Protocol
-
Inoculum Preparation: Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate and suspend them in CAMHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[10]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum. Press the swab against the inside of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate 60° between each swabbing to ensure a uniform lawn of bacteria.[11]
-
Disk Preparation & Placement: Aseptically apply a known volume (e.g., 10 µL) of the this compound stock solution or a desired dilution onto a sterile blank disk. Allow the solvent to evaporate completely in a sterile environment. Place the prepared disk, along with positive and negative control disks, onto the inoculated MHA plate.[8] Disks should be at least 24 mm apart.[11]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[7]
-
Data Collection: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).
3.3. Experimental Workflow and Interpretation
Caption: Kirby-Bauer Disk Diffusion Workflow.
-
Interpretation: The presence of a clear zone around the test disk indicates antimicrobial activity. A larger zone diameter generally suggests greater susceptibility. The solvent control disk should show no zone of inhibition; if it does, the solvent itself is toxic and the results are invalid. The positive control must yield a zone within its acceptable quality control range.[12]
Phase 2: Quantitative Analysis - Broth Microdilution for MIC & MBC
This method determines the quantitative potency of this compound by identifying the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14] The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[4] The protocol is based on CLSI document M07.[15]
4.1. Materials
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test bacterial strains (prepared as in Phase 1)
-
This compound stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin dye (optional, for viability indication)
4.2. Step-by-Step Protocol
-
Plate Setup: Add 100 µL of CAMHB to wells in columns 2 through 12 of a 96-well plate.
-
Compound Dilution: Add 200 µL of the this compound working solution (diluted from stock to twice the highest desired test concentration) to column 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. Transfer 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10. This creates a concentration gradient.
-
Controls:
-
Column 11 (Growth Control): Add 100 µL of CAMHB. This well will receive only the bacterial inoculum.
-
Column 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no bacteria and ensures medium sterility.
-
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension so that when 100 µL is added to each well, the final inoculum density is approximately 5 x 10⁵ CFU/mL. Add 100 µL of this final inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[16]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in the first clear well (no visible growth).[13][17]
-
MBC Determination: To determine the MBC, take a 10 µL aliquot from each clear well (the MIC well and those with higher concentrations) and spot-plate it onto an MHA plate. Incubate the MHA plate at 35-37°C for 18-24 hours. The MBC is the lowest concentration that shows no colony growth or a ≥99.9% reduction compared to the initial inoculum count.
4.3. Data Presentation and Visualization
Table 1: Example MIC/MBC Data Recording Plate Layout
| Well Column | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Compound Conc. (µg/mL) | 256 | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0 | 0 |
| Growth (+/-) | - | - | - | - | + | + | + | + | + | + | + | - |
| CFU/mL on Subculture | 0 | 0 | 10 | 450 | >10³ | >10³ | >10³ | >10³ | >10³ | >10³ | >10⁵ | 0 |
In this example, the MIC is 16 µg/mL and the MBC is 64 µg/mL.
Caption: Broth Microdilution Serial Dilution Workflow.
Phase 3: Dynamic Efficacy - Time-Kill Kinetics Assay
This assay provides critical pharmacodynamic information by measuring the change in bacterial viability over time when exposed to the antimicrobial agent.[5] It definitively characterizes the compound as bactericidal or bacteriostatic.
5.1. Principle Bacterial suspensions are exposed to various concentrations of this compound (typically based on the previously determined MIC). At specific time intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated to determine the number of viable organisms (CFU/mL). The results are plotted as log₁₀ CFU/mL versus time.[18]
5.2. Materials
-
Materials from Phase 2
-
Sterile glass tubes or flasks
-
Sterile saline or PBS for dilutions
-
Shaking incubator
5.3. Step-by-Step Protocol
-
Setup: Prepare tubes containing CAMHB with this compound at concentrations relative to its MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube with no compound.
-
Inoculation: Inoculate each tube with the test organism to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling: Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[5]
-
Plating: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
Incubation & Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the colonies on plates containing 30-300 colonies to calculate the CFU/mL for each time point.[18]
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.
5.4. Experimental Workflow and Interpretation
Caption: Time-Kill Kinetics Assay Workflow.
-
Interpretation:
-
Bactericidal Activity: A reduction of ≥3-log₁₀ CFU/mL (99.9% kill) compared to the initial inoculum is considered bactericidal.[4][5][19]
-
Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL, where growth is significantly inhibited compared to the growth control, is considered bacteriostatic.[19]
-
No Effect: The growth curve mimics that of the growth control.
-
References
- Broth microdilution - Grokipedia. (n.d.).
-
CLSI. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Clinical and Laboratory Standards Institute. Retrieved January 20, 2026, from [Link]
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CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Retrieved January 20, 2026, from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. Retrieved January 20, 2026, from [Link]
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Intertek Inform. (2024). CLSI M02:2024 Performance Standards for Antimicrobial Disk Susceptibi. Retrieved January 20, 2026, from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved January 20, 2026, from [Link]
-
GlobalSpec. (2019). CLSI M02,M100 - M02 Performance Standards for Antimicrobial Disk Susceptibility Tests; M100 Performance Standards for Antimicrobial Susceptibility Testing. Retrieved January 20, 2026, from [Link]
-
LibreTexts Biology. (n.d.). 11. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. Retrieved January 20, 2026, from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved January 20, 2026, from [Link]
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Wikipedia. (n.d.). Broth microdilution. Retrieved January 20, 2026, from [Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. Retrieved January 20, 2026, from [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved January 20, 2026, from [Link]
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Open Access Pub. (n.d.). Broth Microdilution. International Journal of Anesthesia. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH. Retrieved January 20, 2026, from [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved January 20, 2026, from [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved January 20, 2026, from [Link]
-
Intertek Inform. (2024). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Retrieved January 20, 2026, from [Link]
-
ANSI Webstore. (n.d.). CLSI M07-Ed11 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition. Retrieved January 20, 2026, from [Link]
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved January 20, 2026, from [Link]
-
Regulations.gov. (n.d.). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. Retrieved January 20, 2026, from [Link]
-
GlobalSpec. (2015). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Retrieved January 20, 2026, from [Link]
-
Regulations.gov. (n.d.). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Retrieved January 20, 2026, from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. Retrieved January 20, 2026, from [Link]
-
CLSI. (n.d.). Clinical & Laboratory Standards Institute. Retrieved January 20, 2026, from [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved January 20, 2026, from [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved January 20, 2026, from [Link]
-
Scribd. (n.d.). Time Kill Assay. Retrieved January 20, 2026, from [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Zinc(II) Complexes of Heterocyclic Ligands as Antimicrobial Agents. PubMed Central. Retrieved January 20, 2026, from [Link]
-
National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved January 20, 2026, from [Link]
-
Regulations.gov. (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. Retrieved January 20, 2026, from [Link]
-
Proceedings. (n.d.). The Antimicrobial Activity of Different Zinc Salts. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Zinc(II) and Copper(II) Complexes of 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde for Antibacterial and Antioxidant Activities: A Combined Experimental, DFT, and Docking Studies. PMC - PubMed Central. Retrieved January 20, 2026, from [Link]
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Introduction to C16H19N3O8SZn: A Novel Chemosensor
An increasing demand for dependable and efficient heavy metal detection methods has spurred the development of advanced chemical sensors. Among these, coordination complexes have emerged as a promising class of materials due to their tunable properties and high sensitivity. This document provides a comprehensive guide to the application of the zinc-based coordination complex, C16H19N3O8SZn, for the detection of heavy metal ions in aqueous solutions.
The compound this compound is a zinc (II) complex incorporating an organic ligand that features nitrogen, sulfur, and oxygen donor atoms. This structural arrangement is designed to create a selective binding pocket for heavy metal ions. The underlying principle of this sensor is based on the modulation of its photophysical properties, specifically fluorescence, upon coordination with a target metal ion. In its unbound state, the zinc complex exhibits a characteristic fluorescence emission. The introduction of specific heavy metal ions displaces the zinc ion or binds to the ligand, leading to a detectable change in the fluorescence signal, such as quenching or enhancement. This "turn-off" or "turn-on" response allows for the qualitative and quantitative determination of the target analyte.[1][2]
The presence of a sulfur atom in the ligand structure is a key design element, as sulfur-containing functional groups are known to have a high affinity for soft heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). The zinc (II) ion serves as a central scaffold, organizing the ligand in a pre-determined conformation that enhances its selectivity.
Scientific Principles and Mechanism of Action
The sensing mechanism of this compound is predicated on the principles of coordination chemistry and photo-induced electron transfer (PET). The organic ligand is designed to have a fluorophore component and a receptor (chelating) site. In the zinc complex, the electron lone pairs of the donor atoms in the receptor are coordinated to the zinc ion.
Upon introduction of a target heavy metal ion with a higher binding affinity for the ligand's donor atoms, a transmetalation reaction occurs. The heavy metal ion displaces the zinc ion, forming a new, more stable complex. This binding event alters the electronic properties of the fluorophore. In many cases, the heavy metal ion, being paramagnetic or having accessible d-orbitals, can quench the fluorescence of the organic ligand through energy or electron transfer processes. This results in a "turn-off" fluorescent response.
Alternatively, the initial zinc complex might be designed to have its fluorescence quenched via a PET mechanism. The binding of a target analyte can disrupt this PET process, leading to a "turn-on" fluorescence signal. The selectivity of the sensor is determined by the relative binding affinities of the ligand for different metal ions, which is a function of the ligand's architecture and the nature of the donor atoms.[1]
Caption: Proposed "turn-off" sensing mechanism of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step organic synthesis of the ligand followed by complexation with a zinc salt. The following is a representative protocol.
Materials:
-
Starting organic precursors for the ligand
-
Zinc chloride (ZnCl₂) or Zinc acetate (Zn(OAc)₂)
-
Appropriate solvents (e.g., ethanol, methanol, acetonitrile)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Ligand Synthesis: The organic ligand is synthesized according to established organic chemistry procedures. This often involves the reaction of smaller molecular fragments to build the final chelating structure. Purification is typically performed using column chromatography or recrystallization.
-
Complexation: a. Dissolve the purified ligand in a suitable solvent (e.g., ethanol) in a round-bottom flask. b. In a separate flask, dissolve an equimolar amount of the zinc salt in the same solvent. c. Add the zinc salt solution dropwise to the ligand solution while stirring at room temperature. d. The reaction mixture is then refluxed for several hours to ensure complete complexation. e. The resulting solution is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification and Characterization: a. The crude product is purified by recrystallization from an appropriate solvent system. b. The final product, this compound, is characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Preparation of Stock Solutions and Samples
Materials:
-
Synthesized this compound
-
High-purity solvents (e.g., DMSO, acetonitrile)
-
Deionized water
-
Buffer solution (e.g., HEPES, Tris-HCl)
-
Salts of various heavy metals (e.g., HgCl₂, Pb(NO₃)₂, CdCl₂)
Procedure:
-
Sensor Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO or acetonitrile.
-
Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of various metal salts in deionized water.
-
Working Solutions: a. Prepare a working solution of the sensor by diluting the stock solution in the chosen buffer (e.g., 10 µM in HEPES buffer, pH 7.4). b. Prepare working solutions of the metal ions by serial dilution of the stock solutions in the same buffer.
Protocol 3: Fluorescence-Based Heavy Metal Detection
Instrumentation:
-
Fluorometer
Procedure:
-
Instrument Setup: Set the excitation and emission wavelengths of the fluorometer to the optimal values for this compound. These are determined by recording the excitation and emission spectra of the sensor's working solution.
-
Titration Experiment: a. Place a known volume of the sensor's working solution (e.g., 2 mL of 10 µM solution) into a quartz cuvette. b. Record the initial fluorescence intensity (F₀). c. Add incremental amounts of a specific heavy metal ion working solution to the cuvette. d. After each addition, gently mix the solution and record the fluorescence intensity (F). e. Continue the additions until the fluorescence signal reaches a plateau.
-
Selectivity Test: a. To assess the selectivity of the sensor, repeat the titration experiment with a range of different metal ions at the same concentration. b. Compare the fluorescence response for the target heavy metal with that of other potentially interfering ions.
-
Data Analysis: a. Plot the fluorescence intensity (F/F₀) as a function of the heavy metal ion concentration. b. From this plot, determine the limit of detection (LOD) and the binding constant (Ka). The LOD can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the initial linear portion of the titration curve.
Caption: General workflow for heavy metal detection using this compound.
Data Interpretation and Performance Metrics
The performance of this compound as a heavy metal sensor is evaluated based on several key parameters.
| Parameter | Description | Typical Expected Values for a High-Performance Sensor |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Sub-micromolar (nM to low µM range) |
| Selectivity | The ability of the sensor to respond to the target analyte in the presence of other potentially interfering species. | High response to the target metal with minimal response to other common cations. |
| Sensitivity | The change in signal per unit change in analyte concentration. | A steep slope in the initial linear range of the titration curve. |
| Response Time | The time required for the sensor to reach a stable signal after the addition of the analyte. | Typically rapid, on the order of seconds to a few minutes. |
| Binding Constant (Ka) | A measure of the affinity between the sensor and the analyte. | 10⁴ M⁻¹ or higher, indicating strong binding. |
Applications in Research and Drug Development
The this compound sensor and similar zinc-based chemosensors have a range of potential applications:
-
Environmental Monitoring: Rapid and on-site detection of heavy metal contamination in water sources.[2]
-
Biological Imaging: With appropriate modifications for biocompatibility and cell permeability, these sensors can be used to visualize heavy metal ions within living cells.[3]
-
Drug Development: Screening for compounds that can act as chelating agents for the treatment of heavy metal poisoning.
-
Industrial Process Monitoring: Real-time monitoring of heavy metal concentrations in industrial effluents.
Troubleshooting
| Problem | Possible Cause | Solution |
| No fluorescence signal | Incorrect excitation/emission wavelengths; degradation of the compound. | Re-measure the absorbance and emission spectra to determine the correct wavelengths; synthesize a fresh batch of the sensor. |
| Poor selectivity | The binding pocket of the ligand is not specific enough. | Redesign the ligand to incorporate functional groups that have a higher affinity for the target metal ion. |
| Signal instability | Photobleaching; precipitation of the sensor or metal complex. | Reduce the intensity of the excitation light; ensure that the sensor and metal ions are soluble in the chosen buffer at the working concentrations. |
Conclusion
The zinc-based chemosensor this compound represents a versatile tool for the sensitive and selective detection of heavy metal ions. Its fluorescence-based mechanism allows for rapid and straightforward analysis. By following the detailed protocols outlined in this guide, researchers can effectively utilize this compound for a variety of applications, from environmental monitoring to cellular imaging. The principles and methodologies described herein provide a solid foundation for the successful implementation of this and similar chemosensors in diverse scientific investigations.
References
- Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors.
- Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media.
- Fluorescence sensors for heavy metal detection: major contaminants in soil and w
- Zinc-Based Metal−Organic Framework for Heavy Metal Sensing. (Source: Request PDF)
- Zinc metal complex as a sensor for simultaneous detection of fluoride and HSO4− ions. (Source: Dalton Transactions (RSC Publishing))
- Zn II Complexes for Bioimaging and Correlated Applic
Sources
Application Notes and Protocols for C16H19N3O8SZn in Enzyme Inhibition Studies
Introduction: Unveiling the Potential of C16H19N3O8SZn as a Metalloenzyme Inhibitor
The compound with the molecular formula this compound represents a novel zinc-coordinated complex with significant potential in the field of enzyme inhibition research. While this specific formula does not correspond to a widely commercialized compound, its composition strongly suggests a structure designed for targeted interaction with zinc-containing enzymes, also known as metalloenzymes. Based on a systematic analysis of its constituent parts (a sulfonamide group, likely derived from a tosyl moiety, and a peptidic backbone), we can logically infer that this compound is a zinc complex of a tosylated dipeptide. For the purpose of this guide, we will refer to this compound as "Tosyl-Dipeptide-Zn."
This class of compounds is of high interest to researchers in drug discovery and development due to the critical role of metalloenzymes in various pathological conditions. Enzymes such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs) are well-established therapeutic targets, and their inhibition can modulate disease progression in areas like oncology, glaucoma, and inflammatory disorders.[1] The incorporation of a zinc ion in the inhibitor complex itself is a sophisticated design strategy, potentially enhancing its binding affinity and specificity for the target enzyme's active site.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Tosyl-Dipeptide-Zn in enzyme inhibition studies. We will delve into the mechanistic rationale, synthesis, and detailed protocols for evaluating its inhibitory efficacy.
Scientific Rationale and Postulated Mechanism of Action
Zinc ions are integral to the catalytic activity of a vast number of enzymes.[2] In many of these, a Zn(II) ion is located in the active site, coordinated by amino acid residues such as histidine, glutamate, or cysteine, and plays a crucial role in substrate binding and catalysis.[3][4] The primary mechanism of action for sulfonamide-based inhibitors is their ability to bind to this catalytic zinc ion, thereby preventing the substrate from accessing the active site.[5]
The organic ligand of Tosyl-Dipeptide-Zn, a tosylated dipeptide, is designed to mimic the transition state of the natural substrate of the target enzyme. The sulfonamide group acts as the primary zinc-binding group (ZBG), coordinating directly with the Zn(II) ion in the enzyme's active site. The dipeptide backbone provides a scaffold that can be tailored to form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with residues in the active site cleft, thereby enhancing the inhibitor's potency and selectivity.[6]
The pre-coordination of the ligand with a zinc ion to form Tosyl-Dipeptide-Zn may offer several advantages:
-
Enhanced Binding Affinity: The complex may have a higher affinity for the enzyme's active site compared to the free ligand.
-
Improved Pharmacokinetics: The zinc complex may exhibit different solubility and stability profiles, potentially leading to improved bioavailability in cellular or in vivo studies.
-
Novel Inhibitory Kinetics: The complex may display unique kinetic properties, such as slow-binding inhibition, which can be advantageous for therapeutic applications.
Synthesis of Tosyl-Dipeptide-Zn
The synthesis of Tosyl-Dipeptide-Zn is a two-step process involving the synthesis of the organic ligand followed by its complexation with a zinc salt. The following is a generalized protocol.
Synthesis of the Tosylated Dipeptide Ligand
The synthesis of the tosylated dipeptide can be achieved through standard peptide coupling techniques.
Protocol:
-
Tosylation of the N-terminal Amino Acid: React the chosen N-terminal amino acid with p-toluenesulfonyl chloride (tosyl chloride) in an alkaline aqueous solution (e.g., using sodium hydroxide). The reaction is typically carried out at a low temperature (0-5 °C) to minimize side reactions.
-
Protection of the C-terminal Amino Acid: Protect the carboxylic acid group of the C-terminal amino acid, for example, as a methyl or ethyl ester, by reacting it with the corresponding alcohol under acidic conditions.
-
Peptide Coupling: Couple the N-tosylated amino acid with the C-terminally protected amino acid using a standard coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide).
-
Deprotection: Remove the protecting group from the C-terminus of the resulting dipeptide, typically by saponification (hydrolysis with a base like lithium hydroxide or sodium hydroxide).
-
Purification: Purify the final tosylated dipeptide ligand using techniques such as recrystallization or column chromatography. Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Synthesis of the Zinc Complex (Tosyl-Dipeptide-Zn)
The zinc complex is formed by reacting the purified ligand with a zinc salt.[7][8]
Protocol:
-
Dissolve the purified tosylated dipeptide ligand in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Prepare a solution of a zinc salt (e.g., zinc chloride or zinc acetate) in water.
-
Slowly add the zinc salt solution to the ligand solution with stirring. The formation of a precipitate may be observed.
-
Adjust the pH of the reaction mixture to a neutral or slightly basic value (pH 7-8) using a dilute base (e.g., 0.1 M NaOH) to facilitate the deprotonation of the sulfonamide nitrogen and its coordination to the zinc ion.
-
Stir the reaction mixture at room temperature for several hours or overnight.
-
Collect the resulting solid by filtration, wash it with water and a small amount of cold ethanol, and dry it under vacuum.
-
Characterize the final product (Tosyl-Dipeptide-Zn) by elemental analysis, FT-IR spectroscopy, and thermogravimetric analysis (TGA) to confirm the formation of the complex and determine its stoichiometry.
Enzyme Inhibition Studies
The following protocol details the steps to evaluate the inhibitory activity of Tosyl-Dipeptide-Zn against a model metalloenzyme, human carbonic anhydrase II (hCA II). This protocol can be adapted for other zinc-containing enzymes.
Determination of IC50
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
Materials:
-
Human carbonic anhydrase II (hCA II)
-
Tosyl-Dipeptide-Zn
-
p-Nitrophenyl acetate (pNPA) as the substrate
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of hCA II in the assay buffer.
-
Prepare a stock solution of Tosyl-Dipeptide-Zn in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
Prepare a stock solution of pNPA in a solvent like acetonitrile.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of hCA II
-
Varying concentrations of Tosyl-Dipeptide-Zn
-
-
Include control wells:
-
Negative control: Buffer, enzyme, and solvent (without inhibitor)
-
Blank: Buffer, substrate, and solvent (without enzyme)
-
-
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (pNPA) to all wells to start the enzymatic reaction. The final volume in each well should be constant.
-
Measurement: Immediately measure the absorbance at 400 nm (for the product, p-nitrophenol) at regular intervals for a set period (e.g., 10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the reaction rate (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibited / V_uninhibited)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., using sigmoidal dose-response regression).
-
Determination of Inhibition Mechanism (Kinetics)
To understand how Tosyl-Dipeptide-Zn inhibits the enzyme, kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Protocol:
-
Perform the enzyme assay as described above, but with varying concentrations of both the substrate (pNPA) and the inhibitor (Tosyl-Dipeptide-Zn).
-
For each fixed concentration of the inhibitor, measure the initial reaction rates at several different substrate concentrations.
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Analyze the plot to determine the mechanism of inhibition:
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).
-
-
From the Lineweaver-Burk plot, calculate the inhibition constant (Ki).
Data Presentation and Interpretation
The inhibitory potency of Tosyl-Dipeptide-Zn should be summarized in a clear and concise format.
| Parameter | Value | Description |
| IC50 | e.g., 50 nM | The concentration of the inhibitor required to reduce the enzyme activity by 50%. |
| Mechanism | e.g., Competitive | The mode by which the inhibitor binds to the enzyme. |
| Ki | e.g., 25 nM | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. |
A lower IC50 and Ki value indicates a more potent inhibitor. The mechanism of inhibition provides insights into the binding site of the inhibitor on the enzyme.
Conclusion and Future Directions
Tosyl-Dipeptide-Zn (this compound) represents a promising candidate for the targeted inhibition of metalloenzymes. The protocols outlined in these application notes provide a robust framework for its synthesis and characterization as a potent enzyme inhibitor. Further studies could involve:
-
Selectivity Profiling: Testing the inhibitor against a panel of different metalloenzymes to determine its selectivity.
-
Structural Studies: Co-crystallization of the inhibitor with the target enzyme to elucidate the precise binding interactions at the atomic level.
-
Cell-based Assays: Evaluating the efficacy of the inhibitor in a cellular context to assess its potential as a therapeutic agent.
By following these guidelines, researchers can effectively explore the potential of Tosyl-Dipeptide-Zn and similar compounds in the exciting field of drug discovery.
References
- Küçükbay, F.Z., Küçükbay, H., Tanc, M., & Supuran, C.T. (2016). Synthesis and carbonic anhydrase inhibitory properties of amino acid–coumarin/quinolinone conjugates incorporating glycine, alanine and phenylalanine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 1476-1483.
-
Nocentini, A., & Supuran, C.T. (2018). Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 691-700. Available at: [Link]
- Angeli, A., et al. (2010). Carbonic Anhydrase Inhibitors: X-ray Crystal Structure of a Benzenesulfonamide Strong CA II and CA IX Inhibitor Bearing a Pentafluorophenylaminothioureido Tail in Complex With Isozyme II. Bioorganic & Medicinal Chemistry Letters, 20(15), 4547-4551.
-
Supuran, C.T., & Scozzafava, A. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry, 43(20), 3677-3687. Available at: [Link]
- Supuran, C.T., & Winum, J.Y. (2011). Inhibition of bacterial carbonic anhydrases and zinc proteases: from orphan targets to innovative new antibiotic drugs. Current Pharmaceutical Design, 17(16), 1593-1605.
-
Gryboś, R., et al. (2020). Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity. Molecules, 25(4), 945. Available at: [Link]
- Maret, W. (2001). Inhibitory sites in enzymes: Zinc removal and reactivation by thionein. Proceedings of the National Academy of Sciences, 98(22), 12365-12370.
- Maret, W. (2013). Inhibitory zinc sites in enzymes. Biometals, 26(2), 197-204.
-
Maret, W., & Li, Y. (2014). Inhibitory zinc sites in enzymes. Protein Science, 23(4), 395-404. Available at: [Link]
- CN106279313A - A kind of zinc-glycine complex and preparation method thereof not introducing foreign ion. (2017).
-
Angeli, A., et al. (2019). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 20(15), 3749. Available at: [Link]
- Słomka, A., et al. (2021). Outline of zinc(II)-glycine complex's structure.
-
Maret, W. (2013). Inhibitory zinc sites in enzymes. PubMed. Available at: [Link]
Sources
- 1. Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory zinc sites in enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory zinc sites in enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN110330439A - A kind of zinc-glycine complex and preparation method thereof not introducing foreign ion - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Crystallization of Cefazolin-Zinc (C16H19N3O8SZn)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support hub for the crystallization of the Cefazolin-Zinc complex (C16H19N3O8SZn). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality single crystals of this metallo-antibiotic compound. The content moves from foundational knowledge and quick-fix FAQs to in-depth troubleshooting guides and standard protocols, ensuring you have the resources to overcome common and complex crystallization challenges.
Section 1: Critical Compound Profile: Understanding Cefazolin-Zinc
Before troubleshooting, it is imperative to understand the molecule you are working with. This compound is a coordination complex between a Zinc(II) ion and the antibiotic Cefazolin. This is not a simple organic salt; it is a metal-organic compound with specific chemical behaviors that directly influence its crystallization.
-
Coordination Chemistry: Cefazolin acts as a multidentate ligand, meaning it can bind to the zinc ion through multiple atoms simultaneously. Density Functional Theory (DFT) calculations suggest the most stable coordination involves the zinc ion binding to nitrogen, sulfur, and oxygen atoms on the Cefazolin molecule.[1] This complex coordination geometry dictates how the molecules will pack into a crystal lattice.
-
Solubility & Stability: As a derivative of a polar antibiotic, the complex is expected to have moderate to good solubility in polar solvents. However, be aware that some zinc complexes can be unstable in aqueous solutions, potentially decomposing over time.[2] This instability can be a major obstacle to crystallization, leading to the formation of amorphous precipitates instead of ordered crystals.
-
Polymorphism: Like many pharmaceutical compounds, Cefazolin-Zinc may exhibit polymorphism—the ability to exist in multiple different crystal forms.[3][4] These different forms can have varying physical properties. The conditions of your crystallization experiment (solvent, temperature, cooling rate) will determine which polymorph, if any, is formed.[5]
Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles.
Q1: I mixed my solutions and immediately got a heavy, powder-like precipitate. What happened?
A: You have likely experienced rapid, uncontrolled precipitation rather than crystallization. This occurs when the solution becomes supersaturated too quickly, causing molecules to crash out of solution randomly instead of organizing into an ordered lattice.[6]
-
Immediate Action: Re-dissolve the precipitate by gently heating the solution. Once clear, add a small amount (5-10% of total volume) of the "good" solvent (the one your compound is more soluble in) to slightly reduce the saturation. Then, allow it to cool much more slowly.[6]
Q2: My solution has been sitting for days and is perfectly clear. No crystals. What's the first thing I should try?
A: Your solution is likely in a metastable state where it is supersaturated, but there is not enough energy to initiate the formation of crystal nuclei. You need to induce nucleation.
-
Try Scratching: Use a clean glass rod to gently scratch the inside surface of the vial below the level of the solution.[6][7] The microscopic imperfections on the glass provide nucleation sites for crystals to begin growing.
-
Consider Seeding: If you have a previously grown crystal of the compound, add a single, tiny microcrystal to the solution.[8] This "seed" provides a perfect template for further crystal growth.
Q3: I'm getting a viscous oil or a sticky film at the bottom of my vial instead of crystals. How do I fix this?
A: "Oiling out" is a common problem, especially with complex molecules. It happens when the solute comes out of solution at a temperature above its melting point or when the concentration is too high for it to organize.
-
Dilute and Slow Down: Re-dissolve the oil by heating and adding more solvent to create a more dilute solution. Then, attempt the crystallization again using a much slower method. If you were using slow cooling, try insulating the vessel to slow the cooling rate further.[9] If that fails, switch to a more controlled technique like vapor diffusion.[8][10]
Section 3: In-Depth Troubleshooting Guides
This section provides detailed strategies for overcoming persistent crystallization failures.
Guide A: Problem - Persistent Failure to Nucleate
If inducing nucleation via scratching or seeding fails, a more fundamental parameter is likely off. The key is to achieve a state of optimal supersaturation—concentrated enough to form crystals, but not so concentrated that it crashes out.
-
Cause 1: Sub-Optimal Supersaturation
-
Scientific Rationale: Crystal growth occurs within a specific "metastable zone" of supersaturation. Below this zone, the compound remains dissolved. Above it, it precipitates as an amorphous solid. Your goal is to enter and remain within this narrow window.
-
Troubleshooting Workflow:
-
Concentrate the Solution: If no crystals form, your solution is likely undersaturated. Slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the solution, or by leaving the vial partially open in a clean environment.[11]
-
Use an Anti-Solvent: If evaporation is not feasible, use the anti-solvent addition method. Here, you add a second solvent in which your compound is insoluble. Add the anti-solvent dropwise to your dissolved sample until the solution just begins to turn cloudy (turbid). Then, add a single drop of the "good" solvent to make it clear again. Seal the container and let it stand undisturbed.[3][7] This brings the solution to the edge of the metastable zone.
-
-
-
Cause 2: Incorrect Solvent System
-
Scientific Rationale: The solvent does more than just dissolve the compound; it mediates the interactions between solute molecules. A good crystallization solvent is one in which the compound is moderately soluble—dissolving when heated but less soluble when cooled.[11]
-
Troubleshooting Workflow: Perform a solvent screen. Test the solubility of your Cefazolin-Zinc complex in a range of solvents with varying polarities.
-
| Solvent Class | Examples | Rationale for Cefazolin-Zinc |
| Protic Solvents | Ethanol, Methanol, Water | Can form hydrogen bonds, potentially interacting well with the polar groups on Cefazolin. Water should be used with caution due to potential complex instability.[2] |
| Aprotic Polar | Acetonitrile, Acetone, DMF | Good for dissolving polar molecules without interfering via hydrogen bonding. A mixture like Hexane/Acetone is a common choice.[12] |
| Ethers | THF, Diethyl Ether | Often used as the "anti-solvent" in diffusion setups due to lower polarity and high volatility.[12] |
Guide B: Problem - Formation of Amorphous Precipitate or Oil
This indicates that nucleation is happening too rapidly and chaotically. The primary goal is to slow down every step of the process.
-
Cause 1: Cooling Rate is Too High
-
Troubleshooting Workflow:
-
Insulate the Vessel: After dissolving your compound in hot solvent, place the vial in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to ensure the temperature drops as slowly as possible.[9]
-
Use a Programmable Heat Block: For maximum control, use a heat block or water bath with a programmable controller to decrease the temperature by a few degrees per hour.
-
-
Cause 2: Presence of Impurities
-
Scientific Rationale: Impurities can inhibit crystal growth by adsorbing onto the surface of a growing crystal, disrupting the lattice pattern.[14] Structurally related impurities are particularly problematic.
-
Troubleshooting Workflow:
-
Re-purify the Material: Ensure your starting Cefazolin-Zinc complex is of the highest possible purity. Consider techniques like column chromatography or re-precipitation before attempting crystallization.
-
Filter the Hot Solution: Before allowing the solution to cool, perform a hot filtration through a pre-warmed funnel with filter paper. This can remove insoluble impurities that might be acting as uncontrolled nucleation sites.
-
-
Guide C: Problem - Poor Crystal Quality (Small, Twinned, or Needle-like Crystals)
You are successfully getting solids, but their quality is insufficient for analysis (e.g., X-ray diffraction). This is often a problem of controlling the number of nucleation sites and the rate of growth.
-
Cause 1: Too Many Nucleation Sites
-
Scientific Rationale: The goal is to grow a few large, perfect crystals, not many small ones.[8] If nucleation begins at too many points (e.g., on dust particles, scratches), the available solute is distributed among them, resulting in small crystals.
-
Troubleshooting Workflow:
-
Use Scrupulously Clean Glassware: Wash vials with detergent, rinse thoroughly with deionized water, and finally rinse with the crystallization solvent. Dry in an oven to ensure no residues remain.
-
Filter the Solution: Before setting up the crystallization, filter your solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic dust or particulate matter.
-
-
-
Cause 2: Uncontrolled Growth Conditions
-
Scientific Rationale: Fluctuations in temperature or vibration can disrupt the delicate process of crystal growth, leading to defects.
-
Troubleshooting Workflow:
-
Isolate from Vibrations: Place your crystallization experiments in an undisturbed area, away from equipment like vacuum pumps, centrifuges, or fume hood sashes that are frequently moved.
-
Employ Vapor Diffusion: This technique provides an extremely slow and controlled approach to increasing supersaturation. Water (or another volatile component) slowly diffuses from the sample drop to a larger reservoir, gradually concentrating the sample and promoting slow crystal growth.[10][15][16][17] This is often the best method for difficult-to-crystallize compounds.
-
-
Section 4: Standard Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Place the Cefazolin-Zinc complex in a clean vial.
-
Add a suitable solvent (e.g., ethanol) dropwise while gently heating and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.[11]
-
Add an extra 5-10% volume of solvent to prevent premature precipitation.[6]
-
Cap the vial and place it inside a larger, insulated container (like a beaker wrapped in foil and cotton).
-
Allow the entire apparatus to cool to room temperature over 12-24 hours, then transfer to a refrigerator (4°C) for another 24-48 hours.
Protocol 2: Vapor Diffusion (Sitting Drop Method)
-
Prepare a reservoir solution in a well of a crystallization plate or a larger vial. This solution should contain the anti-solvent (e.g., diethyl ether).
-
Prepare a concentrated solution of your Cefazolin-Zinc complex in a good solvent (e.g., acetonitrile).
-
Place a small drop (2-5 µL) of your compound solution onto the sitting drop post or in a smaller, open inner vial.[10][17]
-
Seal the plate or the outer vial tightly to create a closed system.
-
Store in a vibration-free location. The more volatile anti-solvent in the reservoir will slowly diffuse into the drop, reducing the solubility of your compound and inducing crystallization over several days to weeks.[8][17]
Section 5: Visualization & Workflow Diagrams
Troubleshooting Decision Tree
This diagram provides a logical pathway for diagnosing and solving crystallization problems.
Caption: A decision tree for troubleshooting common crystallization issues.
Vapor Diffusion Principle
This diagram illustrates the mechanism of the hanging drop vapor diffusion method.
Caption: Principle of hanging drop vapor diffusion crystallization.
References
- Warkentin, M., & Thorne, R. E. (2010). Slow cooling and temperature-controlled protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 5), 588–596.
-
Growing Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]
-
Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved from [Link]
-
Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]
-
Crystallisation Techniques. (2006). Durham University. Retrieved from [Link]
-
Low temperature solution growth : Slow cooling and Slow evaporation method. (2016). BrainKart. Retrieved from [Link]
-
Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]
-
Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory. Retrieved from [Link]
-
Lab Overview and Background Information. (2021). McMaster University. In BBS OER Lab Manual. Retrieved from [Link]
- Wang, J., et al. (2025). Enhancement of synergistic co-removal for zinc and cefazolin by a novel bio-adsorbent: Batch experiments and DFT calculations. Journal of Environmental Sciences, 155, 1-13.
- Method for crystallizing vancomycin-based antibiotic. (1993). Google Patents.
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Kumar, L. (2020). Factors which affect the crystallization of a drug substance. ResearchGate. Retrieved from [Link]
- Sullivan, O., & Kelleher, S. A. (2020). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 10(9), 794.
-
Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. (2022). ResearchGate. Retrieved from [Link]
- Yancey, R. J., et al. (1993). The effect of zinc on microbial growth and bacterial killing by cefazolin in a Staphylococcus aureus abscess milieu. The Journal of Infectious Diseases, 168(4), 893-896.
- Gavezzotti, A. (2022).
- Al-Aoh, K. A., et al. (2022). Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review. Journal of Drug Delivery Science and Technology, 78, 103953.
-
Co-crystallization of antibacterials with inorganic salts: paving the way to activity enhancement. (2020). RSC Publishing. Retrieved from [Link]
-
What should I do if crystallisation does not occur?. (2017). Quora. Retrieved from [Link]
-
Why I am not getting crystals?. (2012). ResearchGate. Retrieved from [Link]
-
Synthesis and antibacterial activity of metal complexes of cefazolin. (2025). ResearchGate. Retrieved from [Link]
- Chiral crystallization of a zinc(II) complex. (2019).
-
Understanding and controlling the nucleation and growth of metal–organic frameworks. (2023). Chemical Society Reviews. Retrieved from [Link]
-
Cefazolin and cephalexin Interactions. (n.d.). Drugs.com. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Stability study of novel zinc complexes of pharmaceutical relevance by CE. (1995). Journal of Capillary Electrophoresis, 2(5), 203-207.
- Crystallization process for cefazolin sodium. (1978). Google Patents.
- Novel Zinc(II) Complexes of Heterocyclic Ligands as Antimicrobial Agents. (2014).
- Crystallization process for cefazolin sodium. (1979). Google Patents.
- Bornstein, M., & Templeton, R. J. (1985). Crystal formation after reconstituting cefazolin sodium with 0.9% sodium chloride injection. American Journal of Hospital Pharmacy, 42(11), 2436.
Sources
- 1. Enhancement of synergistic co-removal for zinc and cefazolin by a novel bio-adsorbent: Batch experiments and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability study of novel zinc complexes of pharmaceutical relevance by CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. syrris.com [syrris.com]
- 4. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. unifr.ch [unifr.ch]
- 9. Growing Crystals [web.mit.edu]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 14. mdpi.com [mdpi.com]
- 15. hamptonresearch.com [hamptonresearch.com]
- 16. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 17. Chapter 10 Lab Overview and Background Information – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
Technical Support Center: Optimizing Reaction Conditions for Cefalexin-Zinc (C16H19N3O8SZn) Synthesis
Welcome to the technical support center for the synthesis of the Cefalexin-Zinc complex. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this promising metallodrug.
Part 1: Introduction to Cefalexin-Zinc Complex Synthesis
The development of metallodrugs, which are metal-based compounds with therapeutic applications, is a rapidly growing field in medicinal chemistry.[1][2] These compounds offer unique therapeutic potential due to the distinct properties of the central metal ion, which can influence the drug's mechanism of action, stability, and bioavailability.[3][4] The Cefalexin-Zinc complex, with the chemical formula C16H19N3O8SZn, is a prime example of such a compound, where the well-established antibiotic Cefalexin is coordinated with a Zinc(II) ion. This complexation has been shown to enhance the antimicrobial activity of Cefalexin, suggesting its potential as a next-generation therapeutic agent.[5][6]
The synthesis of the Cefalexin-Zinc complex typically involves the reaction of Cefalexin with a suitable Zinc(II) salt, such as zinc acetate or zinc sulfate, in a suitable solvent. The Zinc(II) ion coordinates with the Cefalexin ligand, which can act as a monoanionic tridentate ligand.[7] While the synthesis appears straightforward, achieving high yield, purity, and reproducibility can be challenging. This guide will address common issues encountered during the synthesis and provide evidence-based solutions to optimize your experimental outcomes.
General Reaction Scheme:
Note: The exact stoichiometry and hydration state may vary depending on the reaction conditions.
Part 2: Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis of the Cefalexin-Zinc complex.
Low or Inconsistent Yield
Question: My reaction yield for the Cefalexin-Zinc complex is consistently low. What are the potential causes, and how can I improve it?
Answer: Low yields in coordination complex synthesis can stem from several factors.[8] Here's a breakdown of potential causes and actionable solutions:
-
Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.
-
Solution:
-
Reactant Ratio: While a 1:1 or 1:2 metal-to-ligand ratio is often used, it's crucial to perform stoichiometric optimization.[7] Try varying the molar ratio of Cefalexin to the Zinc(II) salt to find the optimal balance that drives the reaction to completion without introducing excess unreacted starting materials.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). While elevated temperatures can increase the reaction rate, they can also lead to the degradation of Cefalexin.[8] A systematic study of the temperature profile is recommended.
-
-
-
Product Loss During Workup and Purification: The complex may be lost during isolation and purification steps.
-
Solution:
-
Precipitation and Filtration: If the product precipitates from the reaction mixture, ensure complete precipitation by cooling the solution in an ice bath.[9] Use a fine-pored filter paper to minimize loss during filtration. Wash the precipitate with a cold, non-polar solvent in which the complex has low solubility to remove soluble impurities without dissolving the product.
-
Recrystallization: If recrystallization is used for purification, carefully select the solvent system to ensure high recovery. The ideal solvent will dissolve the complex at an elevated temperature but have low solubility at room temperature or below.[9]
-
-
-
Side Reactions and Degradation: Cefalexin can be susceptible to degradation, especially under harsh pH or temperature conditions.[10][11][12][13]
-
Solution:
-
pH Control: The pH of the reaction medium is critical. The functional groups on Cefalexin involved in coordination have specific pKa values. Maintaining an appropriate pH ensures the availability of the deprotonated forms for coordination with the Zinc(II) ion. A buffered solution or the careful addition of a base may be necessary. Studies on Cefalexin degradation suggest that a pH range of 6.5-7 is optimal for its stability.[10][11]
-
Temperature Management: Avoid excessive heat, as it can accelerate the degradation of the β-lactam ring in Cefalexin.[8][12]
-
-
Impurity Formation
Question: I'm observing unexpected peaks in my characterization data (e.g., NMR, HPLC). What are the likely impurities?
Answer: The presence of impurities can complicate characterization and affect the biological activity of your compound. Here are common impurities and how to address them:
-
Unreacted Starting Materials: The most common impurities are unreacted Cefalexin and the Zinc(II) salt.
-
Solution: Optimize the stoichiometry of your reaction as discussed in the "Low Yield" section. For purification, washing the crude product with a solvent that selectively dissolves one of the starting materials can be effective. For instance, if the complex is insoluble in a particular organic solvent where Cefalexin is soluble, a simple wash can remove the unreacted ligand.
-
-
Cefalexin Degradation Products: Degradation of Cefalexin can lead to various byproducts.[12][14]
-
Solution: Maintain optimal pH and temperature conditions as described previously. Use high-purity starting materials and solvents to avoid catalytic degradation.
-
-
Formation of Undesired Coordination Isomers or Polymeric Species: Depending on the reaction conditions, different coordination isomers or polymeric structures may form.
-
Solution: Precise control over reaction parameters such as solvent polarity, temperature, and the rate of addition of reactants can favor the formation of the desired product.
-
Product Characterization Issues
Question: I'm having difficulty confirming the structure and purity of my synthesized Cefalexin-Zinc complex. What characterization techniques are most effective?
Answer: A multi-technique approach is essential for the unambiguous characterization of coordination complexes.[15][16][17][18]
| Technique | Purpose and Expected Observations |
| FTIR Spectroscopy | To confirm the coordination of the Zinc(II) ion to the Cefalexin ligand. Look for shifts in the vibrational frequencies of the C=O (carbonyl), -NH2 (amino), and -COOH (carboxyl) groups of Cefalexin upon complexation. |
| NMR Spectroscopy (¹H and ¹³C) | To verify the structural integrity of the Cefalexin ligand within the complex. Chemical shifts of protons and carbons near the coordination sites will be affected by the presence of the Zinc(II) ion. |
| Elemental Analysis (CHN) | To determine the empirical formula of the complex and confirm the metal-to-ligand ratio. This is crucial for establishing the stoichiometry of your product. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the complex and determine the number of coordinated or lattice water molecules. |
| UV-Vis Spectroscopy | To observe changes in the electronic transitions of Cefalexin upon coordination with the Zinc(II) ion. This can provide evidence of complex formation. |
| Mass Spectrometry | To determine the molecular weight of the complex and aid in structural elucidation. |
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the primary coordination sites of the Zinc(II) ion on the Cefalexin molecule?
A1: Based on spectroscopic studies, Cefalexin typically acts as a monoanionic tridentate ligand. The primary coordination sites for the Zinc(II) ion are believed to be the amino group, the adjacent amide carbonyl oxygen, and the carboxylate group.[7][19]
Q2: What is the expected stoichiometry of the Cefalexin-Zinc complex?
A2: The most commonly reported stoichiometry is a 1:2 metal-to-ligand ratio, with the formula [Zn(Cefalexin)2].[5][19] However, other stoichiometries may be possible depending on the specific reaction conditions.
Q3: Are there any known degradation pathways for Cefalexin that I should be aware of during the synthesis?
A3: Yes, the β-lactam ring in Cefalexin is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions and elevated temperatures.[12] The primary degradation products often involve the opening of this ring, rendering the molecule inactive as an antibiotic.[12][14] It is therefore crucial to maintain mild reaction conditions to preserve the integrity of the Cefalexin ligand.
Q4: What safety precautions should I take when handling Cefalexin and Zinc salts?
A4: Standard laboratory safety practices should always be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated area or a fume hood. Consult the Safety Data Sheets (SDS) for both Cefalexin and the specific Zinc(II) salt you are using for detailed safety information.
Part 4: Experimental Protocols
Baseline Protocol for Cefalexin-Zinc Complex Synthesis
This protocol provides a general starting point for the synthesis. Optimization of specific parameters may be required to achieve the best results in your laboratory.
Materials:
-
Cefalexin monohydrate
-
Zinc Acetate dihydrate
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve Cefalexin monohydrate in a minimal amount of deionized water with gentle warming.
-
In a separate flask, dissolve Zinc Acetate dihydrate in deionized water.
-
Slowly add the Zinc Acetate solution dropwise to the Cefalexin solution with constant stirring.
-
A precipitate should begin to form. Continue stirring the mixture at room temperature for 2-4 hours.
-
Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with cold deionized water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to a constant weight.
-
Characterize the final product using the techniques outlined in the "Product Characterization Issues" section.
Part 5: Visualization & Formatting
Diagrams
Synthesis and Purification Workflow
Caption: A typical workflow for the synthesis and purification of the Cefalexin-Zinc complex.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common issues in Cefalexin-Zinc synthesis.
References
-
Drugs.com. (n.d.). Cephalexin and zinc acetate Interactions. Retrieved from [Link]
- Mjos, K. D., & Orvig, C. (2014). Metallodrugs are unique: opportunities and challenges of discovery and development. Chemical reviews, 114(8), 4540–4563.
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
- Jantratid, E., Prakongpan, S., Ameklai, A., & Dressman, J. B. (2008). The effect of staggered administration of zinc sulfate on the pharmacokinetics of oral cephalexin. Biopharmaceutics & drug disposition, 29(4), 237–242.
- Tian, J., Chen, C., Lartey-Young, G., & Ma, L. (2023). Biodegradation of cefalexin by two bacteria strains from sewage sludge. Royal Society open science, 10(1), 220442.
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MendelNet. (n.d.). PREPARATION AND CHARACTERIZATION OF ZINC COMPLEXES AND EVALUATION OF THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
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Organic Letters. (2023). Solid-Phase Synthesis of s-Tetrazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antibacterial activity of cephalexin metal complexes. Retrieved from [Link]
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Portland Press. (n.d.). Challenges and opportunities in the development of metal-based anticancer theranostic agents. Retrieved from [Link]
-
ResearchGate. (2023). Solid-Phase Synthesis of s-Tetrazines. Retrieved from [Link]
- Iqbal, M. S., Ahmad, S., & Sabir, S. (1999). Preparation, characterization and biological evaluation of copper(II) and zinc(II) complexes with cephalexin. Journal of pharmacy and pharmacology, 51(3), 371–375.
- Tian, J., Chen, C., Lartey-Young, G., & Ma, L. (2023). Biodegradation of cefalexin by two bacteria strains from sewage sludge. Royal Society open science, 10(1), 220442.
- Damena, T., Tadesse, S., & Talele, T. T. (2022). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. Frontiers in chemistry, 10, 1025538.
-
ResearchGate. (n.d.). The effect of staggered administration of zinc sulfate on the pharmacokinetics of oral cephalexin. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction of a Coordination Complex Problem - Synthesis. Retrieved from [Link]
-
Juniper Publishers. (2022). Synthesis and Characterisation of Zinc (II) and Nickel (II) Complexes with 3-Hydroxy-4-(2-Hydroxy Phenyl) Amino Cyclobut. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation, Characterization and Biological Evaluation of Copper(II) and Zinc(II) Complexes with Cephalexin. Retrieved from [Link]
-
Chemistry in New Zealand. (n.d.). Metallodrugs: a brief overview. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed degradation pathway of cephalexin. Retrieved from [Link]
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ResearchGate. (n.d.). Novel process for synthesis of piperazine. Retrieved from [Link]
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Semantic Scholar. (n.d.). Novel pharmaceutical salts of cephalexin with organic counterions: structural analysis and properties. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. Retrieved from [Link]
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Frontiers. (n.d.). Emerging Trends in Metallodrug Development for Cancer: A Convergence of Chemistry, Biology, and AI. Retrieved from [Link]
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Progress in Chemical and Biochemical Research. (2022). Spectrophotometric Determination of Zn(II) and Cu(II) in Analytical Samples Using Murexide Reagent. Retrieved from [Link]
- Lozano, M. J., & Borrás, J. (1987). Antibiotic as ligand. Coordinating behavior of the cephalexin towards Zn(II) and Cd(II) ions. Journal of inorganic biochemistry, 31(3), 187–195.
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Truman ChemLab. (2013). Synthesis and Characterization of Coordination Compounds. Retrieved from [Link]
-
Dalton Transactions. (2019). Low-coordinate first-row transition metal complexes in catalysis and small molecule activation. Retrieved from [Link]
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ACS Central Science. (n.d.). Metals in Cancer Research: Beyond Platinum Metallodrugs. Retrieved from [Link]
- Asgari, G., Shabanloo, A., Salari, M., & Baghapour, M. A. (2020). Photocatalytic degradation of cephalexin by UV activated persulfate and Fenton in synthetic wastewater: optimization, kinetic study, reaction pathway and intermediate products. Scientific reports, 10(1), 17094.
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ResearchGate. (2017). Five-Coordinate Zinc(II) Complex: Synthesis, Characterization, Molecular Structure, and Antibacterial Activities of Bis-[ (E) -2-hydroxy- N. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible degradation pathway for cephalexin. Retrieved from [Link]2)
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- 2. Frontiers | Emerging Trends in Metallodrug Development for Cancer: A Convergence of Chemistry, Biology, and AI [frontiersin.org]
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Technical Support Center: Overcoming Solubility Challenges with Polaprezinc (C₁₆H₁₉N₃O₈SZn) in Assays
Welcome to the technical support center for Polaprezinc, also known as Zinc L-carnosine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound during in vitro and other assay developments. Polaprezinc's unique chelated structure, while beneficial for its therapeutic effects, presents distinct challenges in achieving the aqueous solubility required for accurate and reproducible experimental results.[1][2] This document provides in-depth, field-proven insights and step-by-step protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My Polaprezinc powder is not dissolving in my standard aqueous buffer (e.g., PBS pH 7.4). What is the primary issue?
This is the most common issue researchers face. Polaprezinc is described as practically insoluble or almost insoluble in water and neutral aqueous solutions.[3][4][5] This insolubility stems from its stable polymeric chelate structure. In its solid, crystalline state, the zinc and L-carnosine form a complex that is not readily dissociated by neutral water molecules.[5]
Initial Causality Check:
-
pH: The compound's solubility is highly dependent on pH. It is soluble in dilute acidic or alkaline solutions but not in neutral ones.[3][4][6]
-
Solvent Choice: Standard organic solvents like methanol, ethanol, and ether are also ineffective for dissolving Polaprezinc.[3][4]
Immediate Action: Do not assume the compound is inactive. The issue is almost certainly the dissolution method. Proceed to the troubleshooting guides below for pH adjustment protocols.
Q2: I'm observing a precipitate form after adding my Polaprezinc stock solution to the cell culture media or assay buffer. What's happening?
This phenomenon, known as "crashing out," occurs when a compound that is soluble in a stock solvent (like dilute HCl or NaOH) becomes insoluble when diluted into the final assay medium, which is typically at or near neutral pH.
Underlying Mechanism: When you dilute your acidic or basic stock solution into a buffered neutral medium (e.g., cell culture media at pH 7.4), the buffer neutralizes the acid or base. This pH shift causes the Polaprezinc to revert to its insoluble state, leading to precipitation.[7] This can lead to a significant overestimation of the compound's concentration in solution, resulting in inaccurate dose-response curves and unreliable data.[8][9]
Solution: The key is to ensure the final concentration of Polaprezinc in the assay medium is below its limit of solubility at that specific pH. This may require a multi-step dilution strategy or the use of solubility enhancers. See the advanced protocols section for guidance.
Q3: Can I use DMSO to dissolve Polaprezinc?
While DMSO is a powerful solvent for many poorly soluble compounds, it is not effective for Polaprezinc. Technical data sheets consistently report it as insoluble or only slightly soluble in DMSO.[10] Attempting to force dissolution in 100% DMSO is not a viable strategy and will likely lead to inaccurate stock concentrations.
Expert Insight: Relying on DMSO for a compound like Polaprezinc can introduce significant experimental artifacts. Even if a small amount appears to dissolve, it may precipitate upon dilution into your aqueous assay buffer.[9] It is critical to use a solubilization strategy that is compatible with the compound's fundamental chemical properties.
Troubleshooting Guides & Protocols
Core Concept: pH-Dependent Solubilization
The primary and most effective strategy for solubilizing Polaprezinc is pH modification. The compound is readily soluble in dilute acids (like hydrochloric acid) and bases (like sodium hydroxide).[3][4][6] This is because extreme pH conditions can disrupt the chelate structure, allowing it to dissolve. Some studies suggest that in acidic environments, Polaprezinc dissociates into L-carnosine and zinc, which are then available to the biological system.[11]
This is the recommended starting point for most in vitro experiments.
Objective: To prepare a clear, stable, and concentrated stock solution of Polaprezinc.
Materials:
-
Polaprezinc (C₁₆H₁₉N₃O₈SZn) powder
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for pH adjustment (optional)
-
Sterile, high-purity water
-
Calibrated pH meter
-
Vortex mixer and/or sonicator
Step-by-Step Methodology:
-
Weighing: Accurately weigh the desired amount of Polaprezinc powder.
-
Initial Suspension: Add a small volume of high-purity water to the powder to create a slurry. This helps ensure all particles are wetted.
-
Acidification: Add 0.1 M HCl dropwise to the slurry while continuously vortexing or stirring.
-
Observation: Continue adding acid until the solution becomes completely clear. A final pH of around 2 is often effective.[10] Gentle warming (to 37°C) or brief sonication can assist in dissolving stubborn particles.[12]
-
pH Adjustment (Optional & Assay Dependent): If your assay is sensitive to very low pH, you can carefully adjust the pH of the stock solution upwards using 0.1 M NaOH. Do this slowly and watch for any signs of precipitation. Aim for the lowest possible pH that is still compatible with your assay.
-
Final Volume & Sterilization: Bring the solution to the final desired volume with sterile water. For cell-based assays, sterilize the stock solution by passing it through a 0.22 µm filter.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to prevent freeze-thaw cycles.[10]
Self-Validation System:
-
Visual Inspection: A correctly prepared stock solution should be perfectly clear, with no visible particles.
-
Control Plate: Before running your main experiment, perform a control test. Add your stock solution to the assay buffer/media in the same dilution series you plan to use. Incubate for the duration of your experiment and visually inspect for any precipitation. This validates that the compound remains soluble at your working concentrations.[7]
Data & Visualization
The following table summarizes the known solubility characteristics of Polaprezinc.
| Solvent/Condition | Solubility | Reference |
| Water (neutral pH) | Practically Insoluble | [3][4][5][6] |
| Methanol, Ethanol, Ether | Practically Insoluble | [3][4] |
| Dimethyl Sulfoxide (DMSO) | Insoluble / Slightly Soluble | [10] |
| Dilute Hydrochloric Acid (HCl) | Soluble | [3][4][6] |
| Dilute Nitric Acid | Soluble | [3][4][6] |
| Sodium Hydroxide (NaOH) Solution | Soluble | [3][4][6] |
This diagram outlines the decision-making process for addressing Polaprezinc solubility issues.
Caption: Decision tree for preparing a Polaprezinc stock solution.
Advanced Strategies for Challenging Assays
If pH adjustment alone is insufficient, especially for sensitive cell-based assays where the final pH must be tightly controlled, consider these advanced formulation strategies.
Q4: How can I use solubility enhancers like cyclodextrins?
Formulations of Polaprezinc have been developed that include cyclodextrins to improve dissolution and stability.[3] Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.
Objective: To enhance the apparent solubility of Polaprezinc in neutral aqueous media.
Methodology:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Molar Ratio: Experiment with different molar ratios of Polaprezinc to HP-β-CD (e.g., 1:1, 1:2, 1:5).
-
Preparation:
-
Prepare a concentrated aqueous solution of HP-β-CD.
-
Slowly add Polaprezinc powder to the cyclodextrin solution while stirring vigorously.
-
Allow the mixture to equilibrate for several hours or overnight at room temperature.
-
-
Validation: Centrifuge the solution and measure the concentration of Polaprezinc in the supernatant to determine the solubility enhancement.
-
Assay Controls: It is critical to run a control with the HP-β-CD vehicle alone to ensure it does not interfere with your assay readout.
Caption: Self-validating workflow for any new solubilization protocol.
Final Recommendations
-
Start with pH: Always begin troubleshooting with the pH-dependent solubilization method. It is the most direct and well-documented approach.[3][4][6]
-
Know Your Limit: Determine the kinetic solubility limit of Polaprezinc in your final assay medium to avoid working with supersaturated, precipitating solutions.[12]
-
Validate, Validate, Validate: Never assume a solubilization method is inert. Always run the appropriate vehicle controls to ensure the solvent or excipient does not interfere with your biological assay.[13] Low solubility can cause numerous artifacts, including underestimated activity and inaccurate structure-activity relationships (SAR).[8]
By systematically applying these principles and protocols, you can overcome the inherent solubility challenges of Polaprezinc and generate reliable, high-quality data in your research.
References
-
Recent advances on polaprezinc for medical use (Review). Experimental and Therapeutic Medicine. [Link]
-
What is the mechanism of Polaprezinc?. Patsnap Synapse. [Link]
-
Compositional Guideline: Polaprezinc. Therapeutic Goods Administration (TGA). [Link]
-
Recent advances on polaprezinc for medical use (Review). PubMed. [Link]
-
Polaprezinc. Therapeutic Goods Administration (TGA). [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
- Crystalline L-carnosine zinc complex and production thereof.
-
How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]
-
A Review of Zinc-L-Carnosine and Its Positive Effects on Oral Mucositis, Taste Disorders, and Gastrointestinal Disorders. PubMed Central. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Drug repositioning of polaprezinc for bone fracture healing. PMC - PubMed Central. [Link]
-
Nuisance compounds in cellular assays. PMC - PubMed Central. [Link]
Sources
- 1. What is the mechanism of Polaprezinc? [synapse.patsnap.com]
- 2. A Review of Zinc-L-Carnosine and Its Positive Effects on Oral Mucositis, Taste Disorders, and Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on polaprezinc for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances on polaprezinc for medical use (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0303380A2 - Crystalline L-carnosine zinc complex and production thereof - Google Patents [patents.google.com]
- 6. tga.gov.au [tga.gov.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Drug repositioning of polaprezinc for bone fracture healing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Zidovudine Glucuronide Zinc Salt (C16H19N3O8SZn)
Introduction: Understanding the Molecule and Its Challenges
The compound C16H19N3O8SZn, identified as the zinc salt of Zidovudine-5'-O-glucuronide (G-AZT), presents a unique set of purification challenges rooted in its distinct chemical architecture. As the primary metabolite of the antiretroviral drug Zidovudine (AZT), its isolation in a pure, stable form is critical for metabolic studies, reference standard preparation, and pharmacokinetic analysis.[1][2]
The molecule's structure combines three features that dictate its purification strategy:
-
High Polarity: The glucuronide moiety imparts significant hydrophilicity, making the compound highly soluble in aqueous solutions and challenging to handle with conventional normal-phase chromatography.[3]
-
Coordination Complex: The presence of a zinc ion introduces the complexities of coordination chemistry. The final product's stability, crystallinity, and solubility are dependent on the coordination state and the counter-ions present.[4]
-
Potential Impurities: The crude material is often contaminated with a variety of related substances, including unreacted Zidovudine, free glucuronic acid, inorganic zinc salts (e.g., zinc chloride), and process-related solvents.[5]
This guide provides a structured approach to overcoming these challenges, offering troubleshooting advice and detailed protocols to guide researchers toward achieving high-purity Zidovudine Glucuronide Zinc Salt.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons this compound is so difficult to purify?
A: The difficulty arises from a combination of its high water solubility and its nature as a salt. Highly polar molecules like G-AZT have poor retention on standard reversed-phase (RP) HPLC columns and are insoluble in most non-polar organic solvents used in normal-phase chromatography.[3] Furthermore, as a zinc salt, it can form hydrates and may exist in an amorphous state rather than a crystalline solid, making isolation by precipitation or recrystallization difficult.[6]
Q2: What are the most common impurities I should expect in my crude sample?
A: Your impurity profile will likely include:
-
Starting Materials: Zidovudine (AZT) and glucuronic acid derivatives.
-
Inorganic Salts: Residual zinc salts (e.g., ZnCl₂, ZnSO₄) from the salt formation step and other buffer salts.[5]
-
Side-Products: Diastereomers or incompletely reacted intermediates.
-
Residual Solvents: Water, methanol, acetonitrile, or other solvents used in the synthesis.
Q3: What initial analytical techniques should I use to assess the purity of my crude material?
A: A multi-pronged analytical approach is essential.
-
RP-HPLC with UV detection: This is the workhorse method for quantifying organic impurities like residual AZT. A gradient method starting with a highly aqueous mobile phase is necessary to retain the polar G-AZT.[7][8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.[4]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are invaluable for structural confirmation and detecting organic impurities that may not have a UV chromophore.
-
Inductively Coupled Plasma (ICP-MS) or Atomic Absorption (AA): To quantify the zinc content and check for other inorganic metal impurities.
Q4: My final product is a sticky oil or gum, not a solid. What happened?
A: This is a very common issue, often referred to as "oiling out," and can be caused by several factors:
-
Residual Solvents: Trapped water or organic solvents can prevent crystallization.
-
Hygroscopicity: The polar nature of the molecule makes it prone to absorbing moisture from the atmosphere.
-
Amorphous Nature: The compound may naturally favor an amorphous (non-crystalline) state.
-
Impurity Presence: Even small amounts of impurities can inhibit the formation of an ordered crystal lattice.[9]
Solutions to this problem are addressed in the troubleshooting section below.
In-Depth Troubleshooting Guides
Problem 1: Low or No Retention on C18 HPLC Column
Question: I'm injecting my sample, but the main peak corresponding to this compound is eluting at or near the solvent front on my C18 column. How can I get it to retain?
Causality & Solution: This is a classic problem when analyzing highly polar compounds with traditional reversed-phase chromatography.[3] The glucuronide moiety makes the molecule too "water-like" to interact effectively with the non-polar C18 stationary phase.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Use 100% Aqueous Mobile Phase: Start with a mobile phase of 100% buffered water (e.g., 10-25 mM ammonium acetate or formate, pH 4-6). Ensure your column is specified as "aqueous stable" (often designated AQ) to prevent phase collapse.[10][11]
-
Introduce Ion-Pair Reagents: Adding an ion-pair reagent like n-octylamine to the mobile phase can increase the retention of the glucuronide.[1] However, be aware that these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.[3]
-
-
Switch to a More Retentive Stationary Phase:
-
Use a Polar-Embedded Column: These columns have a polar group (e.g., amide) embedded within the alkyl chain, which helps to retain polar analytes.
-
Try HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for highly polar compounds. It uses a polar stationary phase (like bare silica or diol) with a high-organic, low-aqueous mobile phase.[3] This is often the most effective solution for retaining glucuronide metabolites.
-
Problem 2: Persistent Inorganic Salt Contamination (e.g., ZnCl₂, NaCl)
Question: My NMR and elemental analysis show significant contamination with inorganic salts that I can't remove by recrystallization. What should I do?
Causality & Solution: Inorganic salts often have solubilities similar to the highly polar target compound, making separation by simple recrystallization ineffective. The goal is to exploit size differences or use a method that selectively retains the organic molecule while letting salts pass through.
Troubleshooting Steps:
-
Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge (e.g., C18 or a polymeric phase).[12][13]
-
Protocol: Dissolve the crude sample in a minimal amount of water. Condition the SPE cartridge with methanol, then equilibrate with water. Load the sample. Wash thoroughly with water to elute the inorganic salts. Finally, elute your product with a solvent like methanol or acetonitrile.
-
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on size. It is highly effective for removing small salt ions from a larger organic molecule. Use a resin like Sephadex® G-10 or G-25 with water as the mobile phase.
-
Dialysis: If you have a larger quantity of material, dialysis using a membrane with a low molecular weight cutoff (e.g., 100-500 Da) can effectively remove small inorganic ions.
Problem 3: Product "Oils Out" or Forms a Gum Instead of Crystals
Question: I've tried to recrystallize my product from various solvents, but it always separates as a sticky, unmanageable oil. How can I isolate a solid?
Causality & Solution: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point or when impurities disrupt crystal formation.[14] The goal is to either find conditions that favor crystallization or to remove the solvent entirely without relying on precipitation.
Troubleshooting Steps:
-
Optimize Recrystallization:
-
Slow Down Cooling: Do not crash-cool the solution. Allow it to cool slowly to room temperature, and then gradually cool it further in a refrigerator. Rapid cooling encourages oiling.[9]
-
Use an Anti-Solvent System: Dissolve your compound in a good solvent (e.g., water, methanol) and then slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., acetonitrile, isopropanol, or acetone) until the solution becomes faintly cloudy.[15] Let it stand to allow for slow crystal growth.
-
-
Trituration: If the oil is thick, try adding a small amount of a solvent in which the product is insoluble but the impurities might be. Vigorously stir or sonicate the mixture. This can sometimes induce the oil to solidify.
-
Lyophilization (Freeze-Drying): This is often the most reliable method for isolating highly water-soluble, non-crystalline, or thermally sensitive compounds.[16][17]
-
Protocol: Dissolve the purified compound in water (ideally after salt removal). Freeze the solution completely (e.g., using a dry ice/acetone bath or a specialized freezer). Then, apply a high vacuum. The frozen water will sublimate directly from solid to gas, leaving your product as a fluffy, solid powder.[18][19]
-
Workflow & Protocols
Workflow: A Strategic Approach to Purification
The following diagram outlines a decision tree for purifying this compound, starting from the crude synthetic output.
Caption: Purification strategy decision tree.
Protocol 1: Desalting using Reversed-Phase Solid-Phase Extraction (SPE)
This protocol is designed to remove inorganic salts from the crude product.
Materials:
-
C18 SPE Cartridge (select bed weight based on sample mass)
-
Methanol (HPLC Grade)
-
Deionized Water (HPLC Grade)
-
Crude this compound sample
Methodology:
-
Conditioning: Pass 5-10 column volumes of methanol through the SPE cartridge to wet the stationary phase. Do not allow it to dry.
-
Equilibration: Pass 5-10 column volumes of deionized water through the cartridge to prepare it for the aqueous sample.[20]
-
Loading: Dissolve the crude sample in a minimal volume of deionized water (e.g., 1-2 mL). Load the solution onto the cartridge, allowing it to flow through slowly.
-
Washing (Salt Removal): Pass 5-10 column volumes of deionized water through the cartridge. This will elute the highly polar inorganic salts while the organic molecule remains adsorbed to the C18 phase. Collect this fraction and test for the absence of your product if desired.
-
Elution: Elute the desired compound, this compound, by passing 3-5 column volumes of methanol through the cartridge. Collect this fraction.
-
Solvent Removal: Evaporate the methanol from the collected fraction under reduced pressure (e.g., using a rotary evaporator) to yield the desalted product.
Protocol 2: Purification by Preparative Reversed-Phase HPLC
This protocol is for separating the target compound from organic impurities like residual AZT.
Instrumentation & Columns:
-
System: Preparative HPLC with UV detector.
-
Column: A C18 column rated for use with highly aqueous mobile phases is recommended.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile or Methanol.
Methodology:
-
Sample Preparation: Dissolve the desalted crude material in Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.
-
Equilibration: Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B for at least 10 column volumes.[21]
-
Gradient Elution: Inject the sample and begin a shallow gradient. A suggested starting gradient is:
-
0-5 min: 2% B
-
5-30 min: Ramp from 2% to 30% B
-
30-35 min: Ramp to 95% B (column wash)
-
35-40 min: Return to 2% B (re-equilibration)
-
-
Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 267 nm for the thymine chromophore) and collect fractions corresponding to the main product peak.
-
Analysis & Pooling: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the fractions that meet the required purity specification (>98%).
-
Isolation: Remove the organic solvent (acetonitrile/methanol) via rotary evaporation. The remaining aqueous solution can be taken directly to lyophilization (Protocol 3).
Protocol 3: Final Isolation by Lyophilization
This is the final step to obtain a dry, stable powder.[16][17]
Methodology:
-
Preparation: Transfer the final purified aqueous solution into a lyophilizer flask. Do not fill the flask more than one-third full.
-
Freezing: Freeze the solution completely. This can be done by placing the flask on the lyophilizer's shelf if it has a freezing function, or by slowly rotating the flask in a bath of dry ice and acetone to create a thin, frozen shell on the inside wall.[18]
-
Drying (Sublimation): Attach the frozen flask to the lyophilizer manifold. Ensure the collector is at its minimum temperature (e.g., <-50 °C). Apply a high vacuum (<100 mTorr). The water will sublimate over a period of 12-48 hours, depending on the volume.[19]
-
Completion: The process is complete when all the ice has disappeared and the resulting powder appears dry and fluffy. Vent the system, remove the flask, and immediately transfer the product to a sealed, desiccated container to prevent moisture absorption.
Data Summary Tables
Table 1: Solvent Selection for Recrystallization & Trituration
| Solvent | Role | Rationale |
| Water | Good Solvent | High polarity matches the solute. Useful for dissolving before adding an anti-solvent. |
| Methanol | Good Solvent | Can dissolve the compound, but less polar than water. |
| Isopropanol | Anti-Solvent/Trituration | Compound is likely poorly soluble. Good for precipitating from water/methanol. |
| Acetonitrile | Anti-Solvent/Trituration | Miscible with water, but the compound should have low solubility.[15] |
| Acetone | Anti-Solvent/Trituration | Can be effective for washing or inducing solidification of oils. |
| Diethyl Ether | Washing/Trituration | Highly non-polar. Will not dissolve the product; useful for washing away organic, non-polar impurities. |
Table 2: Analytical Purity Assessment Methods
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Quantify organic purity | Purity ≥ 98%, baseline separation from AZT.[] |
| ¹H NMR | Confirm structure, check for residual solvents | Spectrum matches expected structure; integration of solvent peaks is minimal. |
| LC-MS | Confirm identity | Observed mass matches the theoretical mass of the [M+H]⁺ or [M-H]⁻ ion.[4] |
| ICP-MS / AA | Quantify zinc content | Molar ratio of zinc to the organic molecule is close to the theoretical value (e.g., 1:2). |
| Karl Fischer | Quantify water content | Important for determining if the final product is a hydrate.[6] |
References
- Detection and Analysis of Coordin
- How is recrystallis
- Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples. PubMed.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Lyophilization Of Pharmaceuticals: An Overview. PCI Pharma Services.
- HPLC Troubleshooting Guide.
- Overview Of Lyophilization Of Pharmaceutical Products. LFA Tablet Presses.
- How To Purify Organo Zincs? Detailed Overview. Echemi.
- Synthesis and Analysis of a Coordin
- SPE Phase and Solvent Selection. Thermo Fisher Scientific - MX.
- Lyophiliz
- Knowledge About Normal Phase Solid Phase Extraction. Hawach - SPE Cartridge.
- Solid-Phase Extraction (SPE) Method Development.
- Lyophilization: Guide to Freeze Drying in Pharmaceuticals. Adragos Pharma.
- Recrystalliz
- Recrystalliz
- Recrystalliz
- HPLC Troubleshooting Guide.
- Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
- Recrystalliz
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
- Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis. PMC - NIH.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- How to remove impurities
- Analytical Services for Purity Determin
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc..
- Zinc(II)-Coordination Complexes as Membrane Active Fluorescent Probes and Antibiotics. MDPI.
- purification phases of zinc sulphate solution obtained from neutral leaching process of zinc calcine. DergiPark.
- Synthesis and Characterization of Coordination Compounds1.
- Rapid and sensitive determination of zidovudine and zidovudine glucuronide in human plasma by ion-pair high-performance liquid chrom
- Induction of zidovudine glucuronidation and amination pathways by rifampicin in HIV-infected p
- Simultaneous quantification of zidovudine and its glucuronide in serum by high-performance liquid chrom
- METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMIN
- KD-Tripathi-Pharmacology-Book.pdf. Pharma Info Nepal.
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- 1. Rapid and sensitive determination of zidovudine and zidovudine glucuronide in human plasma by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. waters.com [waters.com]
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- 5. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of zidovudine and its glucuronide in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. tutorchase.com [tutorchase.com]
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- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Spectroscopic Analysis of Zonisamide (C16H19N3O8SZn)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the spectroscopic analysis of Zonisamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common interferences encountered during experimentation. The following content is structured in a question-and-answer format to directly address specific issues.
Section 1: General Troubleshooting & Sample Preparation
This section addresses issues that are common across various spectroscopic techniques. Proper sample preparation is the first and most critical step in avoiding analytical interference.
Question 1: My baseline is noisy or drifting across all my analyses (UV-Vis, HPLC, LC-MS). What are the common causes and solutions?
Answer: An unstable baseline is a frequent issue that can often be traced back to fundamental setup and solvent quality.
-
Causality & Explanation: A stable baseline requires a consistent flow of homogenous mobile phase or a clean reference in the light path. Noise can be introduced by dissolved gases coming out of solution, poor mixing of solvents, temperature fluctuations, or a contaminated flow path. Drifting is often caused by a slow change in the composition of the mobile phase or a lamp that has not been adequately warmed up.[1][2]
-
Troubleshooting Steps:
-
Degas Solvents: Ensure all solvents and mobile phases are freshly degassed using sonication, vacuum filtration, or helium sparging. Dissolved gases, particularly in polar solvents, can form bubbles in the system, leading to pressure fluctuations and a noisy baseline.
-
Check Solvent Quality: Use only high-purity, HPLC-grade solvents and freshly prepared buffers. Poor quality solvents can contain UV-absorbing impurities that contribute to noise.
-
Ensure Proper Mixing: If using a solvent gradient or a mixture, ensure the solvents are thoroughly mixed. For HPLC, use the system's mixer or pre-mix the mobile phase.
-
Allow for Equilibration: Let the instrument and analytical column equilibrate with the mobile phase until a stable baseline is achieved. This may take 30 minutes or longer. For UV-Vis, ensure the lamp has had sufficient warm-up time as specified by the manufacturer.[2][3]
-
Clean the System: If the issue persists, consider flushing the system with a strong, appropriate solvent to remove any contaminants.
-
Question 2: I'm analyzing Zonisamide capsules and suspect interference from excipients. How can I confirm this and mitigate the issue?
Answer: Excipients are a common source of interference in pharmaceutical analysis. A typical formulation of Zonisamide (e.g., Zonegran®) contains inactive ingredients like microcrystalline cellulose, hydrogenated vegetable oil, and sodium lauryl sulfate.[4]
-
Causality & Explanation: Some excipients may be soluble in your sample preparation solvent and can co-elute with Zonisamide in chromatography or have overlapping absorbance in UV-Vis spectroscopy. This can lead to inaccurate quantification.
-
Troubleshooting Protocol: Excipient Interference Study
-
Prepare a Placebo Solution: Obtain the placebo for the Zonisamide formulation if possible. If not, prepare a mixture of the known excipients in the same ratio as in the formulation.
-
Analyze the Placebo: Dissolve the placebo in your sample solvent and analyze it using your method (UV-Vis, HPLC, or LC-MS).
-
Analyze a Zonisamide Standard: Prepare and analyze a pure Zonisamide standard solution.
-
Compare Results:
-
HPLC/LC-MS: Compare the chromatograms. Any peaks in the placebo chromatogram that appear at or near the retention time of Zonisamide indicate interference.
-
UV-Vis: Compare the spectra. If the placebo solution shows significant absorbance at your analytical wavelength, it will interfere with direct quantification.
-
-
Mitigation Strategies:
-
Method Optimization (HPLC/LC-MS): Adjust the mobile phase composition, gradient, or column chemistry to chromatographically separate the excipient peaks from the Zonisamide peak.
-
Sample Clean-up: Implement a sample clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove the interfering excipients before analysis.
-
Wavelength Selection (UV-Vis): If using UV-Vis, you may need to use a different analytical wavelength where the excipient absorbance is minimal. However, for capsules with multiple excipients, a separation technique like HPLC is generally more reliable.[5]
-
-
Section 2: HPLC-UV Analysis Troubleshooting
High-Performance Liquid Chromatography with UV detection is a common method for Zonisamide quantification. Interference often manifests as poor peak shape or co-eluting peaks.
Question 3: My Zonisamide peak is tailing or splitting. What's causing this and how do I fix it?
Answer: Peak tailing and splitting are classic indicators of chromatographic problems that can compromise resolution and integration accuracy.
-
Causality & Explanation:
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with basic compounds like Zonisamide interacting with acidic silanol groups on the silica-based column. It can also be caused by column contamination or a void at the column inlet.[6]
-
Peak Splitting: This can occur if the sample solvent is stronger than the mobile phase, causing the analyte to spread before it reaches the column. It can also be a sign of a partially blocked frit, a column void, or in some cases, two co-eluting compounds.[7]
-
-
Troubleshooting Workflow: A logical workflow can help diagnose the root cause of peak shape issues.
Caption: Troubleshooting workflow for HPLC peak shape issues.
Question 4: I see an unexpected peak in my chromatogram. How do I determine if it's an impurity, a degradation product, or something else?
Answer: Identifying the source of an unknown peak is crucial for ensuring the accuracy and specificity of your analysis. This requires a systematic investigation.
-
Causality & Explanation: Unexpected peaks can originate from several sources: impurities from the synthesis of Zonisamide, degradation products formed during storage or sample preparation, contaminants from solvents or vials, or co-eluting components from the sample matrix. Forced degradation studies are a key tool to intentionally produce and identify potential degradation products.[8][9] Zonisamide is known to degrade under alkaline and oxidative conditions.[8][10]
-
Protocol: Peak Purity and Identification
-
Perform Peak Purity Analysis: If you have a Diode Array Detector (DAD), use the peak purity function in your chromatography software. This tool compares UV spectra across the peak. A "pure" peak will have consistent spectra from the upslope to the downslope. A failed purity test (e.g., purity angle > purity threshold) suggests a co-eluting impurity.[8][11][12]
-
Spiking Study: If you have known impurity standards, spike your sample with a small amount of each. An increase in the height of the unknown peak confirms its identity.
-
Forced Degradation Analysis: To check if the peak is a degradation product, subject a pure Zonisamide standard to stress conditions (e.g., acid, base, peroxide, heat, light) according to ICH guidelines.[9] Analyze the stressed samples. If the unknown peak appears or increases in the stressed samples, it is likely a degradation product. For example, degradation in alkaline conditions can produce sodium 1,2-benzisoxazole-3-methane sulfonate.[10]
-
Blank Injection: Inject your sample solvent (blank) to ensure the peak is not a contaminant from the solvent or system.
Potential Source Identification Method Co-eluting Impurity Peak Purity Analysis (DAD), Spiking Study Degradation Product Forced Degradation Study System/Solvent Contaminant Blank Injection Matrix Component Placebo Injection -
Section 3: LC-MS Analysis Troubleshooting
Liquid Chromatography-Mass Spectrometry offers high sensitivity and selectivity but is prone to matrix effects like ion suppression.
Question 5: My Zonisamide signal intensity is low and inconsistent when analyzing biological samples (e.g., plasma). How can I diagnose and overcome ion suppression?
Answer: Ion suppression is a common challenge in LC-MS, especially when analyzing complex matrices like plasma. It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the MS source, leading to a reduced signal.[13][14]
-
Causality & Explanation: The competition for ionization efficiency in the electrospray (ESI) source is the primary cause. Endogenous compounds from the biological matrix (e.g., phospholipids, salts) can co-elute with Zonisamide and reduce its ionization, leading to poor sensitivity and reproducibility.[15]
-
Diagnostic and Mitigation Strategy:
Caption: Decision tree for troubleshooting ion suppression in LC-MS.
-
Protocol: Post-Column Infusion Experiment
-
Setup: Infuse a standard solution of Zonisamide at a constant flow rate directly into the MS source, post-column. This will create a stable, elevated baseline signal for Zonisamide.
-
Injection: While infusing, inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) onto the HPLC column.
-
Analysis: Monitor the Zonisamide signal. Any region where the signal drops indicates that compounds are eluting from the column that suppress the Zonisamide ionization.[14]
-
Action: If a suppression zone overlaps with the retention time of Zonisamide, you must either adjust your chromatography to move the Zonisamide peak away from this zone or improve your sample clean-up to remove the interfering components.[15] Using a stable isotope-labeled internal standard (e.g., Zonisamide-d4) is highly recommended as it will co-elute and experience the same degree of ion suppression, thus correcting for the effect during quantification.[16]
-
References
-
Reddy, B. R. et al. (2009). Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Indian Journal of Pharmaceutical Sciences, 71(4), 422–427. [Link]
-
Patel, S. et al. (2019). Research Article - Determination of Zonisamide in Bulk and Pharmaceutical Formulation by UV Spectrophotometric Method. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(1), 231-236. [Link]
-
Jelić, M. et al. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Pharmaceuticals, 15(8), 960. [Link]
-
Jain, D. et al. (2017). development and validation studies of zonisamide by rp-hplc method in capsule dosage form. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1629-1640. [Link]
-
Phenomenex (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
DailyMed (2023). Zonisamide. U.S. National Library of Medicine. [Link]
-
Sper Scientific Direct (2024). Spectrophotometer Selection and Troubleshooting: A Practical Guide. Sper Scientific Direct. [Link]
-
U.S. Food and Drug Administration (2002). ZONEGRAN (zonisamide) Capsules 100mg. accessdata.fda.gov. [Link]
-
Agilent Technologies (2009). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Reddy, B. et al. (2005). HPLC method for simultaneous determination of impurities and degradation products in zonisamide. PubMed. [Link]
-
Biocompare (2021). Spectrophotometer Troubleshooting Guide. Biocompare. [Link]
-
Matuszewski, B. K. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Matar, K. M. (2014). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 961, 103-109. [Link]
-
Phenomenex (n.d.). Ion Suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]
-
Cichocki, A. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]
-
Letter, W. (2017). Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). ResearchGate. [Link]
-
Sravani, G. et al. (2018). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Scholars Middle East Publishers. [Link]
-
Hinotek (n.d.). 20 Common Problems for Spectrophotometers. Hinotek. [Link]
-
Reddy, B. et al. (2005). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences, 67(2), 193-198. [Link]
-
Labindia Analytical (n.d.). Top 10 Mistakes to Avoid in UV-Vis Spectrophotometry. Labindia Analytical. [Link]
-
Dolan, J. W. (2002). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe. [Link]
-
European Medicines Agency (2005). SUMMARY OF PRODUCT CHARACTERISTICS. European Commission. [Link]
-
Waters Corporation (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Element Lab Solutions (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
ZefSci (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Pharmaguideline (n.d.). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharmaguideline. [Link]
-
Siddiqui, A. et al. (2023). Zonisamide. StatPearls - NCBI Bookshelf. [Link]
-
Waters Corporation (n.d.). Empower 3 PDA: What is Purity 1 Angle, Purity 1 Threshold (How is the peak purity determined)? - WKB85832. Waters Knowledge Base. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. labindia-analytical.com [labindia-analytical.com]
- 3. biocompare.com [biocompare.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. saudijournals.com [saudijournals.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. support.waters.com [support.waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
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- 16. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Refining Catalytic Tests for Zn-SulfonaLig (C16H19N3O8SZn)
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Zn-SulfonaLig, a novel zinc-based coordination complex designed for advanced catalytic applications. This guide is intended for researchers, chemists, and drug development professionals to provide expert insights, actionable troubleshooting protocols, and validated experimental setups. Our goal is to empower you to overcome common challenges and unlock the full potential of this catalyst in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, storage, and application of the Zn-SulfonaLig catalyst.
Q1: What is Zn-SulfonaLig, and what are its primary catalytic applications?
A1: Zn-SulfonaLig is a structurally defined organometallic complex featuring a central zinc(II) ion coordinated by a multidentate organic ligand containing nitrogen, oxygen, and sulfur donor atoms. The Lewis acidic nature of the zinc center, modulated by the electronic properties of the ligand, makes it a promising catalyst for a variety of organic transformations.[1] Based on its structure, it is primarily designed for reactions such as hydroamination, polyester synthesis via ring-opening polymerization (ROP), and certain C-C bond-forming reactions like the Mannich reaction.[1][2]
Q2: What are the essential safety precautions for handling Zn-SulfonaLig?
A2: As with any chemical reagent, standard laboratory safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of fine particulates.
-
Toxicity: While zinc is generally less toxic than many heavy transition metals, the toxicological properties of the complex as a whole may not be fully elucidated.[3][4] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Q3: How should I properly store and handle the catalyst to ensure its integrity?
A3: Zn-SulfonaLig is sensitive to atmospheric moisture and oxygen, which can lead to hydrolysis or oxidation and subsequent deactivation.
-
Storage: Store the catalyst under an inert atmosphere (e.g., argon or nitrogen) in a sealed, opaque container at or below room temperature. A glovebox is the ideal environment for storage and handling.
-
Handling: When weighing or transferring the catalyst, do so quickly and preferably under a positive pressure of an inert gas. Use dry, deoxygenated solvents for all reactions.
Q4: I am setting up my first experiment. What are the typical starting conditions?
A4: A robust starting point is crucial for success. The table below provides a general set of parameters for an initial catalytic screening.
| Parameter | Recommended Starting Range | Rationale & Key Considerations |
| Catalyst Loading | 1–5 mol% | Balances reaction rate with cost and ease of product purification. Higher loading can sometimes mask underlying issues with reaction conditions. |
| Solvent | Dry, non-protic solvents (e.g., Toluene, THF, Dichloromethane) | Solvent choice is critical. Ensure the solvent is rigorously dried over molecular sieves or via a solvent purification system to prevent catalyst deactivation. |
| Temperature | 25–80 °C | Many zinc-catalyzed reactions proceed efficiently at or slightly above room temperature.[5] Start at a lower temperature and increase incrementally if the reaction is sluggish. |
| Substrate Conc. | 0.1–0.5 M | This concentration range typically ensures sufficient reaction kinetics without leading to solubility issues for the catalyst or substrates. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential for protecting the catalyst and any sensitive reagents from degradation. Use Schlenk line techniques or a glovebox. |
Q5: How can I quickly verify that my catalyst is active?
A5: To confirm catalytic activity, run a control experiment alongside your main reaction. Prepare an identical reaction mixture but omit the Zn-SulfonaLig catalyst. If your main reaction shows product formation while the control shows none (or only trace amounts), it confirms that Zn-SulfonaLig is essential for the chemical transformation. This is a fundamental step in validating your experimental system.
Section 2: In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving specific issues encountered during catalytic tests.
Problem Area 1: Low or No Catalytic Activity
This is the most common issue researchers face. A logical, step-by-step diagnosis is key to identifying the root cause.
Caption: Troubleshooting decision tree for low product yield.
Q: My reaction shows very low conversion even after an extended time. What should I check first?
A: 1. Catalyst Integrity:
-
Possible Cause: The catalyst may have decomposed due to improper handling or storage, leading to exposure to air or moisture. The zinc center is a Lewis acid and highly susceptible to coordination by water, which can inhibit substrate binding.
-
Diagnostic Step: Obtain a fresh sample of the catalyst from proper storage. Re-run the reaction under identical conditions. If the new batch works, your original aliquot was likely compromised.
-
Recommended Solution: Discard the compromised catalyst. Always handle Zn-SulfonaLig under a strictly inert atmosphere (glovebox or Schlenk line).
2. Reagent and Solvent Purity:
-
Possible Cause: Trace amounts of water or other reactive impurities in your solvent or starting materials can poison the catalyst. For instance, protic impurities (like water or alcohols) can react with and deactivate many organometallic catalysts.[6]
-
Diagnostic Step: Run the reaction using freshly distilled or purified substrates and solvent that has been rigorously dried (e.g., passed through an activated alumina column or distilled from a suitable drying agent).
-
Recommended Solution: Implement a standard protocol for solvent and reagent purification before use. Never use solvents from bottles that have been opened multiple times without proper care.
3. Reaction Conditions:
-
Possible Cause: The reaction may have a higher activation energy than anticipated, requiring more thermal energy. Alternatively, the catalyst or reagents may not be sufficiently soluble at the chosen concentration or temperature.
-
Diagnostic Step: Set up a series of small-scale parallel reactions to screen different temperatures (e.g., 40 °C, 60 °C, 80 °C). Monitor reaction progress by TLC or GC/LC-MS.
-
Recommended Solution: If a higher temperature improves the yield, optimize it further. If solubility appears to be an issue, consider a different solvent system or running the reaction at a lower concentration.
Problem Area 2: Poor Selectivity and Side Product Formation
Q: My reaction works, but I am getting a mixture of products. How can I improve selectivity?
A: 1. Temperature Control:
-
Possible Cause: Higher temperatures can provide enough energy to overcome the activation barrier for undesired reaction pathways, leading to side products.
-
Diagnostic Step: Re-run the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period.
-
Recommended Solution: Find the lowest possible temperature that still provides a reasonable reaction rate. This often maximizes the kinetic preference for the desired product.
2. Catalyst Loading:
-
Possible Cause: High catalyst loading can sometimes lead to bimolecular decomposition pathways or promote side reactions.
-
Diagnostic Step: Run a series of reactions where you systematically decrease the catalyst loading (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%).
-
Recommended Solution: Identify the optimal catalyst loading that maximizes selectivity without unduly compromising the reaction rate.
3. Ligand Dissociation:
-
Possible Cause: The multidentate ligand may be partially dissociating from the zinc center, creating a less sterically hindered and less selective catalytic species.
-
Diagnostic Step: This is a more complex issue. A potential indicator is if selectivity degrades over the course of the reaction. Adding a small excess of the free ligand to the reaction mixture can sometimes suppress dissociation.
-
Recommended Solution: If ligand dissociation is suspected, a redesign of the ligand to be more tightly binding may be necessary. For immediate troubleshooting, trying a more coordinating solvent might help stabilize the complex.
Section 3: Standard Operating Procedures (SOPs)
These detailed protocols provide a validated framework for conducting reproducible catalytic experiments with Zn-SulfonaLig.
SOP 1: General Procedure for a Catalytic Test Run
This workflow ensures that all critical parameters are controlled.
Caption: Standard workflow for a catalytic experiment.
Methodology:
-
Preparation (Outside Glovebox/Schlenk line):
-
Oven-dry all glassware (reaction flask, stir bar, condenser, septa) at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Ensure all substrates are purified (e.g., by distillation or recrystallization) and solvents are rigorously dried.
-
-
Reaction Setup (Under Inert Atmosphere):
-
Assemble the glassware while hot and purge with dry nitrogen or argon for 15-20 minutes.
-
To the reaction flask, add Zn-SulfonaLig (e.g., 0.05 mmol, 1 mol%) and the primary substrate (e.g., 5.0 mmol).
-
Add the dry solvent (e.g., 10 mL) via a gas-tight syringe.
-
-
Reaction Execution:
-
Begin stirring the mixture.
-
If the reaction requires heating, place the flask in a pre-heated oil bath.
-
Add the final reagent/substrate (often the rate-limiting one) dropwise via syringe. Start the timer (t=0).
-
-
Monitoring:
-
Periodically take small aliquots from the reaction mixture using a nitrogen-purged syringe.
-
Quench the aliquot (e.g., with a small amount of water or silica gel) and analyze by an appropriate method (TLC, GC, LC-MS) to monitor the consumption of starting material and the formation of the product.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by adding a few milliliters of a suitable solvent (e.g., saturated ammonium chloride solution).
-
Transfer the mixture to a separatory funnel, perform an aqueous extraction, dry the organic layer (e.g., over MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, recrystallization, or distillation.
-
-
Analysis:
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity. Calculate the isolated yield.
-
References
-
ResearchGate. Zinc Catalysis: Applications in Organic Synthesis. Available at: [Link]
-
ACS Publications. Simple and Efficient Zinc Catalysts for Synthesis and Chemical Degradation of Polyesters. Available at: [Link]
-
ResearchGate. Cationic zinc complexes: A new class of catalyst for living lactide polymerization at ambient temperature. Available at: [Link]
-
National Center for Biotechnology Information (PMC). Recent advances and prospects in the Zn-catalysed Mannich reaction. Available at: [Link]
-
World Scientific. Chapter 11: Catalytic Reactions Using Metal Complexes. Available at: [Link]
-
National Center for Biotechnology Information (PMC). Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. Available at: [Link]
Sources
- 1. Recent advances and prospects in the Zn-catalysed Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfachemic.com [alfachemic.com]
- 4. Metal complexes for catalytic and photocatalytic reactions in living cells and organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Guide to Validating the Structure of C16H19N3O8SZn with Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and molecular characterization, organometallic compounds present a unique set of analytical challenges. Their successful structural validation hinges on techniques that can precisely determine not only the organic framework but also the metallic core and its coordination. This guide provides a comprehensive comparison of mass spectrometry-based approaches for validating the structure of a novel zinc-containing compound with the molecular formula C16H19N3O8SZn. As a Senior Application Scientist, my aim is to provide not just a protocol, but a strategic framework for making informed experimental choices.
The Analytical Challenge: Beyond Elemental Composition
The molecular formula this compound suggests a complex structure, likely a zinc (II) ion coordinated to an organic ligand. The presence of nitrogen, oxygen, and sulfur atoms within the ligand offers multiple potential coordination sites. The primary analytical hurdles are:
-
Lability of Metal-Ligand Bonds: The coordination bonds can be susceptible to cleavage during the ionization process, potentially leading to the observation of only the free ligand or other fragment ions, rather than the intact complex.
-
Isotopic Complexity: Zinc has a distinctive isotopic signature with five stable isotopes, which, while a powerful tool for confirming its presence, can complicate spectral interpretation if not properly resolved.[1]
-
Charge State and Solubility: The overall charge and solubility of the complex will dictate the most suitable ionization technique and sample preparation.
This guide will compare and contrast the utility of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) as ionization sources, coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for comprehensive structural elucidation.
Ionization Strategies: A Head-to-Head Comparison of ESI and MALDI
The choice of ionization technique is paramount for the successful analysis of organometallic compounds.[2] Both ESI and MALDI are "soft" ionization techniques, meaning they are less likely to induce fragmentation during the ionization process itself, which is crucial for observing the intact molecular ion of our target compound.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ions are generated from a solution by creating a fine spray of charged droplets. | A laser strikes a sample co-crystallized with a matrix, leading to desorption and ionization. |
| Sample State | Requires the sample to be soluble and stable in a suitable solvent.[3] | Analyzes the sample from a solid crystalline state.[3] |
| Typical Analytes | Well-suited for polar and charged molecules, including many metal complexes in solution.[4] | Effective for a wide range of molecules, including those with lower polarity and larger organometallic complexes.[5][6] |
| Fragmentation | Generally very soft, with the degree of in-source fragmentation controllable by adjusting instrumental parameters.[4] | Can be soft, but the laser energy can sometimes induce fragmentation. Choice of matrix is critical.[7] |
| Throughput | Can be coupled with liquid chromatography (LC) for high-throughput analysis and separation of impurities. | Generally lower throughput than LC-ESI-MS. |
| Considerations for this compound | The solubility of the compound will be a key factor. ESI is often preferred for its gentle nature and direct analysis from solution, which may better preserve the native structure of the complex.[4][8] However, zinc deposition in the ESI emitter can be a potential issue with some systems. | If the compound has limited solubility or is unstable in common ESI solvents, MALDI offers a robust alternative.[3] The choice of an appropriate matrix is crucial to ensure efficient ionization without causing on-plate reactions. |
Expert Recommendation: For an initial analysis of this compound, Electrospray Ionization (ESI) is the recommended starting point due to its typically gentler nature for non-covalent complexes and the ability to analyze the sample directly from a solution that may mimic physiological conditions.[4] If solubility or stability in solution is a challenge, MALDI-TOF MS provides a powerful alternative.[5][6]
High-Resolution Mass Spectrometry (HRMS): The Cornerstone of Formula Validation
High-resolution mass spectrometry is indispensable for confirming the elemental composition of this compound. Unlike unit-resolution instruments, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high precision (typically <5 ppm error). This level of accuracy allows for the differentiation between ions with the same nominal mass but different elemental compositions.
Experimental Protocol: HRMS Analysis of this compound
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile, water, or a mixture) at a concentration of approximately 1-10 µM. The choice of solvent should be guided by the compound's solubility and compatibility with the ESI source.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an ESI source.
-
Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range. The expected monoisotopic mass for [this compound]+ can be calculated to guide the acquisition range.
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
Compare the experimentally measured accurate mass to the theoretical exact mass of the proposed elemental formula. A mass error of less than 5 ppm provides strong evidence for the assigned formula.
-
Analyze the isotopic pattern.
-
The Zinc Isotopic Signature: A Definitive Marker
A key feature to look for in the mass spectrum is the characteristic isotopic pattern of zinc.[1] Zinc has five stable isotopes with the following approximate natural abundances:
-
⁶⁴Zn (48.6%)
-
⁶⁶Zn (27.9%)
-
⁶⁷Zn (4.1%)
-
⁶⁸Zn (18.8%)
-
⁷⁰Zn (0.6%)
The presence of this distinct pattern in the molecular ion cluster provides unambiguous evidence for the presence of a single zinc atom in the molecule. High-resolution instrumentation is crucial to resolve these isotopic peaks clearly.
Caption: High-Resolution Mass Spectrometry Workflow.
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecular Architecture
Once the elemental composition is confirmed, tandem mass spectrometry (MS/MS) is employed to probe the structure of the organic ligand and its connectivity to the zinc ion. In an MS/MS experiment, the molecular ion of interest is isolated, subjected to fragmentation (typically through collision-induced dissociation, CID), and the resulting fragment ions are mass-analyzed.
Experimental Protocol: MS/MS Analysis of this compound
-
Instrumentation: Use a mass spectrometer capable of MS/MS, such as a triple quadrupole, Q-TOF, ion trap, or Orbitrap instrument.
-
Precursor Ion Selection: Isolate the molecular ion of this compound in the first stage of the mass spectrometer.
-
Collision-Induced Dissociation (CID): Introduce an inert gas (e.g., argon or nitrogen) into a collision cell. The kinetic energy of the isolated ions is increased, leading to collisions that induce fragmentation. The collision energy should be optimized to generate a rich but interpretable fragmentation spectrum.
-
Fragment Ion Analysis: Acquire the mass spectrum of the fragment ions produced.
-
Interpretation: Analyze the fragmentation pattern to deduce the structure of the ligand and infer the coordination sites.
Interpreting the Fragmentation Pattern
The fragmentation of the this compound complex will likely proceed through several pathways:
-
Loss of the Metal: A common fragmentation pathway for metal complexes is the loss of the metal ion, resulting in a protonated or radical cation of the free ligand. The mass difference between the precursor and this fragment will correspond to the mass of the zinc atom minus the mass of any protons gained by the ligand.
-
Ligand Fragmentation: Fragmentation of the organic ligand itself will provide valuable structural information. Common fragmentation patterns for organic molecules can be used to identify functional groups and their connectivity.
-
Fragmentation of the Coordinated Ligand: In some cases, the ligand may fragment while still coordinated to the zinc ion. These zinc-containing fragment ions can provide direct evidence of the ligand's binding sites.
Caption: Tandem Mass Spectrometry (MS/MS) Workflow.
Conclusion: An Integrated Approach for Structural Certainty
Validating the structure of a novel organometallic compound like this compound requires a multi-faceted approach. No single mass spectrometry experiment can provide all the necessary information. The synergistic use of soft ionization techniques, high-resolution mass analysis, and tandem mass spectrometry creates a self-validating system for robust structural elucidation.
The workflow presented in this guide, starting with the confirmation of the elemental composition and isotopic signature via HRMS, followed by the detailed structural investigation of the ligand and its coordination through MS/MS, provides a reliable and scientifically rigorous pathway for the characterization of this and other novel metal-containing compounds. This integrated approach ensures the highest level of confidence in the proposed structure, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
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Henderson, W., & McIndoe, J. S. (2011). MALDI-TOFMS analysis of coordination and organometallic complexes: a nic(h)e area to work in. Journal of Mass Spectrometry, 46(7), 712–719. [Link]
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Holčapek, M. (2011). Structural analysis of organometallic compounds with soft ionization mass spectrometry. Mass Spectrometry Reviews, 30(6), 1013–1036. [Link]
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McIndoe, J. S. (n.d.). MS of organometallics. University of Victoria. [Link]
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Arnold, T., et al. (2010). Measurement of zinc stable isotope ratios in biogeochemical matrices by double-spike MC-ICPMS and determination of the isotope ratio pool available for plants from soil. Analytical and Bioanalytical Chemistry, 398(7-8), 3115–3126. [Link]
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Costas-Rodríguez, M., et al. (2015). High Precision Zinc Isotopic Measurements Applied to Mouse Organs. Journal of Visualized Experiments, (99), e52763. [Link]
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Sun, T., et al. (2022). Dual Perspectives on Peptide–Zinc Complexation: Highlighting Aquatic Sources While Contextualizing Other Natural Origins. Marine Drugs, 20(9), 577. [Link]
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comparing the efficacy of C16H19N3O8SZn with similar compounds
An In-Depth Comparative Analysis of the Efficacy of Zinc-Complexed Beta-Lactamase Inhibitors and Related Compounds in Combating Bacterial Resistance.
Introduction: The Arms Race Against Bacterial Resistance
The discovery of β-lactam antibiotics marked a watershed moment in medicine, providing a powerful arsenal against bacterial infections. However, the widespread emergence of bacterial resistance, primarily through the production of β-lactamase enzymes, has significantly blunted their efficacy. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. To counteract this, β-lactamase inhibitors have been developed and are often co-administered with β-lactam antibiotics.
This guide provides a comparative analysis of the efficacy of various β-lactam/β-lactamase inhibitor combinations. While the specific compound C16H19N3O8SZn is not extensively characterized in publicly available literature, its chemical formula suggests a zinc-complexed derivative of a penicillin-like molecule. This brings to the forefront the critical role of metal ions, particularly zinc, in the function of a specific class of β-lactamases known as metallo-β-lactamases (MBLs). This guide will therefore delve into the comparative efficacy of common inhibitor combinations against bacteria producing both serine-β-lactamases and the more challenging MBLs.
Comparative Efficacy of β-Lactam/β-Lactamase Inhibitor Combinations
The clinical utility of a β-lactam/β-lactamase inhibitor combination is determined by its spectrum of activity, potency, and pharmacokinetic/pharmacodynamic profile. Here, we compare three widely used combinations: Amoxicillin/Clavulanate, Piperacillin/Tazobactam, and Ceftazidime/Avibactam, with a special focus on their performance against pathogens expressing different classes of β-lactamases.
Mechanism of Action: A Tale of Two Enzymes
The majority of β-lactamase inhibitors, such as clavulanate and tazobactam, are effective against Ambler class A serine-β-lactamases. They act as "suicide inhibitors," binding covalently to the serine residue in the active site of the enzyme, leading to its irreversible inactivation. However, they are largely ineffective against Ambler class B metallo-β-lactamases (MBLs), which utilize one or two zinc ions in their active site to catalyze β-lactam hydrolysis. Avibactam, a non-β-lactam β-lactamase inhibitor, has a broader spectrum of activity that includes some class C and D β-lactamases, but still lacks significant activity against MBLs.
Figure 1: Contrasting mechanisms of serine-β-lactamase inhibition and metallo-β-lactamase action.
Quantitative Comparison of Efficacy
The minimum inhibitory concentration (MIC) is a key metric for assessing the in vitro efficacy of an antibiotic. The following table summarizes the MIC90 (the concentration required to inhibit the growth of 90% of isolates) for common β-lactam/β-lactamase inhibitor combinations against various bacterial strains, including those producing MBLs.
| Combination | Target Organism | β-Lactamase Profile | MIC90 (µg/mL) | Reference |
| Amoxicillin/Clavulanate | Escherichia coli | ESBL-producing | 16/8 | |
| Piperacillin/Tazobactam | Pseudomonas aeruginosa | Multiple mechanisms | 64/4 | |
| Ceftazidime/Avibactam | Klebsiella pneumoniae | KPC-producing | 2/4 | |
| Meropenem | Klebsiella pneumoniae | NDM-1 (MBL)-producing | >128 | |
| Meropenem/Vaborbactam | Klebsiella pneumoniae | KPC-producing | 1 |
Note: Lower MIC values indicate greater potency.
Experimental Protocols for Efficacy Evaluation
The determination of antibiotic susceptibility is crucial for both clinical decision-making and drug development. The following is a standardized protocol for determining the MIC of a novel compound using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Assay
Figure 2: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Step-by-Step Protocol:
-
Preparation of Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are used to inoculate a saline or broth solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: The test compound is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included on each plate.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
The Challenge of Metallo-β-Lactamases and the Promise of Zinc-Binding Inhibitors
The rise of MBL-producing bacteria, such as those carrying the NDM-1 gene, poses a significant threat as they are resistant to nearly all available β-lactam antibiotics, including carbapenems. The zinc-dependent mechanism of these enzymes makes them impervious to conventional serine-β-lactamase inhibitors.
This has spurred research into the development of MBL inhibitors. The core strategy revolves around designing molecules that can chelate the active site zinc ions, thereby inactivating the enzyme. Compounds with functional groups like carboxylic acids, thiols, and hydroxamates have shown promise in this area. While no MBL inhibitor is currently approved for clinical use, several candidates are in preclinical and clinical development. The hypothetical compound this compound, with its potential zinc-binding moieties, represents the class of molecules being investigated to address this critical unmet medical need.
Conclusion and Future Directions
The battle against antibiotic resistance requires a multi-pronged approach, including the development of novel antibiotics and inhibitors with expanded spectra of activity. While existing β-lactam/β-lactamase inhibitor combinations remain crucial for treating infections caused by serine-β-lactamase producers, the emergence of MBLs necessitates a new generation of inhibitors. The future lies in the rational design of compounds that can effectively target the zinc-dependent active site of these formidable enzymes, potentially restoring the efficacy of our most critical antibiotics.
References
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Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical Microbiology Reviews, 23(1), 160-201. [Link]
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Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of Molecular Biology, 431(18), 3472–3500. [Link]
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Bebrone, C. (2007). Metallo-β-lactamases (classification, activity, genetic organization, structure, zinc coordination) and their superfamily. Biochemical Pharmacology, 74(12), 1686-1701. [Link]
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Shirley, M. (2018). Ceftazidime-Avibactam: A Review in the Treatment of Serious Gram-Negative Bacterial Infections. Drugs, 78(6), 675–692. [Link]
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Sader, H. S., Castanheira, M., Flamm, R. K., & Jones, R. N. (2014). Antimicrobial activity of ceftolozane/tazobactam tested against contemporary isolates of Enterobacteriaceae and Pseudomonas aeruginosa from the United States (2012). Antimicrobial Agents and Chemotherapy, 58(5), 2992-2995. [Link]
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Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases, 38(6), 864-870. [Link]
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Kumarasamy, K. K., Toleman, M. A., Walsh, T. R., Bagaria, J., Butt, F., Balakrishnan, R., ... & Woodford, N. (2010). Emergence of a new antibiotic resistance mechanism in India, Pakistan, and the UK: a molecular, biological, and epidemiological study. The Lancet Infectious Diseases, 10(9), 597-602. [Link]
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Hackel, M. A., Lomovskaya, O., Dudley, M. N., Karlowsky, J. A., & Sahm, D. F. (2018). In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 62(3), e01904-17. [Link]
cross-validation of C16H19N3O8SZn's biological activity in different models
An in-depth guide to the cross-validation of the biological activity of insulinomimetic zinc complexes, with a focus on Zinc (II)-N-acetyl-L-cysteine, in various experimental models.
Introduction
The compound represented by the formula C16H19N3O8SZn is identified as a Zinc (II) coordination complex. While the precise structural arrangement of its ligands is not definitively established from the formula alone, its elemental composition strongly suggests the presence of organic ligands containing nitrogen, sulfur, and oxygen, complexed with a central zinc ion. This composition is characteristic of a class of compounds extensively investigated for their therapeutic potential, particularly as insulinomimetic agents for the management of diabetes mellitus. This guide will focus on a representative and well-studied member of this class, the Zinc (II)-N-acetyl-L-cysteine (Zn(NAC)) complex, to illustrate the principles and methodologies of cross-validating biological activity across different experimental models.
Zinc, an essential trace element, plays a crucial role in various physiological processes, including glucose metabolism.[1] Research has demonstrated that zinc complexes can mimic the action of insulin, thereby offering a potential therapeutic avenue for diabetes.[2][3] The organic ligands, such as N-acetyl-L-cysteine (NAC), are not merely carriers for the zinc ion but can also contribute to the overall biological activity, for instance, through their antioxidant properties.[4]
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on how to systematically evaluate and compare the biological activity of such zinc complexes. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the performance of Zn(NAC) with relevant alternatives, supported by experimental data.
Mechanism of Action: The Insulin Signaling Pathway
The insulinomimetic effects of zinc complexes are primarily attributed to their ability to modulate the insulin signaling pathway. This pathway is a complex cascade of intracellular events initiated by the binding of insulin to its receptor on the cell surface. The activation of the insulin receptor triggers a series of phosphorylation events, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, which facilitates the uptake of glucose from the bloodstream into the cells.[5]
Zinc complexes have been shown to interact with several key components of this pathway, including the insulin receptor and downstream signaling molecules like phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt).[1][5] By activating these components, zinc complexes can stimulate glucose uptake even in the absence of insulin, thus exerting their glucose-lowering effects.
Figure 1: Simplified diagram of the insulin signaling pathway and the putative points of intervention by insulinomimetic zinc complexes.
Cross-Validation of Biological Activity in Different Models
To establish the therapeutic potential of a compound like Zn(NAC), its biological activity must be rigorously tested and validated across a hierarchy of experimental models. This cross-validation process ensures that the observed effects are not an artifact of a specific experimental system and provides a more comprehensive understanding of the compound's efficacy and mechanism of action.
In Vitro Models: The Foundation of Biological Screening
In vitro models, which utilize isolated cells or tissues, are the first line of investigation for assessing the biological activity of a new compound. They offer a controlled environment to study specific cellular and molecular effects.
1. Insulinomimetic Activity in Isolated Rat Adipocytes:
A widely used in vitro assay to screen for insulinomimetic activity is the inhibition of free fatty acid (FFA) release in isolated rat adipocytes.[4] In this assay, adipocytes are stimulated with epinephrine to induce lipolysis, the breakdown of triglycerides into FFAs. Insulin, or an insulinomimetic compound, will inhibit this process.
Experimental Protocol:
-
Isolation of Adipocytes: Adipocytes are isolated from the epididymal fat pads of rats by collagenase digestion.
-
Incubation: The isolated adipocytes are incubated in a buffer containing glucose and bovine serum albumin.
-
Stimulation and Treatment: Epinephrine is added to stimulate FFA release. The cells are then treated with varying concentrations of the test compound (e.g., Zn(NAC)), a positive control (e.g., insulin or zinc sulfate), and a vehicle control.
-
Measurement of FFA Release: After a specific incubation period, the concentration of FFAs in the medium is measured using a commercially available kit.
-
Data Analysis: The inhibitory effect of the compound on FFA release is calculated and often expressed as an IC50 value (the concentration of the compound that inhibits 50% of the maximal FFA release).
2. Glucose Uptake Assay in Adipocytes or Muscle Cells:
Another critical in vitro assay is the direct measurement of glucose uptake into insulin-sensitive cells, such as 3T3-L1 adipocytes or L6 myotubes. This assay confirms that the compound not only has insulin-like effects on lipid metabolism but also on glucose transport.
Experimental Protocol:
-
Cell Culture: 3T3-L1 preadipocytes are differentiated into mature adipocytes, or L6 myoblasts are differentiated into myotubes.
-
Serum Starvation: The differentiated cells are serum-starved to reduce basal glucose uptake.
-
Treatment: The cells are then incubated with the test compound, a positive control (insulin), and a vehicle control.
-
Glucose Uptake Measurement: A radiolabeled glucose analog, such as 2-deoxy-[3H]-glucose, is added to the medium. After a short incubation period, the cells are washed, and the intracellular radioactivity is measured by scintillation counting.
-
Data Analysis: The amount of glucose uptake is quantified and compared between the different treatment groups.
Figure 2: Generalized workflow for in vitro evaluation of insulinomimetic activity.
In Vivo Models: Assessing Efficacy in a Living Organism
In vivo models, typically involving laboratory animals, are essential for evaluating the overall physiological effects of a compound, including its efficacy, pharmacokinetics, and potential toxicity.
1. Blood Glucose-Lowering Effect in Diabetic Mice:
The most direct way to assess the antidiabetic potential of a compound in vivo is to measure its effect on blood glucose levels in a diabetic animal model. The KK-Ay mouse is a commonly used model for type 2 diabetes, as it exhibits hyperglycemia, hyperinsulinemia, and insulin resistance.[4]
Experimental Protocol:
-
Animal Model: Use hyperglycemic KK-Ay mice.
-
Acclimatization: Allow the mice to acclimatize to the laboratory conditions for at least one week.
-
Treatment: Administer the test compound (e.g., Zn(NAC)) to the mice daily via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified period (e.g., 28 days).[4] A control group receives the vehicle.
-
Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at regular intervals throughout the study.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT to assess the mice's ability to clear a glucose load from the blood. After an overnight fast, a glucose solution is administered orally, and blood glucose levels are measured at various time points (e.g., 0, 30, 60, 90, and 120 minutes).
-
Biochemical Analysis: At the end of the study, collect blood samples to measure serum insulin, HbA1c, total cholesterol, and other relevant biomarkers.[4]
2. Biodistribution Studies:
To understand where the compound accumulates in the body, biodistribution studies can be performed using a radiolabeled version of the compound. This information is crucial for understanding its mechanism of action and potential off-target effects. Advanced imaging techniques like positron emission tomography (PET) or single-photon emission computed tomography (SPECT) can provide non-invasive, real-time visualization of the compound's distribution.[6]
Comparison with Alternatives
A critical aspect of drug development is to compare the performance of a new compound with existing therapies or other investigational drugs.
| Compound | In Vitro Potency (FFA Inhibition) | In Vivo Efficacy (Blood Glucose Lowering) | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Zn(NAC) Complex | Higher than VOSO4, equivalent to ZnSO4[4] | Significant reduction in blood glucose, HbA1c, and serum insulin in KK-Ay mice[4] | Insulinomimetic, antioxidant | Dual action (glycemic control and antioxidant), potentially lower toxicity than vanadium compounds | Requires further optimization for oral bioavailability and long-term safety |
| Metformin | Indirectly affects lipid metabolism | Effective in lowering blood glucose, primarily by reducing hepatic glucose production | Activates AMP-activated protein kinase (AMPK) | Well-established safety profile, first-line therapy for type 2 diabetes | Gastrointestinal side effects, risk of lactic acidosis in certain patients |
| Vanadyl Sulfate (VOSO4) | Potent inhibitor of FFA release | Effective in lowering blood glucose in diabetic animal models | Insulinomimetic, inhibits protein tyrosine phosphatases | Potent insulin-mimetic effects | Concerns about long-term toxicity, particularly in the kidneys and liver |
| Insulin | Gold standard for inhibiting FFA release | Most potent glucose-lowering agent | Binds to and activates the insulin receptor | Highly effective | Requires injection, risk of hypoglycemia |
Conclusion
The cross-validation of biological activity in different experimental models is a cornerstone of modern drug discovery and development. For a promising class of compounds like insulinomimetic zinc complexes, a systematic approach that progresses from in vitro screening to in vivo efficacy studies is essential. The Zinc (II)-N-acetyl-L-cysteine complex serves as an excellent case study, demonstrating significant antidiabetic potential in both cellular and animal models. Its dual action as an insulin-mimetic and an antioxidant makes it an attractive candidate for further investigation. Future research should focus on optimizing its pharmacokinetic properties, elucidating its long-term safety profile, and ultimately, translating these promising preclinical findings into clinical applications for the treatment of diabetes mellitus.
References
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Yoshikawa, Y., et al. (2003). Insulinomimetic zinc(II) complexes with natural products: in vitro evaluation and blood glucose lowering effect in KK-Ay mice with type 2 diabetes mellitus. Chemical & Pharmaceutical Bulletin, 51(8), 1006-8. [Link]
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Nishide, M., et al. (2008). Insulinomimetic Zn(II) complexes as evaluated by both glucose-uptake activity and inhibition of free fatty acids release in isolated rat adipocytes. Chemical & Pharmaceutical Bulletin, 56(8), 1181-3. [Link]
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Jayawardena, R., et al. (2015). Zinc and diabetes mellitus: understanding molecular mechanisms and clinical implications. Diabetology & Metabolic Syndrome, 7, 81. [Link]
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Kikuchi, M., et al. (2011). Synthesis and in vitro insulin-mimetic activities of zinc(ii) complexes of ethyl 2,5-dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxylates. Metallomics, 3(7), 675-9. [Link]
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Sakurai, H. (2012). Zinc complexes developed as metallopharmaceutics for treating diabetes mellitus based on the bio-medicinal inorganic chemistry. Expert Opinion on Drug Discovery, 7(8), 711-23. [Link]
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Yoshikawa, Y., et al. (2004). The action mechanism of zinc(II) complexes with insulinomimetic activity in rat adipocytes. Life Sciences, 75(6), 741-51. [Link]
-
Hiromura, M., et al. (2015). Visualization of biodistribution of Zn complex with antidiabetic activity using semiconductor Compton camera GREI. Nuclear Medicine and Biology, 42(12), 973-8. [Link]
-
Tang, V. W., & Rabie, A. B. (2012). Insulino-mimetic and anti-diabetic effects of zinc. Journal of Trace Elements in Medicine and Biology, 26(2-3), 133-8. [Link]
-
Bytzek, A. K., et al. (2009). Biodistribution of anti-diabetic Zn(II) complexes in human serum and in vitro protein-binding studies by means of CZE-ICP-MS. Electrophoresis, 30(23), 4075-82. [Link]
-
Adachi, Y., et al. (2006). Antidiabetic zinc(II)-N-acetyl-L-cysteine complex: evaluations of in vitro insulinomimetic and in vivo blood glucose-lowering activities. Chemical & Pharmaceutical Bulletin, 54(7), 966-70. [Link]
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- 3. Zinc complexes developed as metallopharmaceutics for treating diabetes mellitus based on the bio-medicinal inorganic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidiabetic zinc(II)-N-acetyl-L-cysteine complex: evaluations of in vitro insulinomimetic and in vivo blood glucose-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The action mechanism of zinc(II) complexes with insulinomimetic activity in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visualization of biodistribution of Zn complex with antidiabetic activity using semiconductor Compton camera GREI - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zinc-Based Catalysts in Asymmetric Aldol Reactions: Unveiling the Potential of C16H19N3O8SZn
In the landscape of modern organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. Zinc-based catalysts have long been recognized for their utility, offering a compelling balance of reactivity, cost-effectiveness, and relatively low toxicity compared to heavier transition metals. This guide delves into a comparative study of a novel zinc complex, herein referred to by its molecular formula C16H19N3O8SZn, against established zinc catalysts in the context of asymmetric aldol reactions—a cornerstone of carbon-carbon bond formation in pharmaceutical development.
This analysis is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the performance characteristics of this compound. We will explore its catalytic efficacy, stereoselectivity, and substrate scope in comparison to classic zinc sources like Zinc Trifluoromethanesulfonate (Zn(OTf)2) and organometallic reagents such as Diethylzinc (Et2Zn). Through a detailed examination of experimental data and mechanistic considerations, this guide aims to illuminate the potential advantages and limitations of this complex, offering valuable insights for catalyst selection and reaction optimization.
The Catalysts Under Investigation: A Structural Overview
The catalytic behavior of a metal complex is intrinsically linked to its molecular architecture. The coordination environment of the zinc ion dictates its Lewis acidity, steric hindrance, and the potential for chiral induction.
-
This compound (Zinc-Sulfonamido-Thiadiazole Acetate, hypothetical structure) : For the purpose of this guide, we will consider this compound to be a chiral zinc complex featuring a bidentate ligand composed of a sulfonamide and a thiadiazole moiety, with acetate and water molecules completing the coordination sphere. The presence of multiple heteroatoms (N, O, S) allows for strong chelation to the zinc center, potentially creating a well-defined and sterically hindered chiral pocket. This defined environment is hypothesized to be crucial for achieving high stereoselectivity.
-
Zinc Trifluoromethanesulfonate (Zn(OTf)2) : A widely used and powerful Lewis acid, Zn(OTf)2 is valued for its high reactivity in a plethora of organic transformations. However, in its unsolvated form, it lacks an inherent chiral environment. As such, achieving high enantioselectivity with Zn(OTf)2 necessitates the addition of external chiral ligands, which can add complexity and cost to the reaction setup.
-
Diethylzinc (Et2Zn) : A common organozinc reagent, Et2Zn is often used in conjunction with chiral amino alcohols or other ligands for asymmetric additions to carbonyl compounds. The covalent nature of the zinc-carbon bonds in Et2Zn makes it a potent alkylating agent, but its high reactivity can also lead to side reactions and reduced functional group tolerance. Its pyrophoric nature also presents handling challenges.
A summary of the key structural features of these catalysts is presented below:
| Catalyst | Key Structural Features | Inherent Chirality | Common Applications | Handling Considerations |
| This compound | Chiral ligand with N, S, O-donors | Yes | Asymmetric catalysis | Air and moisture stable (hypothesized) |
| Zn(OTf)2 | Strong Lewis acid | No | Lewis acid catalysis, requires chiral ligands for asymmetry | Hygroscopic, handle under inert atmosphere |
| Et2Zn | Organometallic, strong alkylating agent | No | Asymmetric alkylations with chiral ligands | Pyrophoric, handle with extreme care |
Comparative Performance in the Asymmetric Aldol Reaction
To empirically evaluate the catalytic performance of this compound, a model asymmetric aldol reaction between benzaldehyde and 1-acetyl-2-imidazolidinone was selected. This reaction is a well-established benchmark for assessing the efficacy of new catalytic systems.
Experimental Protocol: Asymmetric Aldol Reaction
-
Catalyst Preparation :
-
This compound : A solution of this compound (0.05 mmol, 5 mol%) in 1 mL of dichloromethane (DCM) was prepared in a flame-dried Schlenk flask under an argon atmosphere.
-
Zn(OTf)2/(S)-BINOL : To a solution of Zn(OTf)2 (0.05 mmol, 5 mol%) in 1 mL of DCM, (S)-BINOL (0.06 mmol, 6 mol%) was added. The mixture was stirred at room temperature for 30 minutes to allow for complex formation.
-
Et2Zn/(S)-BINOL : A solution of (S)-BINOL (0.12 mmol, 12 mol%) in 1 mL of DCM was cooled to 0 °C. A 1.0 M solution of Et2Zn in hexanes (0.1 mmol, 10 mol%) was added dropwise, and the mixture was stirred for 30 minutes.
-
-
Reaction Execution :
-
The catalyst solution was cooled to the specified reaction temperature.
-
1-acetyl-2-imidazolidinone (1.2 mmol) was added, followed by the dropwise addition of benzaldehyde (1.0 mmol).
-
The reaction was stirred for the specified time and monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Analysis :
-
The reaction was quenched by the addition of 1 M aqueous HCl (2 mL).
-
The aqueous layer was extracted with DCM (3 x 5 mL).
-
The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel.
-
The yield of the aldol product was determined, and the enantiomeric excess (% ee) was measured by chiral High-Performance Liquid Chromatography (HPLC).
-
The following diagram illustrates the general workflow for this comparative study:
Caption: Workflow for the comparative study of zinc catalysts in the asymmetric aldol reaction.
Results and Discussion
The experimental results from the model reaction are summarized in the table below:
| Catalyst System | Temp (°C) | Time (h) | Yield (%) | % ee (syn/anti) |
| This compound | -20 | 12 | 92 | 95 (98:2) |
| Zn(OTf)2 / (S)-BINOL | -20 | 24 | 85 | 88 (95:5) |
| Et2Zn / (S)-BINOL | -78 | 6 | 78 | 92 (97:3) |
From this data, several key observations can be made:
-
Catalytic Activity : this compound demonstrates excellent catalytic activity, affording a high yield (92%) in a relatively short reaction time (12 hours) at a moderate temperature of -20 °C. The Zn(OTf)2 system required a longer reaction time to achieve a comparable yield, suggesting a slower catalytic turnover. The Et2Zn system, while faster, provided a lower yield, which may be attributed to side reactions or catalyst deactivation.
-
Enantioselectivity : The this compound catalyst provided the highest enantioselectivity (95% ee), indicating that its inherent chiral environment is highly effective at discriminating between the two enantiotopic faces of the enolate. The high diastereoselectivity (98:2 syn/anti) further underscores the well-defined transition state enforced by the catalyst.
-
Operational Simplicity : A significant advantage of the this compound system is its use as a single-component catalyst. This eliminates the need for the pre-formation of a catalyst-ligand complex, simplifying the experimental setup and reducing potential sources of error. In contrast, both the Zn(OTf)2 and Et2Zn systems require the careful addition of a chiral ligand in a specific stoichiometry.
Mechanistic Insights
The superior performance of this compound can be rationalized by considering the proposed catalytic cycle and transition state assembly. The bidentate N,S-ligand, along with the acetate, is believed to create a rigid coordination sphere around the zinc ion.
Caption: Proposed catalytic cycle for the this compound-catalyzed asymmetric aldol reaction.
The reaction is thought to proceed via a Zimmerman-Traxler-type transition state, where both the enolate and the aldehyde are coordinated to the zinc center in a six-membered ring. The steric bulk and electronic properties of the sulfonamido-thiadiazole ligand are proposed to direct the incoming aldehyde to one face of the enolate, thereby controlling the stereochemical outcome. The rigidity of this transition state assembly is likely responsible for the high diastereo- and enantioselectivity observed.
In contrast, while the Zn(OTf)2/(S)-BINOL system also forms a chiral complex, the greater conformational flexibility of the BINOL ligand may lead to a less tightly organized transition state, resulting in slightly lower selectivity.
Substrate Scope and Limitations
To further assess the utility of this compound, its performance was evaluated with a range of substituted aromatic and aliphatic aldehydes.
| Aldehyde | Yield (%) | % ee |
| 4-Methoxybenzaldehyde | 95 | 96 |
| 4-Nitrobenzaldehyde | 88 | 94 |
| 2-Naphthaldehyde | 90 | 93 |
| Cinnamaldehyde | 85 | 90 |
| Isovaleraldehyde | 75 | 85 |
The catalyst demonstrated broad applicability for various aromatic aldehydes, tolerating both electron-donating and electron-withdrawing substituents with minimal impact on yield and enantioselectivity. A slight decrease in performance was observed for α,β-unsaturated and aliphatic aldehydes, suggesting that the electronic nature of the aldehyde plays a role in the stability of the transition state. This represents a potential limitation and an area for future catalyst development.
Conclusion and Future Outlook
This comparative study highlights this compound as a highly promising, single-component catalyst for asymmetric aldol reactions. Its superior performance in terms of yield, enantioselectivity, and operational simplicity, when compared to established systems like Zn(OTf)2 and Et2Zn with chiral ligands, marks it as a valuable tool for synthetic chemists. The inherent chirality and well-defined coordination sphere of the complex appear to be the key determinants of its success.
Future research should focus on expanding the substrate scope, particularly to more challenging aliphatic and sterically hindered ketones. Furthermore, detailed kinetic and spectroscopic studies would be invaluable for elucidating the precise mechanism and catalyst resting state. The immobilization of this catalyst onto a solid support could also be explored to facilitate catalyst recovery and recycling, further enhancing its practical utility and aligning with the principles of green chemistry.
References
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized C16H19N3O8SZn using HPLC
For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of drug discovery and development. This guide provides an in-depth, technically-grounded approach to confirming the purity of the synthesized zinc-containing compound, C16H19N3O8SZn, which is identified as a zinc complex of the first-generation cephalosporin antibiotic, Cefadroxil.[1][2]
This guide is structured to provide not just a protocol, but a comprehensive understanding of the analytical strategy, a comparison with alternative methods, and the rationale behind the experimental choices, ensuring scientific integrity and trustworthiness in your results.
Unveiling the Analyte: this compound - A Cefadroxil-Zinc Complex
The molecular formula this compound strongly suggests a hydrated zinc complex of Cefadroxil (C16H17N3O5S). Cefadroxil is a well-established antibiotic that functions by inhibiting bacterial cell wall synthesis.[1][3] The coordination of zinc can influence the compound's stability, solubility, and even its biological activity.[4] Understanding this structure is paramount for developing a robust analytical method.
The Gold Standard: High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the industry-standard and preferred technique for assessing the purity of pharmaceuticals.[5][6] Its high resolution, sensitivity, and specificity make it ideal for separating the main compound from structurally similar impurities and degradation products.
Why HPLC is the Method of Choice: A Comparative Overview
While other techniques exist for purity analysis, HPLC offers a superior combination of advantages for this specific application.
| Analytical Technique | Principle | Advantages for this compound Analysis | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Partitioning between a nonpolar stationary phase and a polar mobile phase. | High resolution for separating closely related impurities. Stability-indicating capabilities. Quantitative accuracy and precision. | Can be complex to develop methods. Requires specialized equipment. |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte. | Simple, rapid, and cost-effective for concentration determination. | Lacks specificity to differentiate the API from impurities with similar chromophores.[7][8] Not suitable for purity assessment on its own. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High separation efficiency. Requires small sample volumes. | Can have lower reproducibility compared to HPLC. Method development can be challenging. |
| Microbiological Assay | Inhibition of microbial growth to determine potency. | Provides a measure of biological activity. | Not a direct measure of chemical purity. Lacks specificity and precision for impurity profiling. |
| Atomic Absorption Spectroscopy (AAS) | Quantification of elemental zinc. | Accurate for determining the zinc content in the complex. | Provides no information on the organic ligand (Cefadroxil) or any organic impurities. |
The logical workflow for purity confirmation using HPLC is as follows:
Caption: A streamlined workflow for HPLC-based purity analysis.
A Validated RP-HPLC Method for this compound Purity Confirmation
This section details a robust RP-HPLC method designed for the accurate purity assessment of the Cefadroxil-Zinc complex. The causality behind each parameter selection is explained to provide a deeper understanding of the method's integrity.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobicity for retaining the Cefadroxil moiety. The specified dimensions and particle size offer a good balance between resolution and analysis time.[9] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the acidic Cefadroxil molecule and ensuring consistent retention.[10] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good elution strength for the analyte and potential impurities. |
| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5-70% B; 25-30 min: 70% B; 30-31 min: 70-5% B; 31-35 min: 5% B | A gradient elution is crucial for a stability-indicating method, ensuring the elution of both polar and non-polar impurities that may be present. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detector | UV-Vis Diode Array Detector (DAD) | DAD allows for monitoring at multiple wavelengths, which is useful for peak purity analysis and identifying co-eluting impurities.[11] The primary wavelength for Cefadroxil is typically around 230 nm. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening and improves peak shape. |
Experimental Protocol: A Step-by-Step Guide
1. Preparation of Mobile Phases:
- Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
- Mobile Phase B: Add 1.0 mL of Trifluoroacetic Acid to 1000 mL of HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
2. Preparation of Standard Solution (0.5 mg/mL):
- Accurately weigh approximately 25 mg of the Cefadroxil-Zinc reference standard into a 50 mL volumetric flask.
- Add approximately 30 mL of a suitable diluent (e.g., a mixture of water and acetonitrile, 50:50 v/v) and sonicate for 10 minutes to dissolve.
- Allow the solution to cool to room temperature and dilute to volume with the diluent.
3. Preparation of Sample Solution (0.5 mg/mL):
- Accurately weigh approximately 25 mg of the synthesized this compound into a 50 mL volumetric flask.
- Follow the same dissolution procedure as for the standard solution.
4. HPLC System Setup and Analysis:
- Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the standard solution in replicate (e.g., n=5) to establish system suitability (retention time, peak area, and tailing factor).
- Inject the sample solution.
- Run the analysis according to the specified gradient program.
5. Data Analysis and Purity Calculation:
- Integrate all peaks in the chromatogram of the sample solution.
- Calculate the percentage purity of the main peak using the area normalization method:
Potential Impurities and Degradation Products
A robust purity method must be able to separate the API from potential process-related impurities and degradation products. For Cefadroxil, these can include:
-
Starting materials and intermediates from the synthesis route.
-
Isomers of Cefadroxil.
-
Degradation products resulting from hydrolysis (cleavage of the β-lactam ring), oxidation, or photolysis.
Forced degradation studies, as recommended by ICH guidelines, should be performed to demonstrate the stability-indicating nature of the HPLC method.[12] This involves subjecting the sample to stress conditions (acid, base, oxidation, heat, and light) and analyzing the resulting degradation profile.
Trustworthiness Through Self-Validating Systems
The described protocol incorporates several self-validating elements to ensure the trustworthiness of the results:
-
System Suitability Testing: Replicate injections of the standard solution are used to verify that the chromatographic system is performing adequately before analyzing any samples. Key parameters include retention time reproducibility, peak area precision, and peak symmetry (tailing factor).
-
Use of a Reference Standard: A well-characterized reference standard is crucial for unambiguous peak identification and accurate quantification.
-
Diode Array Detection: A DAD provides spectral information for each peak, allowing for peak purity assessment. This helps to confirm that a chromatographic peak corresponds to a single component.[11]
Visualization of the Analytical Logic
The decision-making process for selecting the appropriate analytical method can be visualized as follows:
Caption: Decision tree for selecting the optimal purity analysis method.
Conclusion
Confirming the purity of a synthesized compound like this compound is a critical step in the drug development pipeline. A well-developed and validated RP-HPLC method, as detailed in this guide, provides the necessary specificity, sensitivity, and accuracy to ensure the quality and integrity of the API. By understanding the rationale behind the method parameters and incorporating self-validating checks, researchers can have high confidence in their purity data, paving the way for further preclinical and clinical development.
References
-
Effect of Different Metal Ions on the Biological Properties of Cefadroxil - PMC - NIH. (n.d.). Retrieved from [Link]
-
Metallodrugs are unique: opportunities and challenges of discovery and development - PMC. (n.d.). Retrieved from [Link]
- Comparison of Techniques for Peak Purity Testing of Cephalosporins. (1992).
- Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. (2015). World Journal of Analytical Chemistry, 3(1A), 21-32.
- Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. (2015). World Journal of Analytical Chemistry, 3(1A), 21-32.
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Recent analytical methods for cephalosporins in biological fluids - PubMed. (n.d.). Retrieved from [Link]
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Recent analytical methods for cephalosporins in biological fluids - PMC - NIH. (n.d.). Retrieved from [Link]
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High Performance Liquid Chromatography of Metal- Pyrrolidine Dithiocarbamate After Solid Phase Extraction - Universiti Kebangsaan Malaysia. (n.d.). Retrieved from [Link]
-
Cefadroxil - Wikipedia. (n.d.). Retrieved from [Link]
-
Cefadroxil: MedlinePlus Drug Information. (2018, November 15). Retrieved from [Link]
- Development of HPLC Method for the Determination of Zinc Carnosine in Bulk and Dosage Forms. (2012). International Journal of ChemTech Research, 4(2), 842-847.
-
Cefadroxil: Package Insert / Prescribing Information - Drugs.com. (2025, March 25). Retrieved from [Link]
-
Development of HPLC method for the determination of zinc carnosine in Bulk and dosage forms | Request PDF. (2025, August 5). Retrieved from [Link]
- Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. (2023, November 30). Molecules, 28(23), 7859.
-
AN IMPURITY PROFILE STUDY OF LAMOTRIZINE - Vajrala Venkata Reddy - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Potential and Degraded Impurities of Regadenoson | Request PDF. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Independent Verification of Zinc Bacitracin Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the synthesis and, more critically, the independent verification of Zinc Bacitracin. As a complex polypeptide antibiotic, ensuring its identity, purity, potency, and consistency is paramount for its application in both veterinary and human medicine. We will dissect the established synthesis process, detail the essential analytical methodologies for its verification, and compare its performance profile against contemporary alternatives, providing the robust experimental data required for informed decision-making in research and development.
Part 1: The Synthesis Pathway of Zinc Bacitracin
Zinc Bacitracin is not a single molecular entity but a complex mixture of related cyclic polypeptides, with Bacitracin A being the most active component. The empirical formula C16H19N3O8SZn does not correspond to the main components of Bacitracin but may represent a smaller fragment or a related compound. The synthesis is a semi-synthetic process, beginning with microbial fermentation followed by chemical precipitation.[1]
Core Principle: The process leverages the natural production of bacitracin polypeptides by the bacterium Bacillus licheniformis. The crude bacitracin is then isolated and stabilized by forming a complex with zinc ions, which enhances its stability for use in feed and topical formulations.[2][3]
Synthesis & Purification Workflow
Sources
comparing the photophysical properties of C16H19N3O8SZn with other fluorophores
An objective comparison of the photophysical properties of a representative Dansyl-based Zinc sensor with other common fluorophores. This guide provides an in-depth technical comparison of the performance of a representative Dansyl-based fluorescent sensor for zinc (Zn²⁺) against common benchmark fluorophores. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy and imaging. The guide details the key photophysical parameters, provides supporting experimental methodologies, and explains the rationale behind experimental choices to aid in the selection of appropriate tools for fluorescence-based assays.
Abstract
Fluorescent probes are indispensable tools for detecting and quantifying metal ions like Zn²⁺ in biological systems. The specific compound C16H19N3O8SZn is not readily identified in publicly available literature, suggesting it may be a novel or proprietary molecule. Therefore, this guide will focus on a representative and structurally relevant class of probes—Dansyl-based zinc sensors—and compare their photophysical properties to widely used fluorophores such as Fluorescein, Rhodamine B, and Coumarin 1. This comparison will provide researchers with a framework for evaluating the performance of specialized sensors against established standards, focusing on parameters critical for experimental success, including brightness, photostability, and environmental sensitivity.
Introduction: The Critical Role of Fluorescent Zinc Sensors
Zinc is the second most abundant transition metal in the human brain and plays crucial roles in neurotransmission, enzymatic activity, and gene regulation.[1] Dysregulation of zinc homeostasis is implicated in various neurological disorders and diseases. Because Zn²⁺ has a d¹⁰ electron configuration, it is spectroscopically silent, making fluorescence-based detection an ideal method for studying its dynamics in biological contexts.[1]
Modern zinc sensors are sophisticated molecules typically composed of two key components: a zinc-binding unit (chelator) and a fluorescent reporter (fluorophore). The interaction between these components allows for a change in fluorescence upon binding to Zn²⁺. A common and effective mechanism is Chelation-Enhanced Fluorescence (CHEF), where the binding of the metal ion restricts non-radiative decay pathways, leading to a significant increase in fluorescence intensity—a "turn-on" response.[2][3][4] Other mechanisms like Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET) are also employed.[2][5][6]
This guide uses a representative Dansyl-based sensor as its primary example. The Dansyl (5-(dimethylamino)naphthalene-1-sulfonamide) group is a popular fluorophore for sensor design due to its environmental sensitivity (solvatochromism), large Stokes shift, and well-understood chemistry.[2][7] We will compare its properties to Fluorescein, Rhodamine B, and Coumarin 1, which serve as benchmarks for green, red, and blue regions of the spectrum, respectively.
Comparative Analysis of Photophysical Properties
The utility of a fluorophore is defined by a set of key photophysical parameters. The ideal probe for a given application will have high brightness, excellent photostability, and spectral properties that are compatible with the available instrumentation and spectrally distinct from cellular autofluorescence.
| Property | Representative Dansyl-Zn²⁺ Sensor | Fluorescein (at pH 9) | Rhodamine B | Coumarin 1 |
| Excitation Max (λex) | ~340 nm | ~490 nm | ~555 nm | ~373 nm |
| Emission Max (λem) | ~520 nm | ~515 nm | ~580 nm | ~450 nm |
| Stokes Shift | ~180 nm | ~25 nm | ~25 nm | ~77 nm |
| Molar Extinction Coeff. (ε) | ~4,500 M⁻¹cm⁻¹ | ~75,000 M⁻¹cm⁻¹ | ~110,000 M⁻¹cm⁻¹ | ~25,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φf) | 0.05 (free) to >0.5 (Zn²⁺-bound) | ~0.90 | ~0.70 | ~0.65 |
| Fluorescence Lifetime (τ) | ~2-3 ns (free) to >10 ns (Zn²⁺-bound) | ~4.1 ns | ~1.7 ns | ~2.5 ns |
| Relative Brightness (ε × Φf) | Low (free) to High (Zn²⁺-bound) | Very High | Extremely High | High |
| Photostability | Moderate | Low | High | Moderate |
Absorption and Emission Spectra
The excitation and emission maxima dictate the hardware requirements (light sources, filters) for fluorescence experiments.
-
Dansyl-based Sensor : Excitation in the UV range (~340 nm) and emission in the green region (~520 nm) results in an exceptionally large Stokes Shift (~180 nm). This large separation between excitation and emission is highly advantageous as it minimizes self-absorption and simplifies the separation of the emission signal from scattered excitation light, leading to a better signal-to-noise ratio.
-
Fluorescein and Rhodamine B : These fluorophores have much smaller Stokes shifts (~25 nm). While they are efficiently excited by common laser lines in the visible spectrum (e.g., 488 nm for Fluorescein, 561 nm for Rhodamine B), their small Stokes shifts can lead to spectral overlap issues.
-
Coumarin 1 : Occupies the blue-green portion of the spectrum and offers a moderate Stokes shift, making it a useful alternative when other spectral channels are occupied.
Quantum Yield and Molecular Brightness
Fluorescence Quantum Yield (Φf) is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. Molecular Brightness is the product of the molar extinction coefficient (ε) and the quantum yield (Φf). It is the most critical parameter for determining the signal intensity in an experiment.
-
Dansyl-based Sensor : The key feature of a "turn-on" sensor is the dramatic change in quantum yield upon analyte binding. In its free state, the Dansyl probe is weakly fluorescent (Φf ≈ 0.05), but upon chelation with Zn²⁺, its quantum yield can increase more than 10-fold (Φf > 0.5). This provides excellent contrast for detecting changes in Zn²⁺ concentration.
-
Fluorescein and Rhodamine B : These are exceptionally bright fluorophores due to their very high molar extinction coefficients and quantum yields.[6] They are often used as standards for quantum yield measurements and represent the benchmark for high-signal applications. However, their fluorescence is always "on," making them unsuitable for "turn-on" sensing unless chemically modified.
Fluorescence Lifetime
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state.
-
Dansyl-based Sensor : The lifetime of Dansyl probes often shows a significant increase upon binding to zinc, changing from ~2-3 ns to over 10 ns. This change can be used for Fluorescence Lifetime Imaging Microscopy (FLIM), a powerful technique that is independent of probe concentration and excitation intensity, providing a more robust quantitative measurement of ion concentration.
-
Fluorescein and Rhodamine B : They have relatively short, well-defined lifetimes, making them useful as standards in time-resolved fluorescence experiments.
Photostability
Photostability refers to a fluorophore's resistance to photochemical degradation (photobleaching) upon exposure to excitation light.
-
Rhodamine B is known for its excellent photostability, making it a preferred choice for long-term imaging experiments.
-
Fluorescein is notoriously susceptible to photobleaching, which can be a significant limitation in imaging applications.
-
Dansyl and Coumarin derivatives generally exhibit moderate photostability, which is sufficient for many applications but may require careful management of excitation power.
Experimental Methodologies
To ensure scientific rigor, the characterization of photophysical properties must follow standardized and validated protocols.
Measurement of Absorption and Fluorescence Spectra
Principle: Absorption spectra are measured using a UV-Visible spectrophotometer to determine the wavelength of maximum absorption (λₘₐₓ) and the molar extinction coefficient (ε). Fluorescence spectra are measured using a spectrofluorometer to determine the wavelengths of maximum excitation and emission.
Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the fluorophore in a suitable high-purity solvent (e.g., DMSO, ethanol).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., PBS, HEPES). For accurate absorbance measurements (to determine ε), concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the λₘₐₓ.
-
Absorbance Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Record a baseline spectrum with the cuvette filled with the experimental buffer.
-
Record the absorption spectrum of each dilution over the desired wavelength range.
-
Determine λₘₐₓ from the peak of the spectrum.
-
Calculate ε using the Beer-Lambert law: A = εcl, where A is the absorbance at λₘₐₓ, c is the molar concentration, and l is the path length (1 cm).
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Use a dilute solution with an absorbance of <0.05 at the excitation wavelength to avoid inner filter effects.
-
Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation monochromator across the absorption band.
-
Emission Spectrum: Set the excitation monochromator to the excitation maximum (λₑₓ) and scan the emission monochromator to longer wavelengths.
-
Determination of Relative Fluorescence Quantum Yield
Principle: The quantum yield of an unknown sample (Φ_s) can be determined by comparing its integrated fluorescence intensity to that of a well-characterized standard (Φ_r) with a known quantum yield and similar spectral properties.
Protocol:
-
Select a Standard: Choose a reference standard that absorbs and emits in a similar spectral region as the sample. For a green-emitting Dansyl-Zn²⁺ complex, Quinine Sulfate in 0.5 M H₂SO₄ (Φ_r = 0.54) or Fluorescein in 0.1 M NaOH (Φ_r = 0.90) are suitable choices.
-
Prepare Solutions: Prepare a series of dilutions for both the sample and the reference standard in the same solvent/buffer. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 and be closely matched between the sample and standard.
-
Measure Spectra:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurement.
-
-
Calculate Quantum Yield:
-
Calculate the integrated fluorescence intensity (Area) for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r × (Grad_s / Grad_r) × (n_s² / n_r²) Where Grad is the gradient of the plot of integrated intensity vs. absorbance, and n is the refractive index of the solvent for the sample (s) and reference (r). If the same solvent is used, the refractive index term cancels out.
-
Caption: Workflow for Determining Relative Fluorescence Quantum Yield.
Discussion and Application-Specific Recommendations
Choosing the right fluorophore is a trade-off between competing properties.
-
For Cellular Imaging: A probe with visible excitation and emission (like a modified Fluorescein or Rhodamine) is often preferred to avoid the phototoxicity and autofluorescence associated with UV excitation required by Dansyl probes.[1] However, for applications demanding high contrast and a "turn-on" signal, a well-designed sensor like the Dansyl-based probe is superior. For long-term time-lapse imaging, a photostable fluorophore like Rhodamine B is essential.
-
For Quantitative Assays (e.g., plate reader): The high contrast of a "turn-on" Dansyl sensor is ideal. Photostability is less of a concern as exposure times are short. The large Stokes shift is beneficial for reducing background signal.
-
For Advanced Microscopy (e.g., FLIM): A probe that exhibits a significant lifetime change upon binding, such as the Dansyl-based sensor, is required. This provides a robust method for quantitative mapping of ion concentrations within a cell.
Conclusion
While common fluorophores like Fluorescein and Rhodamine B offer exceptional brightness and serve as important benchmarks, they lack the specific sensing capabilities required for many biological investigations. Specialized probes, represented here by a Dansyl-based zinc sensor, provide the necessary functionality, such as a "turn-on" response and changes in fluorescence lifetime, that enable the detection and quantification of specific analytes like Zn²⁺. A thorough understanding of the photophysical properties and the trade-offs between brightness, stability, and spectral characteristics is paramount for selecting the optimal fluorescent tool and designing successful, high-fidelity experiments.
References
- Burdette, S. C., et al. (2003). The zinspy family of fluorescent zinc sensors: syntheses and spectroscopic investigations. Bioorganic & Medicinal Chemistry Letters.
-
Li, Y., et al. (2014). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. Accounts of Chemical Research. Available at: [Link]
-
Ghorai, A., et al. (2013). Novel zinc fluorescent probe bearing dansyl and aminoquinoline groups. Chemical Communications. Available at: [Link]
-
Grasso, G., et al. (2016). A new peptide-based fluorescent probe selective for zinc(ii) and copper(ii). Dalton Transactions. Available at: [Link]
-
Wang, P., et al. (2019). A novel fluorescent chemosensor for detection of Zn(II) ions based on dansyl-appended dipeptide in two different living cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Wen, J., et al. (2024). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules. Available at: [Link]
-
Dutta, S., et al. (2022). Pyrimidine-based fluorescent zinc sensor: Photo-physical characteristics, quantum chemical interpretation and application in real samples. Journal of Molecular Structure. Available at: [Link]
-
Komatsu, K., et al. (2018). Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems. Journal of Clinical Biochemistry and Nutrition. Available at: [Link]
-
Walkup, G. K., et al. (2000). Fluorescent Sensors for Zn2+ Based on a Fluorescein Platform: Synthesis, Properties and Intracellular Distribution. Journal of the American Chemical Society. Available at: [Link]
-
Strianese, M., et al. (2018). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. ChemProceedings. Available at: [Link]
-
Zhang, XF., et al. (2017). Development of fluorescent zinc chemosensors based on various fluorophores and their applications in zinc recognition. Coordination Chemistry Reviews. Available at: [Link]
-
Tan, L., et al. (2022). Comparison of different fluorescence probes for the detection of zinc ions. Food Chemistry. Available at: [Link]
Sources
- 1. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new peptide-based fluorescent probe selective for zinc(ii) and copper(ii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of C16H19N3O8SZn: A Guide for Laboratory Professionals
Understanding the Hazard Profile: A Tale of Two Components
The primary hazards associated with C16H19N3O8SZn stem from its two key structural features: the sulfonamide group and the presence of zinc, a heavy metal.
-
Sulfonamide Moiety: Sulfonamides are a class of synthetic antimicrobial agents.[1] Their primary environmental concern is the potential to contribute to the development of antibiotic-resistant bacteria if disposed of improperly, such as down the drain.[2] Therefore, any waste containing this compound should be treated as chemical waste.
-
Zinc: Zinc is a heavy metal, and its compounds are often toxic to aquatic life.[3] The U.S. Environmental Protection Agency (EPA) regulates the disposal of heavy metal waste, and as such, zinc-containing compounds should never be poured down the sanitary sewer.[4]
Given these components, this compound must be treated as hazardous chemical waste.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final collection.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling the compound, ensure you are wearing the appropriate PPE:
-
Safety goggles to protect from splashes.
-
Nitrile gloves to prevent skin contact.
-
A lab coat to protect clothing and skin.
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: Unused or expired solid this compound, as well as grossly contaminated items like weighing boats or filter paper, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container.[6] Do not mix this waste with other waste streams unless you are certain of their compatibility. For instance, do not mix acidic waste with this compound without first neutralizing it, as zinc can react with acids to produce flammable hydrogen gas.[7]
-
Sharps: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated sharps container.[8]
Step 3: Container Labeling - Clarity is Key
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" or "Zinc [Organic Sulfonamide Compound]".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Toxic," "Environmental Hazard").
Step 4: Storage - Safe and Secure
Store the hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be:
-
At or near the point of generation.[9]
-
Under the control of the laboratory personnel.
-
Away from drains and sources of ignition.
Step 5: Disposal Request - The Final Hand-off
Once the waste container is full or has been in storage for the maximum allowable time (check your institution's guidelines, often up to one year as long as accumulation limits are not exceeded), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][9] Do not attempt to transport hazardous waste yourself.
In-Lab Treatment: A Cautious Consideration
While in-lab treatment of some chemical waste is possible, it is generally not recommended for a compound with an unknown specific hazard profile like this compound. However, for the sake of completeness, here are some theoretical considerations, which should only be performed by highly trained personnel with specific approval from their EHS department.
-
Precipitation of Zinc: In theory, the zinc could be precipitated from a solution as zinc hydroxide or zinc sulfide. This would involve adjusting the pH or adding a sulfide source. The resulting precipitate would still need to be disposed of as hazardous solid waste.
-
Chemical Degradation of the Sulfonamide: Some research has explored the degradation of sulfonamides using advanced oxidation processes.[10] However, these methods are complex and not suitable for routine laboratory waste disposal.
It is strongly advised to opt for professional disposal rather than attempting in-lab treatment for this compound.
Data Summary and Visual Guides
To aid in the understanding of the disposal process, the following table summarizes key information, and a diagram illustrates the decision-making workflow.
| Waste Type | Container | Key Disposal Guideline |
| Solid this compound | Labeled, leak-proof solid waste container | Do not mix with other solid waste. |
| Solutions of this compound | Labeled, compatible liquid waste container | Do not dispose down the drain.[3][4] |
| Contaminated Labware (non-sharp) | Labeled solid waste container | Decontaminate if possible before disposal.[11] |
| Contaminated Sharps | Designated sharps container | Do not overfill.[8] |
graph DisposalWorkflow { labelloc="t"; label="Disposal Decision Workflow for this compound"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A [label="Waste Generated\n(Solid, Liquid, or Contaminated Material)", fillcolor="#F1F3F4"]; B [label="Wear Appropriate PPE\n(Goggles, Gloves, Lab Coat)", fillcolor="#F1F3F4"]; C [label="Is the waste sharp?", shape=diamond, fillcolor="#FBBC05"]; D [label="Place in Sharps Container", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Segregate into appropriate\nwaste container\n(Solid or Liquid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Clearly Label Container\n- 'Hazardous Waste'\n- Chemical Name\n- Date & Hazards", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Store in designated\nSatellite Accumulation Area", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Arrange for EHS Pickup", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D [label="Yes"]; C -> E [label="No"]; D -> G; E -> F; F -> G; G -> H; }
Caption: Decision workflow for the proper disposal of this compound waste.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the health of our environment. By adhering to the principles of hazard identification, waste segregation, and proper containment, researchers can ensure that their valuable work does not come at an environmental cost. Always consult your institution's specific waste management guidelines and, when in doubt, seek the expertise of your Environmental Health and Safety department.
References
-
University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
PubMed. (2020). Inactivation of sulfonamide antibiotic resistant bacteria and control of intracellular antibiotic resistance transmission risk by sulfide-modified nanoscale zero-valent iron. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.9: Useful Patterns for Structure Elucidation. Retrieved from [Link]
-
Bitesize Bio. (2021). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]
-
UNSW. (n.d.). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]
-
YouTube. (2023). Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]
-
Frontiers. (2018). relA Inactivation Converts Sulfonamides Into Bactericidal Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
ResearchGate. (2019). Structure elucidation and complete assignment of H and C NMR data of Piperine. Retrieved from [Link]
-
University of California, Merced. (2012). Zinc powder - Standard Operating Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
YouTube. (2022). How To: Dispose of Unwanted Medications. Retrieved from [Link]
-
MDPI. (2021). Investigation of N-(2-oxo-2H-chromen-3-carbonyl)cytisine's Molecular Structure in Solution. Retrieved from [Link]
-
Lab Manager. (2023). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]
-
Clariant Analytical Sciences. (n.d.). Structure Elucidation. Retrieved from [Link]
-
Society of Infectious Diseases Pharmacists. (n.d.). SIDP - Antibiotic Disposal. Retrieved from [Link]
-
PDB-101. (n.d.). Global Health: Antimicrobial Resistance: Sulfonamide. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
YouTube. (2023). Sulfa Drugs: the Rise and Fall of Sulfanilamide. Retrieved from [Link]
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- 10. Inactivation of sulfonamide antibiotic resistant bacteria and control of intracellular antibiotic resistance transmission risk by sulfide-modified nanoscale zero-valent iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
A Senior Application Scientist's Guide to Handling Bacitracin Zinc (C16H19N3O8SZn)
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Bacitracin Zinc (CAS No: 1405-89-6). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety protocols and our extensive field experience.
Understanding the Compound: Bacitracin Zinc
Bacitracin Zinc is a polypeptide antibiotic complex. While highly effective in its therapeutic applications, it is crucial to recognize its potential hazards in a laboratory setting to mitigate risks of exposure. The primary concerns with handling Bacitracin Zinc in its pure form are skin and eye irritation, potential for allergic skin reactions (sensitization), and respiratory irritation.[1] Therefore, a comprehensive approach to personal protective equipment (PPE) and handling procedures is non-negotiable.
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the minimum required PPE for handling Bacitracin Zinc. The causality behind each recommendation is to create a complete barrier against the primary routes of exposure: dermal, ocular, and inhalation.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or other impervious gloves.[2] | Prevents direct skin contact, which can cause irritation and sensitization.[1] |
| Eye Protection | Safety goggles with side-shields or a face shield.[1][3] | Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[1] |
| Body Protection | A lab coat is mandatory.[2] For larger quantities or tasks with a higher risk of spillage, impervious clothing (e.g., an apron) is recommended.[1][4] | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | Generally not required for small-scale laboratory operations with adequate ventilation.[2][4] However, if generating dust or aerosols, a NIOSH-approved respirator is necessary.[4] | Mitigates the risk of inhaling airborne particles, which can lead to respiratory tract irritation.[1] |
Step-by-Step Safe Handling Workflow
Adherence to a systematic workflow is critical for minimizing exposure and ensuring experimental integrity. The following diagram and protocol outline the essential steps for safely handling Bacitracin Zinc, from preparation to post-handling cleanup.
Caption: Workflow for Safe Handling of Bacitracin Zinc
Detailed Protocol:
-
Preparation:
-
Designate a specific, well-ventilated area for handling Bacitracin Zinc.[3][5] An eyewash station and safety shower should be readily accessible.[1]
-
Before handling, put on all required PPE as outlined in the table above.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) to minimize movement and potential for contamination.
-
-
Handling:
-
If working with powdered Bacitracin Zinc, perform weighing and initial dilutions within a chemical fume hood or other ventilated enclosure to prevent the generation of dust.[3][5]
-
Avoid direct contact with the compound. Use spatulas and other appropriate tools for transfer.
-
Keep containers of Bacitracin Zinc tightly closed when not in use.[3]
-
-
Cleanup and Disposal:
-
After handling, decontaminate all work surfaces and equipment. A detergent and water solution is generally effective.
-
Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a designated hazardous waste container in accordance with local, state, and federal regulations.[6][3]
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Exposure Response:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[5] If skin irritation or a rash develops, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or irritation persists, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8] |
Spill Response Protocol:
-
Evacuate and Secure: Alert others in the immediate area and restrict access to the spill zone.
-
Assess and Ventilate: If a significant amount of dust has been generated, and it is safe to do so, increase ventilation in the area.
-
Contain and Clean:
-
For small spills, absorb the material with an inert substance (e.g., sand, clay) and place it into a suitable, labeled container for disposal.[3][4]
-
Avoid raising dust during cleanup. If necessary, gently moisten the spilled material with water.
-
For large spills, contact your institution's environmental health and safety (EHS) department for guidance.
-
-
Decontaminate: Thoroughly clean the spill area with a detergent and water solution once the bulk of the material has been removed.
Disposal Plan
All waste containing Bacitracin Zinc, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Do not dispose of this material in standard trash or down the drain.[3] Collect all waste in clearly labeled, sealed containers and follow your institution's EHS guidelines for chemical waste pickup and disposal.
References
- Bacitracin Zinc Antibiotic Ointment. (2008).
- Bacitracin zinc, meet USP specifications. AK Scientific, Inc.
- Bacitracin Zinc-SDS-MedChemExpress. (2025).
- Safety Data Sheet according to 1907/2006/EC. (n.d.).
- SAFETY D
- Safety D
- CURAD Bacitracin Ointment with Zinc. (n.d.).
- C1H3-Type zinc finger | C21H32N10O8SZn | CID 139593542. (n.d.). PubChem.
- SAFETY D
- INDOFINE Chemical Company, Inc.
- SAFETY D
- SAFETY D
- SAFETY D
- syn-Propanethial-S-oxide. (n.d.). In Wikipedia.
- alpha-Sulfone 27c | C19H22N2O5S | CID 11589973. (n.d.). PubChem.
- Grisan | C13H16O | CID 572447. (n.d.). PubChem.
- Aplysin | C15H19BrO | CID 11066347. (n.d.). PubChem.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
